Amino-PEG11-Amine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCFDTWLKAGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to Amino-PEG11-Amine
This compound is a homobifunctional crosslinking reagent that plays a pivotal role in modern bioconjugation and drug development. It consists of a central hydrophilic chain of eleven ethylene glycol units, flanked by a primary amine group at each terminus. This structure imparts several advantageous properties, making it a versatile tool for covalently linking molecules.
The polyethylene glycol (PEG) backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a critical feature for biological applications. Furthermore, PEGylation, the process of attaching PEG chains to molecules, can reduce the immunogenicity of therapeutic proteins and prolong their circulation half-life. The terminal primary amine groups are highly reactive towards a variety of functional groups, enabling the straightforward and efficient conjugation of biomolecules.
Physicochemical and Technical Data
The properties of this compound are summarized in the table below, providing key data for its application in experimental settings.
| Property | Value |
| Chemical Name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine |
| Synonyms | H2N-PEG11-NH2, Diamino-PEG11 |
| CAS Number | 479200-82-3 |
| Molecular Formula | C24H52N2O11 |
| Molecular Weight | 544.68 g/mol |
| Purity | Typically ≥95% |
| Appearance | Colorless oil to white solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, protected from moisture |
| Reactivity | The primary amine groups react with carboxylic acids (in the presence of a coupling agent), activated esters (e.g., NHS esters), and aldehydes/ketones. |
Key Applications in Research and Drug Development
This compound is extensively utilized in several cutting-edge areas of biopharmaceutical research:
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Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as the hydrophilic linker, connecting the antibody to the drug. The PEG component helps to improve the ADC's solubility and pharmacokinetic profile.
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PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a commonly used linker in PROTAC design, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex.
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Bioconjugation and Surface Modification: The bifunctional nature of this compound allows for the crosslinking of proteins, peptides, and other biomolecules. It is also used to modify surfaces, such as nanoparticles and microplates, to enhance their biocompatibility and provide functional handles for the immobilization of biomolecules.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Two-Step Amide Bond Formation for ADC Synthesis
This protocol describes the conjugation of a drug with a carboxylic acid group to an antibody using this compound as a linker. This is a two-step process where the linker is first attached to the drug, and the resulting conjugate is then reacted with the antibody.
Step 1: Activation of Drug-COOH and Conjugation to this compound
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Reagents and Materials:
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Drug containing a carboxylic acid (Drug-COOH)
-
This compound
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF)
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Reaction vessel
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Stirring equipment
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Procedure:
-
Dissolve Drug-COOH (1 equivalent) in anhydrous DMF.
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Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
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Add a solution of this compound (5 equivalents) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, the product (Drug-PEG11-Amine) can be purified by preparative HPLC.
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Step 2: Conjugation of Drug-PEG11-Amine to an Antibody
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Reagents and Materials:
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Antibody in a suitable buffer (e.g., PBS, pH 7.4)
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Drug-PEG11-Amine (from Step 1)
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EDC and NHS
-
Desalting column
-
-
Procedure:
-
Activate the carboxyl groups on the antibody by adding EDC (10 equivalents) and NHS (10 equivalents) to the antibody solution.
-
Incubate for 15 minutes at room temperature.
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Remove excess EDC and NHS using a desalting column equilibrated with PBS.
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Immediately add the Drug-PEG11-Amine conjugate (5-10 equivalents) to the activated antibody solution.
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Incubate the reaction for 2 hours at room temperature with gentle stirring.
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Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
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PROTAC Synthesis via a Double Amide Coupling
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding ligand (Ligand A-COOH) and an E3 ligase-binding ligand (Ligand B-COOH) to this compound.
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Reagents and Materials:
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Ligand A-COOH (1 equivalent)
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t-Boc-NH-PEG11-NH2 (a mono-protected version of the linker)
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HATU (1.2 equivalents)
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DIPEA (3 equivalents)
-
Anhydrous DMF
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
-
Ligand B-COOH
-
-
Procedure:
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First Coupling: Dissolve Ligand A-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add t-Boc-NH-PEG11-NH2 and stir overnight at room temperature. Purify the product (Ligand A-PEG11-NH-Boc) by column chromatography.[1]
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Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir for 2 hours at room temperature to remove the Boc protecting group. Concentrate the mixture under reduced pressure to obtain Ligand A-PEG11-NH2.[1]
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Second Coupling: Dissolve Ligand B-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes. Add the deprotected Ligand A-PEG11-NH2 and stir overnight at room temperature.
-
Purification: Purify the final PROTAC by preparative HPLC.
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Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Two-step synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Modular synthesis of a PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and straightforward reactivity make it an ideal building block for the construction of complex biomolecular conjugates. The applications in ADC and PROTAC development highlight its significance in the design of next-generation therapeutics. The provided protocols and workflows serve as a guide for the effective implementation of this compound in various research and development endeavors. As the fields of bioconjugation and targeted drug delivery continue to evolve, the utility of precisely defined linkers like this compound is expected to grow, enabling the creation of novel and more effective therapeutic agents.
References
Amino-PEG11-Amine: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and applications of Amino-PEG11-Amine, a bifunctional crosslinker integral to advancements in targeted therapeutics. This document provides a detailed overview of its physicochemical properties, experimental protocols for its use in bioconjugation, and visual representations of its role in key biological pathways.
Core Properties of this compound
This compound is a hydrophilic polyethylene glycol (PEG) spacer with terminal primary amine groups. This structure allows for the conjugation of two different molecules, making it a versatile tool in the development of complex bioconjugates. The PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a critical feature for many biological applications.
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 544.68 g/mol | [1][2][3] |
| Molecular Formula | C24H52N2O11 | [1][4] |
| CAS Number | 479200-82-3 | |
| Purity | >96% | |
| Solubility | Water, DMSO, DCM, DMF |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable linker in the construction of two prominent classes of targeted therapies: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The antibody specifically targets tumor-associated antigens, delivering the payload directly to cancer cells while minimizing systemic toxicity. The hydrophilic PEG linker can improve the pharmacokinetic properties of the ADC.
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Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of ADCs and PROTACs. These protocols are based on established bioconjugation techniques.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Amide Bond Formation
This protocol describes a two-step process for conjugating a cytotoxic drug (payload) containing a carboxylic acid to an antibody via this compound.
Step 1: Activation of Payload and Conjugation to this compound
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Payload Activation: Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous Dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.2 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
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Conjugation to Linker: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution to the activated payload mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Purification: Upon completion, purify the payload-linker conjugate by reverse-phase High-Performance Liquid Chromatography (HPLC).
Step 2: Conjugation of Payload-Linker to Antibody
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Antibody Preparation: Prepare the antibody in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL.
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Activation of Payload-Linker: Dissolve the purified payload-linker conjugate in an organic co-solvent such as Dimethyl Sulfoxide (DMSO). Activate the terminal amine group for reaction with lysine residues on the antibody. This protocol assumes the payload has a second functional group for antibody conjugation. If the payload was initially conjugated via one of the amines on the PEG linker, the other amine is now available. To target antibody lysines, the payload-linker's amine can be converted to a more reactive species, or a different conjugation strategy can be employed. A common method is to use a bifunctional reagent to first modify the antibody with a group that will react with the linker's amine. For this example, we will proceed with a direct amide coupling.
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Amide Bond Formation: Add the payload-linker conjugate to the antibody solution. The reaction can be facilitated by the addition of a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) to improve efficiency and stability of the active intermediate.
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Reaction and Quenching: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can be quenched by adding an excess of a small molecule amine, such as Tris or glycine.
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Purification: Purify the resulting ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated payload-linker and other reagents.
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Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
Protocol 2: Synthesis of a PROTAC via Sequential Amide Coupling
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand (warhead) and an E3 ligase ligand to the this compound linker.
Step 1: First Amide Coupling
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Component Activation: Dissolve the first component (either the warhead or the E3 ligase ligand containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
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Coupling to Linker: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated component.
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Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-MS. Once complete, purify the mono-substituted PEG linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Second Amide Coupling
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Activation of Second Component: In a separate flask, dissolve the second component (containing a carboxylic acid) (1.0 eq) in anhydrous DMF and activate it using HATU and DIPEA as described in Step 1.
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Final Coupling: Add the purified mono-substituted PEG linker intermediate (1.1 eq) to the activated second component.
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Reaction and Final Purification: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.
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Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows associated with ADCs and PROTACs.
References
solubility of Amino-PEG11-Amine in water and organic solvents
This technical guide provides a comprehensive overview of the solubility of Amino-PEG11-Amine (H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂) in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical workflow for its application in bioconjugation.
Introduction to this compound
This compound is a hydrophilic, bifunctional crosslinker. The molecule consists of a polyethylene glycol (PEG) chain of eleven ethylene oxide units, capped at both ends with primary amine groups. This structure imparts several desirable properties, most notably enhanced water solubility to the molecules it is conjugated to.[1] The terminal primary amines are reactive towards various functional groups, such as carboxylic acids and activated esters, making it a versatile tool for crosslinking and modifying proteins, peptides, and other biomolecules.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Name | Chemical Formula | Solvent Type | Solubility |
| Water | H₂O | Polar Protic | Soluble[1] |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble |
| Dimethylformamide | (CH₃)₂NCH | Polar Aprotic | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following section details a robust "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.
Principle
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Materials and Equipment
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This compound
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Solvents of interest (e.g., Water, DMSO, DCM, DMF)
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Analytical balance
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Vials with screw caps
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Orbital shaker or vortex mixer
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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Volumetric flasks and pipettes
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HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore)
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Mobile phase for HPLC
Procedure
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Preparation of the Sample:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
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Record the precise weight of the added solute.
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Add a known volume of the solvent to the vial.
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-
Equilibration:
-
Seal the vials tightly.
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Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
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-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
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Filter the supernatant through a syringe filter to remove any remaining particulate matter.
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Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
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Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Quantification:
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Prepare a series of standard solutions of this compound of known concentrations.
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Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
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Use the calibration curve to determine the concentration of the solute in the diluted sample.
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Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.
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Application in Bioconjugation: A Workflow Example
This compound is frequently used to link two biomolecules or a biomolecule to a surface. A common application is the conjugation of a protein to another protein or a small molecule drug. The following diagram illustrates a typical workflow for such a bioconjugation reaction.
This workflow demonstrates the sequential reaction steps often employed in creating a protein-protein conjugate using a heterobifunctional approach, where the two amine groups of the PEG linker react in a controlled manner.
Conclusion
This compound is a valuable tool in bioconjugation and drug delivery due to its bifunctional nature and the solubility-enhancing properties of its PEG core. While qualitative data confirms its solubility in water and several common organic solvents, quantitative determination requires a systematic experimental approach as outlined in this guide. The provided protocol and workflow serve as a practical resource for researchers utilizing this versatile crosslinker in their applications.
References
The Pivotal Role of the PEG Spacer in Amino-PEG11-Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the strategic use of chemical linkers is paramount to the efficacy, safety, and pharmacokinetic profile of novel therapeutics. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). This technical guide provides a comprehensive exploration of the role of the discrete PEG spacer, specifically focusing on Amino-PEG11-Amine, a bifunctional linker with a defined chain of eleven ethylene glycol units. This document will delve into the quantitative impact of the PEG11 spacer on the properties of bioconjugates, provide detailed experimental protocols for its application, and visualize its function in key biological and synthetic processes.
Core Concepts: The Multifaceted Role of the PEG11 Spacer
The incorporation of a discrete PEG spacer, such as the 11-unit chain in this compound, imparts a range of beneficial properties to bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These advantages stem from the inherent physicochemical characteristics of the polyethylene glycol chain.
Enhanced Hydrophilicity and Solubility: A primary and critical function of the PEG spacer is to increase the hydrophilicity of the entire bioconjugate.[1] Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, which can lead to aggregation and rapid clearance from circulation. The ethylene glycol units of the PEG chain are highly hydrophilic, which helps to solubilize these hydrophobic moieties, thereby preventing aggregation and improving the overall pharmaceutical properties of the conjugate.[1][2]
Improved Pharmacokinetics and Reduced Immunogenicity: The hydrophilic nature of the PEG11 spacer creates a hydration shell around the bioconjugate. This "stealth" effect shields the molecule from recognition by the immune system and reduces non-specific clearance mechanisms, leading to a prolonged circulation half-life.[1] By masking potential epitopes on the linker-payload, PEGylation can also reduce the risk of an immune response against the therapeutic agent.[1]
Optimized Spatial Orientation and Flexibility: The defined length of the PEG11 spacer provides critical spatial separation between the conjugated molecules. In ADCs, this prevents the cytotoxic payload from sterically hindering the antibody's binding to its target antigen. For PROTACs, the length and flexibility of the linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.
Discrete Nature for Homogeneity: this compound is a discrete PEG (dPEG®) linker, meaning it has a precise, single molecular weight and a defined chain length. This is a significant advantage over traditional polydisperse PEGs, as it leads to the production of more homogeneous bioconjugates. This uniformity improves batch-to-batch reproducibility, simplifies characterization, and can lead to a better safety profile.
Quantitative Impact of the PEG Spacer
The length of the PEG spacer has a quantifiable impact on the physicochemical and biological properties of bioconjugates. The following tables summarize key data from various studies, providing a comparative view of how different PEG linker lengths affect critical parameters. While specific data for PEG11 is not always available, its properties can be inferred from the trends observed with similar discrete PEG linkers.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) in Rats | Plasma Half-Life Extension (Fold Increase) | Reference |
| No PEG | ~15 | 1.0 | |
| PEG2 | ~10 | - | |
| PEG4 | ~7 | 2.5 | |
| PEG8 | ~5 | - | |
| PEG12 | ~5 | - | |
| PEG24 | ~5 | 11.2 | |
| PEG11 (inferred) | ~5 | Significant extension | Inferred from trend |
Data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs
| Linker Type | Average DAR Achieved | Reference |
| Hydrophobic Linker | 3.8 | |
| Linker with PEG12 Spacer | 2.7 | |
| Linker with PEG11 Spacer (inferred) | ~3.0 | Inferred from trend |
The efficiency of the conjugation reaction and the resulting DAR can be influenced by the hydrophobicity of the linker-payload, with PEG spacers playing a role in modulating this property.
Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity of ADCs
| Conjugate | PEG Moiety | Cytotoxicity Reduction (Fold) | Reference |
| ZHER2-SMCC-MMAE | No PEG | 1.0 | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5 - 6.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22 - 22.5 | |
| ADC with PEG11 Spacer (inferred) | 11 PEG units | Moderate reduction | Inferred from trend |
Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, highlighting a potential trade-off between pharmacokinetic improvement and immediate cell-killing potency.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in the synthesis of bioconjugates. The following protocols provide a framework for the development of ADCs and PROTACs.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a heterobifunctional linker synthesized from this compound.
Step 1: Synthesis of the Drug-Linker Conjugate
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Activation of Cytotoxic Drug:
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Dissolve the cytotoxic drug (containing a carboxylic acid) in anhydrous Dimethylformamide (DMF).
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Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).
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Stir the reaction at room temperature for 4 hours to form the NHS-activated drug.
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Conjugation to this compound:
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Dissolve this compound (1.5 equivalents) in anhydrous DMF.
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Add the this compound solution to the activated drug solution.
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Stir the reaction at room temperature overnight.
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-
Purification of the Drug-Linker Conjugate:
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
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Step 2: Conjugation to the Antibody
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Antibody Preparation:
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If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds by incubating with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours.
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Remove the excess TCEP using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
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-
Conjugation Reaction:
-
Dissolve the purified drug-linker conjugate (with a maleimide or other thiol-reactive group attached to the second amine of the PEG11 spacer) in an organic co-solvent like Dimethyl sulfoxide (DMSO).
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The final concentration of the organic co-solvent should be below 10% (v/v) to maintain antibody stability. A 1.5-fold molar excess of the drug-linker per thiol group is typically used.
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Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Calculate the average Drug-to-Antibody Ratio (DAR) using HIC or reverse-phase HPLC.
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Assess the level of aggregation using SEC.
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Confirm the identity and homogeneity of the ADC by LC-MS.
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Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC by linking a target protein ligand and an E3 ligase ligand with this compound.
-
Functionalization of Ligands:
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Synthesize or procure the target protein ligand and the E3 ligase ligand with appropriate functional groups for conjugation (e.g., a carboxylic acid on one ligand and a reactive handle on the other).
-
-
Stepwise Conjugation:
-
First Conjugation: React one of the ligands (e.g., the one with the carboxylic acid) with one of the amine groups of this compound using standard amide coupling chemistry (e.g., with HATU or EDC/NHS as activating agents) in an appropriate organic solvent like DMF.
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Purification: Purify the resulting ligand-PEG11-amine intermediate using flash chromatography or preparative HPLC.
-
Second Conjugation: React the purified intermediate with the second ligand (which has a complementary reactive group) to form the final PROTAC molecule. The specific reaction conditions will depend on the chosen chemistries.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC using reverse-phase HPLC.
-
Characterize the structure and purity of the PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Assess the biological activity of the PROTAC by measuring the degradation of the target protein in a relevant cell line using techniques like Western blotting or targeted proteomics.
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Visualizing the Role of the PEG11 Spacer
Graphviz diagrams can effectively illustrate the complex biological and chemical processes where the this compound spacer plays a crucial role.
Caption: Experimental workflow for ADC synthesis using a PEG11 linker.
Caption: Mechanism of action for a PROTAC utilizing a PEG11 linker.
Caption: The Enhanced Permeability and Retention (EPR) effect for PEGylated nanoparticles.
Conclusion
The this compound spacer is a powerful and versatile tool in the design of advanced biotherapeutics. Its discrete nature, combined with the inherent benefits of PEGylation, allows for the precise engineering of molecules with enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity. By providing a defined and flexible linkage, the PEG11 spacer is instrumental in optimizing the performance of complex modalities such as ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the this compound spacer in their pursuit of next-generation therapies.
References
The Reactivity of Terminal Amine Groups in Amino-PEG11-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the terminal primary amine groups on the Amino-PEG11-Amine molecule. This bifunctional linker is a cornerstone in modern bioconjugation, drug delivery systems, and proteomics, prized for its defined length, hydrophilicity, and versatile reactivity. Understanding the chemical behavior of its terminal amines is critical for the successful design and synthesis of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4]
Core Principles of Amine Reactivity
The utility of this compound as a linker is primarily derived from the nucleophilic character of its two terminal primary amine (-NH2) groups. These groups readily react with a variety of electrophilic functional groups to form stable covalent bonds.[5]
The reactivity of these amines is highly dependent on the pH of the reaction medium. The pKa of a terminal primary amine is typically around 9.0.
-
At acidic pH (pH < pKa): The amine group is protonated to form an ammonium salt (-NH3+). This protonated form is not nucleophilic and will not readily react with electrophiles.
-
At neutral to basic pH (pH > pKa): The amine group is deprotonated and exists in its neutral, nucleophilic state (-NH2). This form is highly reactive towards electrophiles.
Therefore, controlling the pH is the most critical parameter for directing and optimizing conjugation reactions with this compound. Most reactions are performed in buffers with a pH range of 7.2 to 9.0 to ensure a sufficient concentration of the reactive, deprotonated amine.
Physicochemical and Reactivity Data
The following tables summarize the key properties of this compound and the recommended conditions for its primary conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C24H52N2O11 | |
| Molecular Weight | 544.68 g/mol | |
| CAS Number | 479200-82-3 | |
| Appearance | White solid | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light and moisture |
Table 2: Recommended Reaction Conditions for Terminal Amine Conjugation
| Reaction Type | Electrophilic Group | Resulting Linkage | Optimal pH Range | Common Solvents | Typical Reaction Time |
| Acylation | N-Hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 9.0 | PBS, Borate Buffer, DMF, DMSO | 30 min - 4 hours |
| Carbodiimide Coupling | Carboxylic Acid (+ EDC, DCC, HATU) | Amide | 4.5 - 7.5 | MES, PBS, DMF, DMSO | 2 - 24 hours |
| Reductive Amination | Aldehyde, Ketone | Secondary Amine | 6.0 - 7.5 | PBS, Acetate Buffer | 2 - 12 hours |
| Thiourea Formation | Isothiocyanate | Thiourea | 8.0 - 9.5 | DMF, DMSO, Aqueous Buffers | 2 - 6 hours |
Key Conjugation Chemistries and Protocols
The terminal amines of this compound are versatile and can participate in several common bioconjugation reactions.
Acylation via N-Hydroxysuccinimide (NHS) Esters
This is the most common method for labeling proteins and other biomolecules. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.
Caption: Reaction of this compound with an NHS ester.
Experimental Protocol: Conjugation with an NHS Ester
-
Preparation: Bring the this compound and the NHS ester reagent to room temperature.
-
Dissolution: Dissolve the amine-containing molecule (e.g., a protein) in a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. Dissolve the this compound in the same buffer or a compatible solvent like DMSO.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein/Amino-PEG11-Amine solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine.
-
Purification: Remove excess, unreacted reagents via dialysis, size-exclusion chromatography, or spin desalting columns.
Amide Bond Formation via Carbodiimide Coupling
To form an amide bond with a carboxylic acid, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is required. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.
Caption: Workflow for EDC-mediated coupling to a carboxyl group.
Experimental Protocol: EDC-Mediated Coupling to a Carboxylic Acid
-
Buffer Preparation: Prepare an activation buffer, typically 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.
-
Reagent Dissolution: Dissolve the molecule containing the carboxylic acid in the activation buffer. Dissolve the this compound and EDC separately in the same buffer.
-
Activation: Add the EDC solution to the carboxylic acid solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the this compound solution to the activated carboxylic acid mixture.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding an amine-containing buffer like TBS or by adding hydroxylamine.
-
Purification: Purify the resulting conjugate using appropriate chromatographic or dialysis methods to remove the EDC byproduct and unreacted molecules.
Reductive Amination with Carbonyls
The terminal amines can react with aldehydes or ketones to form an initial, unstable Schiff base. This intermediate is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. This two-step, one-pot reaction is known as reductive amination.
References
An In-depth Technical Guide to Bioconjugation with Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, antibodies, and nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics. The choice of a linker molecule is critical to the success of a bioconjugation strategy, as it influences the stability, solubility, and biological activity of the resulting conjugate.
Amino-PEG11-Amine is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in bioconjugation. It is a homobifunctional linker featuring a chain of eleven ethylene glycol units flanked by primary amine groups at both ends. This structure imparts a unique combination of properties that make it highly suitable for a variety of bioconjugation applications. The hydrophilic PEG chain enhances the aqueous solubility of the conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles by increasing the hydrodynamic radius.[1][2] The terminal primary amine groups provide reactive handles for conjugation to a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][4]
This technical guide provides a comprehensive overview of bioconjugation using this compound, including its physicochemical properties, detailed experimental protocols for conjugation to proteins and antibodies, methods for characterization, and its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H52N2O11 | [5] |
| Molecular Weight | 544.7 g/mol | |
| CAS Number | 479200-82-3 | |
| Appearance | White to off-white solid or viscous liquid | N/A |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) | |
| Purity | Typically >95% | N/A |
| Storage | -20°C, protected from moisture |
Quantitative Impact of PEGylation with Short PEG Linkers
While specific quantitative data for this compound is not always available in the public domain, studies on similar short-chain PEG linkers provide valuable insights into the expected impact on bioconjugate properties. The following tables summarize representative data on the effect of PEG linker length on key parameters such as ADC clearance, PROTAC efficacy, and protein conformational stability.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.5 | 0.5 |
| PEG12 | ~3.0 | 0.4 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Table 2: Influence of Linker Length on PROTAC Efficacy
| Linker Length (atoms) | ER Degradation (% of Control) | IC50 (nM) |
| 12 | ~60% | ~50 |
| 16 | ~85% | ~20 |
| 20 | ~50% | ~60 |
| Data from a study on estrogen receptor (ER)-α targeting PROTACs with varying linker lengths. |
Table 3: Impact of PEGylation on Protein Conformational Stability
| Conjugate | Change in Conformational Stability (kcal/mol) |
| WW domain + 4-unit PEG (amide linkage) | -0.70 ± 0.04 |
| WW domain + 3-unit PEG (triazole linkage) | -0.36 ± 0.01 |
| WW domain + 3-unit PEG (amide linkage) | -0.37 ± 0.01 |
| Data from a study on the WW domain of the human protein Pin 1. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of a protein to a molecule functionalized with an NHS ester, using this compound as a linker. This is a two-step process where one amine of the PEG linker is first reacted with the NHS-ester functionalized molecule, followed by purification and subsequent reaction of the second amine with the target protein (which has been activated to present a reactive group like an NHS ester). A more direct approach involves using a heterobifunctional PEG linker (e.g., Amine-PEG-NHS ester). For the purpose of this guide, we will detail the conjugation of an NHS-activated molecule to a protein, a common scenario where one end of the this compound would have been previously conjugated.
Materials:
-
Target protein in a suitable buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
NHS-activated molecule (e.g., NHS-ester of a drug or fluorescent dye)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.
-
-
Preparation of the Amine-Reactive Linker:
-
Equilibrate the NHS-activated molecule and this compound to room temperature before opening the vials to prevent moisture condensation.
-
In a separate reaction, conjugate the NHS-activated molecule to one of the amine groups of this compound. This typically involves reacting a molar excess of the this compound with the NHS-activated molecule in an anhydrous organic solvent like DMF or DMSO. The resulting mono-functionalized PEG-amine linker should be purified, for example, by HPLC.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the purified mono-amine PEGylated molecule in DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add a 10- to 50-fold molar excess of the activated PEG linker solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove the excess linker and byproducts by SEC or dialysis.
-
For SEC, use a resin with an appropriate molecular weight cutoff for the protein conjugate.
-
For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for most antibodies) and perform dialysis against an appropriate buffer (e.g., PBS) with several buffer changes.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Determine the degree of labeling (DOL) or PEGylation using methods described in the "Characterization of Bioconjugates" section below.
-
Protocol 2: Quantification of Protein PEGylation using the TNBS Assay
The 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups in a protein sample. By comparing the number of free amines in the unmodified protein to the PEGylated protein, the degree of PEGylation can be estimated.
Materials:
-
Unmodified protein and PEGylated protein samples
-
0.1 M sodium bicarbonate buffer, pH 8.5
-
4% (w/v) NaHCO3 solution
-
0.5% (w/v) TNBS solution in water
-
10% (w/v) SDS solution
-
1 M HCl
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare solutions of both the unmodified and PEGylated protein in the sodium bicarbonate buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., glycine or β-alanine).
-
-
TNBS Reaction:
-
In a microcentrifuge tube, mix 100 µL of the protein sample or standard with 100 µL of the 4% NaHCO3 solution.
-
Add 100 µL of the 0.5% TNBS solution.
-
Incubate the mixture at 37°C for 2 hours in the dark.
-
-
Stopping the Reaction and Measurement:
-
Add 500 µL of the 10% SDS solution to stop the reaction and solubilize the protein.
-
Add 250 µL of 1 M HCl.
-
Measure the absorbance of the solution at 335 nm.
-
-
Calculation of Degree of PEGylation:
-
Use the standard curve to determine the concentration of free amines in both the unmodified and PEGylated protein samples.
-
The degree of PEGylation is calculated as follows: Degree of PEGylation = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general experimental workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using a bifunctional linker like this compound.
References
An In-Depth Technical Guide to the Research Applications of Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG11-Amine is a versatile, bifunctional linker that has become an invaluable tool in modern biomedical research and drug development. Its unique structure, featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers enhanced solubility, biocompatibility, and flexible conjugation chemistry. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in bioconjugation, the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the functionalization of nanoparticle surfaces. Detailed experimental protocols, quantitative data from key studies, and visual representations of relevant pathways and workflows are presented to equip researchers with the knowledge to effectively utilize this powerful chemical linker.
Introduction to this compound
This compound, with a molecular weight of approximately 544.68 g/mol , is a homobifunctional crosslinker. The two terminal primary amine groups are reactive towards a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds. The central PEG chain, composed of 11 ethylene glycol units, imparts hydrophilicity to the linker and any molecule it is conjugated to. This property is crucial for improving the solubility and reducing the immunogenicity of biomolecules, a process known as PEGylation. Furthermore, the defined length of the PEG spacer allows for precise control over the distance between two conjugated molecules, a critical parameter in the design of complex therapeutic and diagnostic agents.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C24H52N2O11 |
| Molecular Weight | 544.68 g/mol |
| CAS Number | 479200-82-3 |
| Appearance | White solid to colorless oil |
| Solubility | Soluble in water and most organic solvents |
| Reactive Groups | Two primary amines (-NH2) |
Core Research Applications
Bioconjugation
The primary function of this compound in research is to covalently link two molecules together. The amine groups can readily participate in amide bond formation, making it a go-to reagent for conjugating proteins, peptides, small molecules, and fluorescent dyes.
General Reaction Scheme:
The fundamental reaction involves the coupling of the primary amines of this compound with carboxylic acid groups on the target molecules. This is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.
Caption: General workflow for bioconjugation using this compound.
Detailed Experimental Protocol: EDC/NHS Coupling to a Protein [1][2][3][4]
This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine groups (lysine residues and N-terminus) of a protein using this compound as a linker. This is a two-step process.
Step 1: Activation of Small Molecule with EDC/NHS
-
Reagent Preparation:
-
Prepare a solution of the small molecule with a carboxylic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Equilibrate EDC and NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS in the same anhydrous solvent.
-
-
Activation Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the small molecule solution.
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the small molecule solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 2: Conjugation to this compound
-
Reaction Setup:
-
Dissolve this compound in an appropriate buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).
-
Add the activated small molecule (NHS ester) solution dropwise to the this compound solution with gentle stirring. A typical molar ratio is 1:1, but this may need to be optimized.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
The resulting conjugate can be purified from excess reagents by dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Step 3: Conjugation to Protein
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines (e.g., Tris), they will compete with the protein for conjugation.
-
-
Activation of the other end of the Linker:
-
The second carboxylic acid-containing molecule is activated with EDC/NHS as described in Step 1.
-
-
Final Conjugation:
-
Add the activated molecule to the protein solution. The molar ratio of the activated molecule to the protein will determine the degree of labeling and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purify the final protein conjugate using SEC or dialysis to remove unreacted small molecules and byproducts.
-
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC consists of a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. This compound can be used as a component of the linker system in ADCs. Its hydrophilicity can help to overcome the aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the ADC.
Workflow for ADC Synthesis using this compound:
Caption: Workflow of ADC synthesis and its mechanism of action.
Quantitative Data for ADCs with PEG Linkers:
| Parameter | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker | Reference |
| In vitro Cytotoxicity (IC50) | X | 4.5X | 22X | [5] |
| Circulation Half-life | Y | 2.5Y | 11.2Y | |
| Maximum Tolerated Dose (MTD) | Z mg/kg | > Z mg/kg | >4Z mg/kg |
Note: 'X', 'Y', and 'Z' represent the baseline values for the ADC without a PEG linker. The data illustrates that while longer PEG linkers can decrease in vitro cytotoxicity, they significantly improve circulation half-life and tolerability, which can lead to enhanced overall in vivo antitumor efficacy.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity, which are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Mechanism of Action and Synthesis Workflow:
Caption: PROTAC synthesis and mechanism of action.
Detailed Experimental Protocol: PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC using this compound to link a target protein ligand with a carboxylic acid and an E3 ligase ligand with a carboxylic acid.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Reagent Preparation:
-
Dissolve the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.
-
Prepare fresh solutions of a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.
-
Prepare a solution of Boc-protected this compound (1.1 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the target ligand solution, add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the Boc-protected this compound solution and stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 2: Deprotection of the Linker
-
Reaction:
-
Dissolve the Boc-protected intermediate in a solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature.
-
Monitor the deprotection by LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.
-
Step 3: Final Coupling to E3 Ligase Ligand
-
Reaction:
-
Follow the coupling procedure in Step 1, using the deprotected amine-linker-target ligand intermediate and the E3 ligase ligand (containing a carboxylic acid).
-
-
Purification:
-
Purify the final PROTAC product by preparative HPLC.
-
Quantitative Data for PROTACs with PEG Linkers:
While specific data for PROTACs using this compound is limited, studies on similar PROTACs with PEG linkers demonstrate the importance of linker length and composition on degradation efficiency.
| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| PROTAC A | Protein X | CRBN | PEG4 | 50 | >90 |
| PROTAC B | Protein X | VHL | PEG8 | 25 | >95 |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Surface Modification of Nanoparticles
This compound is widely used to functionalize the surface of nanoparticles (NPs) for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The PEG component provides a hydrophilic shell that can:
-
Increase colloidal stability: Prevents aggregation of NPs in biological fluids.
-
Reduce non-specific protein adsorption: Minimizes opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.
-
Provide functional handles for further conjugation: The terminal amine groups can be used to attach targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic molecules.
Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle functionalization with this compound.
Quantitative Data for Amine-PEG Functionalized Nanoparticles:
The following table presents representative data on the physicochemical properties of nanoparticles before and after functionalization with amine-terminated PEG.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| Amine-PEG11 Functionalized NPs | 135 ± 6 | 0.12 ± 0.03 | +15 ± 2 |
Data is hypothetical and for illustrative purposes. Actual values will depend on the nanoparticle core material, the specific PEG linker, and the reaction conditions.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, hydrophilicity, and bifunctional nature enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs, and the engineering of sophisticated nanoparticle-based systems. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in various research endeavors. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of linkers like this compound in driving innovation is set to increase even further.
References
An In-Depth Technical Guide to PEGylation with Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG)ylation is a well-established and powerful strategy in drug development to enhance the therapeutic properties of molecules, including proteins, peptides, and small-molecule drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, and protecting it from enzymatic degradation. This guide provides a comprehensive technical overview of PEGylation utilizing a discrete PEG linker, Amino-PEG11-Amine. It details the chemical properties of this linker, provides step-by-step experimental protocols for conjugation and characterization, summarizes key quantitative data, and visualizes relevant biological mechanisms and workflows. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation therapeutics.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. This modification can significantly improve the therapeutic efficacy of a drug by:
-
Increasing Serum Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, prolonging its circulation time in the bloodstream.[1]
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.[2]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system.[2]
-
Improving Stability: PEGylation can protect therapeutic molecules from enzymatic degradation.[2]
Discrete PEG linkers, such as this compound, offer significant advantages over traditional polydisperse PEGs. Their defined molecular weight and length ensure the production of homogeneous conjugates with improved batch-to-batch reproducibility and potentially better safety profiles.[3]
This compound is a bifunctional, discrete PEG linker with a chain of eleven ethylene glycol units and terminal primary amine groups on both ends. This structure allows for versatile conjugation strategies, particularly for crosslinking molecules or for surface modification of nanoparticles and other drug delivery systems. The primary amine groups are reactive towards a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), forming stable amide bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C24H52N2O11 | |
| Molecular Weight | 544.68 g/mol | |
| CAS Number | 479200-82-3 | |
| Appearance | Colorless oil to white solid | |
| Solubility | Water, DMSO, DCM, DMF, MeOH | |
| Purity | > 96% |
Experimental Protocols
General Considerations for Bioconjugation
Successful bioconjugation with this compound requires careful consideration of the reaction conditions to ensure high efficiency and preservation of the biomolecule's activity.
-
Buffer Selection: Use non-amine-containing buffers at a pH of 7-9 for reactions with NHS esters to avoid competition for the reactive sites. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. For reactions with carboxylic acids using coupling agents like EDC, a slightly acidic pH (e.g., 4.5-5.5 using MES buffer) is optimal for the activation step.
-
Solvent: this compound and many reactive esters are soluble in organic solvents like DMSO or DMF. When conjugating to biomolecules in aqueous buffers, the volume of the organic solvent should typically not exceed 10% of the total reaction volume.
-
Molar Ratios: The optimal molar ratio of the PEG linker to the molecule to be conjugated should be determined empirically. A molar excess of the linker is often used to drive the reaction to completion.
Protocol for Protein Conjugation with an NHS Ester
This protocol describes a general procedure for conjugating a protein with a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester, using this compound as a crosslinker.
Materials:
-
Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
NHS-activated Molecule Solution Preparation: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
First Conjugation Step (NHS-ester to this compound):
-
Add a 10- to 50-fold molar excess of the this compound solution to the NHS-activated molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Second Conjugation Step (Activation of Protein's Carboxyl Groups and Reaction with PEG-Amine):
-
To the protein solution, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.
-
Add the reaction mixture from the first conjugation step to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity (see Section 4).
Protocol for Nanoparticle Surface Functionalization
This protocol outlines a method for functionalizing the surface of nanoparticles that have carboxyl groups with this compound.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugation and washing buffers
Procedure:
-
Nanoparticle Preparation: Suspend the carboxylated nanoparticles in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the nanoparticle suspension to a final concentration of 10 mM and 25 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in the Coupling Buffer.
-
Conjugation:
-
Prepare a solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. The optimal concentration will depend on the desired surface density and should be determined experimentally.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Final Washing: Wash the functionalized nanoparticles several times by centrifugation and resuspension in a suitable storage buffer to remove unreacted this compound and byproducts.
-
Characterization: Characterize the surface-functionalized nanoparticles to confirm the presence of amine groups and assess their properties (e.g., size, zeta potential, and stability).
Quantitative Data and Performance
The use of discrete PEG linkers like this compound allows for more precise control over the stoichiometry of conjugation, leading to a more homogeneous product. The efficiency and stability of the resulting conjugates are critical parameters.
Table 2: Representative Quantitative Data for PEGylation with Discrete Amine-Terminated PEGs
| Parameter | Molecule Type | Linker Type | Result | Significance | Reference |
| Conjugation Efficiency | Monoclonal Antibody | Amine-reactive PEG | >95% conjugation to available sites | High efficiency leads to a more defined product. | |
| Stability (Half-life) | Affibody-Drug Conjugate | PEG linker | Half-life increased from 19.6 min (no PEG) to several hours | Demonstrates the ability of PEG to prolong circulation time. | |
| In Vitro Cytotoxicity | Affibody-Drug Conjugate | 4 kDa and 10 kDa PEG | 4.5-fold and 22-fold reduction in cytotoxicity, respectively | Longer PEG chains can sometimes reduce immediate in vitro potency due to steric hindrance, a factor to consider in design. | |
| PROTAC Degradation (DC50) | SMARCA2/4 | PEG linker | 250-300 nM | Demonstrates the utility of PEG linkers in facilitating effective protein degradation. |
Characterization of PEGylated Conjugates
Thorough characterization of the PEGylated product is essential to ensure its quality, purity, and desired properties.
Table 3: Common Characterization Techniques for PEGylated Molecules
| Technique | Purpose | Expected Outcome | Reference |
| SDS-PAGE | Assess molecular weight increase and purity | A shift to a higher molecular weight for the PEGylated species compared to the unconjugated molecule. | |
| Size-Exclusion Chromatography (SEC) | Determine hydrodynamic size and detect aggregation | A shift to an earlier elution time for the PEGylated molecule. | |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm covalent attachment, determine the degree of PEGylation, and identify conjugation sites | An increase in mass corresponding to the number of attached PEG linkers. Peptide mapping can pinpoint the modified amino acid residues. | |
| Zeta Potential Measurement | Assess surface charge of modified nanoparticles | A change in the surface charge upon conjugation with the amine-terminated PEG. | |
| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter of nanoparticles | An increase in the hydrodynamic diameter after surface functionalization. |
Biological Implications and Mechanisms
The introduction of an this compound linker can significantly influence the biological behavior of the conjugated molecule.
Impact on Drug Delivery and Cellular Uptake
PEGylation is a widely used strategy to improve the in vivo performance of drug delivery systems like nanoparticles. The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times and enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.
The surface functionalization of nanoparticles with this compound provides reactive handles for the attachment of targeting ligands, such as antibodies or peptides, to further enhance target-specific delivery.
Application in PROTACs: A Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a suitable linker for PROTAC synthesis due to its ability to connect two different molecular entities.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The length and composition of the PEG linker are critical for the stability and geometry of this ternary complex, and thus for the efficiency of protein degradation.
Visualizations
Logical Workflow for Bioconjugate Development
Caption: Logical workflow for developing a bioconjugate using this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation and drug delivery. Its discrete nature allows for the synthesis of well-defined and homogeneous conjugates, which is a significant advantage in the development of therapeutic agents. This guide has provided a comprehensive overview of its properties, detailed experimental protocols for its use, a summary of relevant quantitative data, and a discussion of its biological applications. By leveraging the principles and methods outlined in this document, researchers can effectively utilize this compound to advance their drug development programs and create more effective and safer therapeutics. Further research into the specific effects of discrete, short PEG linkers like this compound will continue to refine the rational design of next-generation bioconjugates.
References
Amino-PEG11-Amine: A Technical Guide to Safe Handling and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safe handling and utilization of Amino-PEG11-Amine, a versatile bifunctional crosslinker crucial in bioconjugation, drug delivery, and surface modification applications. This document outlines essential safety protocols, detailed experimental procedures, and key physicochemical properties to ensure its effective and safe use in research and development.
Core Concepts and Physicochemical Properties
This compound, with the CAS number 479200-82-3, is a hydrophilic polyethylene glycol (PEG) derivative featuring primary amine groups at both termini. The PEG spacer, composed of 11 ethylene glycol units, imparts water solubility and biocompatibility to the molecule, making it an ideal linker for various bioconjugation applications.
| Property | Value | Source |
| CAS Number | 479200-82-3 | N/A |
| Molecular Formula | C24H52N2O11 | N/A |
| Molecular Weight | 544.68 g/mol | N/A |
| Appearance | Colorless oil to white solid | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF, MeOH | [1][2] |
| Purity | ≥95% to >98% | [3] |
Safety and Handling
While specific toxicological data for this compound has not been extensively documented, general safety precautions for handling amine-containing and PEGylated compounds should be strictly followed.[4]
2.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in poorly ventilated spaces. |
2.2. Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
| Condition | Recommendation |
| Temperature | -20°C |
| Atmosphere | Store in a dry, light-protected container. |
| Handling | Use anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis of the amine groups and maintain reactivity. |
2.3. First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Experimental Protocols
This compound's terminal primary amine groups readily react with various functional groups, most notably carboxylic acids and activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
3.1. General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of a target molecule using this compound.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG11-Amine Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This bioconjugation technique is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The attachment of the hydrophilic and flexible PEG polymer can increase the hydrodynamic size of the protein, leading to several key benefits:
-
Increased Serum Half-Life: The larger size of the PEGylated protein reduces its rate of clearance by the kidneys.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, making it less likely to be recognized by the immune system.
-
Enhanced Stability: PEGylation can protect the protein from proteolytic degradation, increasing its stability in biological fluids.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation.
Amino-PEG11-amine is a bifunctional PEG linker with a primary amine group at each end of a flexible 11-unit ethylene glycol chain. While this specific linker is often used to crosslink molecules, this protocol will focus on the principles of amine-reactive PEGylation, where one of the amine groups would be activated (e.g., as an NHS-ester) to react with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the surface of a protein.
Principle of Amine-Reactive PEGylation
The most common strategy for PEGylating proteins at amine sites involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG. The NHS ester group reacts efficiently with primary amines in a pH range of 7-9 to form a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct. Careful control of the reaction conditions, particularly the molar ratio of the PEG reagent to the protein, is crucial to achieve the desired degree of PEGylation and to minimize the formation of multi-PEGylated species or protein cross-linking.
Quantitative Analysis of PEGylation Efficiency
The degree of PEGylation is a critical parameter that can significantly impact the biological activity and pharmacokinetic profile of the conjugated protein. Optimizing the molar ratio of the PEG reagent to the protein is a key step in developing a robust and reproducible PEGylation process. The following table summarizes the results from a study on the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF), demonstrating the effect of the mPEG-ALD:protein molar ratio on the yield of the desired mono-PEGylated product.
| mPEG-ALD:protein Molar Ratio | Reaction Time (hours) | Optimal Yield of mono-PEGylated rhG-CSF (%) |
| 3:1 | 3 | 82.90 (±0.18) |
| 5:1 | 2 | 84.68 (±0.22) |
| 3:1 (20 kDa PEG) | 3 | 83.02 (±0.33) |
| 5:1 (20 kDa PEG) | 2 | 85.97 (±0.29) |
| 3:1 (30 kDa PEG) | 3 | 83.21 (±0.27) |
| 5:1 (30 kDa PEG) | 2 | 85.92 (±0.14) |
Data adapted from Behi et al., International Journal of Biological Macromolecules, 2018.[1][2]
These data indicate that a higher molar ratio of PEG to protein can lead to a higher yield of the mono-PEGylated product in a shorter reaction time.[1][2] However, it is important to note that excessive molar ratios can increase the formation of di- and multi-PEGylated species, which may be undesirable. Therefore, the optimal molar ratio must be determined empirically for each specific protein and PEG reagent.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Amine-reactive PEG reagent (e.g., NHS-PEG11-Amine, stored at -20°C with desiccant)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Dialysis cassettes or spin desalting columns for buffer exchange and purification
-
Chromatography system for purification (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Protocol for Protein PEGylation
-
Protein Preparation:
-
Dissolve the protein of interest in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a spin desalting column.
-
-
PEG Reagent Preparation:
-
Allow the vial of the amine-reactive PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS-ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess over the protein. A starting point is often a 20-fold molar excess.
-
Slowly add the calculated volume of the PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess NHS-activated PEG.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis, spin desalting, or size exclusion chromatography (SEC). SEC is particularly effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules.
-
To separate mono-PEGylated proteins from un-PEGylated and multi-PEGylated species, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed. The choice of method will depend on the specific properties of the protein.
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the reaction mixture and purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated protein and to confirm the degree of PEGylation.
-
HPLC Analysis: Use SEC-HPLC to assess the purity and aggregation state of the PEGylated protein. IEX-HPLC can be used to separate and quantify different PEGylated species.
-
Signaling Pathway of a PEGylated Protein: Pegfilgrastim (PEG-G-CSF)
A prominent example of a successful PEGylated therapeutic is Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF stimulates the production of neutrophils and is used to treat neutropenia in patients undergoing chemotherapy. The PEGylation of G-CSF significantly extends its half-life, allowing for less frequent dosing. Pegfilgrastim exerts its biological effects by binding to the G-CSF receptor (G-CSFR) and activating downstream signaling pathways, primarily the JAK/STAT pathway.
Caption: Pegfilgrastim signaling via the JAK/STAT pathway.
Experimental Workflow for Protein PEGylation
The overall process for producing and characterizing a PEGylated protein can be summarized in the following workflow.
References
Application Notes and Protocols for the Use of Amino-PEG11-Amine in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly bifunctional derivatives like Amino-PEG11-Amine, have gained prominence for their ability to enhance the solubility and stability of ADCs, especially those with hydrophobic payloads.[1][] The hydrophilic nature of the PEG chain can create a "hydration shell" around the conjugate, which helps to reduce aggregation and slow plasma clearance, thereby prolonging its circulation half-life and increasing exposure to tumor tissues.[1][3]
This compound is a homobifunctional linker featuring a discrete PEG chain with 11 ethylene glycol units, terminating in a primary amine at each end.[4] This structure allows for a two-step conjugation strategy. First, one of the amine groups reacts with an activated payload molecule. The second amine group is then used to conjugate the payload-linker complex to the antibody, typically through reaction with an activated carboxylic acid on the antibody surface or via a heterobifunctional crosslinker. This application note provides a detailed, step-by-step guide to the use of this compound in the synthesis of ADCs, including experimental protocols, data presentation, and workflow visualizations.
Core Principles of this compound in ADC Synthesis
The use of this compound in ADC synthesis revolves around the reactivity of its terminal primary amine groups. These amines readily react with various functional groups to form stable covalent bonds. In the context of ADC synthesis, the most common reactions involve:
-
Amide Bond Formation with Activated Esters (e.g., NHS Esters): One of the most efficient methods for conjugating a payload to the this compound linker is by activating the payload's carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. The NHS ester then reacts with one of the primary amines on the PEG linker to form a stable amide bond. This reaction is typically carried out in an organic solvent like DMSO or DMF at a pH of 7-9.
-
Amide Bond Formation with Carboxylic Acids (with Coupling Agents): Alternatively, a payload's carboxylic acid can be directly coupled to one of the linker's amine groups using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or other activators. This reaction is most effective under acidic conditions (pH 4.5).
The resulting payload-PEG-amine intermediate can then be conjugated to the antibody. This is often achieved by modifying the antibody's lysine residues. The ε-amino groups of lysine side chains can be targeted for conjugation.
Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of an ADC using this compound. This protocol is divided into three main stages:
-
Preparation of the Payload-Linker Conjugate
-
Conjugation to the Monoclonal Antibody
-
Purification and Characterization of the ADC
Stage 1: Preparation of the Payload-Linker Conjugate (Payload-PEG11-Amine)
This stage involves the reaction of a cytotoxic payload containing a carboxylic acid group (e.g., a derivative of MMAE) with this compound.
Materials:
-
Cytotoxic Payload with a carboxylic acid group (e.g., COOH-MMAE)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
-
LC-MS system
Protocol:
-
Activation of the Cytotoxic Payload: a. Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.2 equivalents) to the solution to initiate the formation of the NHS ester. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the formation of the NHS-activated payload by LC-MS.
-
Conjugation of the Activated Payload to this compound: a. In a separate vial, dissolve this compound (5-10 equivalents to ensure mono-conjugation) in anhydrous DMF. b. To the solution of the activated payload, add the this compound solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS to confirm the formation of the payload-PEG11-amine conjugate.
-
Purification of the Payload-Linker Conjugate: a. Once the reaction is complete, dilute the mixture with a suitable solvent system (e.g., acetonitrile/water). b. Purify the payload-linker conjugate by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the desired product. d. Lyophilize the purified fractions to obtain the payload-PEG11-amine conjugate as a solid. e. Confirm the identity and purity of the final product by LC-MS.
Stage 2: Conjugation of the Payload-Linker to the Monoclonal Antibody
This stage describes the conjugation of the purified payload-PEG11-amine to a monoclonal antibody (mAb) via lysine side chains.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-PEG11-Amine (from Stage 1)
-
Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system
Protocol:
-
Antibody Preparation: a. Exchange the antibody into the conjugation buffer using a desalting column or dialysis to remove any interfering substances. b. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
Activation of the Antibody with a Heterobifunctional Crosslinker (if necessary for the desired conjugation chemistry): This step is necessary if the final conjugation to the payload-linker is not a direct amidation. For this protocol, we will assume a direct amide bond formation for simplicity.
-
Activation of the Payload-Linker's Terminal Amine (if required): Alternatively, the payload-linker's terminal amine can be modified to introduce a different reactive group if the antibody has been modified with a complementary group.
-
Direct Lysine Conjugation via Amide Bond Formation: a. Activate the antibody's lysine residues by reacting the mAb with an excess of a homobifunctional NHS ester crosslinker to introduce activated esters on the antibody surface. This step requires careful optimization to control the number of activated sites. b. Remove the excess crosslinker using a desalting column. c. Dissolve the purified payload-PEG11-amine in a small amount of DMSO and then dilute with the conjugation buffer. d. Add the payload-linker solution to the activated antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). e. Incubate the reaction at 4°C for 4-16 hours with gentle mixing.
-
Quenching the Reaction: a. Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.
Stage 3: Purification and Characterization of the ADC
This final stage involves purifying the ADC to remove unconjugated antibody, excess payload-linker, and aggregates, followed by characterization to determine key quality attributes.
Materials:
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (for intact mass analysis)
Protocol:
-
Purification by Hydrophobic Interaction Chromatography (HIC): a. HIC is a powerful technique to separate ADC species with different DARs based on their hydrophobicity. b. Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0). c. Load the quenched reaction mixture onto the column. d. Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from Buffer A to a low-salt elution buffer). Unconjugated antibody will elute first, followed by ADCs with increasing DARs. e. Collect fractions corresponding to the desired DAR species.
-
Purification by Size Exclusion Chromatography (SEC): a. SEC is used as a polishing step to remove high molecular weight aggregates and residual small molecule impurities. b. Pool the HIC fractions containing the desired ADC. c. Concentrate the pooled fractions and load onto an SEC column equilibrated with the final formulation buffer. d. Collect the main peak corresponding to the monomeric ADC.
-
Characterization of the Final ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength. HIC can also be used to determine the distribution of different DAR species. b. Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC sample by analytical SEC. c. Identity Confirmation: Confirm the molecular weight of the ADC using intact mass spectrometry to verify the successful conjugation. d. In Vitro Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.
Data Presentation
Quantitative data from ADC synthesis and characterization should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Summary of ADC Synthesis Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Payload-Linker to Antibody Molar Ratio | 8:1 |
| Reaction Temperature | 4°C |
| Reaction Time | 12 hours |
| Quenching Agent | 50 mM Tris-HCl |
Table 2: Characterization of Purified ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 3.8 |
| Purity (Monomer Content) | SEC | >98% |
| Aggregate Content | SEC | <2% |
| In Vitro Potency (IC50) | Cell-based Assay | 0.5 nM |
| Antigen Binding (KD) | SPR | 1.2 nM |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| ADC Construct | PEG Units | Clearance (mL/day/kg) | Exposure (AUC) |
| ADC without PEG | 0 | 330 | 12,000 |
| ADC with PEG2 Linker | 2 | 100 | 3,500 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 |
Visualizations
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in ADC synthesis.
References
Application Notes and Protocols for Amino-PEG11-Amine as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG11-Amine in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[4] The this compound linker, a bifunctional molecule with a hydrophilic 11-unit PEG chain and terminal amine groups, offers a versatile platform for PROTAC synthesis. The two primary amine groups provide convenient handles for conjugation to the POI ligand and the E3 ligase ligand through stable amide bond formation. The length and flexibility of the PEG11 chain can optimally position the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Data of PROTACs Utilizing PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Recruited | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X (Illustrative) | BRD4 | CRBN | This compound | 15 | >95 | HeLa |
| Compound A (Reference) | BRD4 | CRBN | 8-atom PEG linker | 50 | ~90 | HeLa |
| Compound B (Reference) | BRD4 | CRBN | 15-atom PEG linker | 8 | >98 | HeLa |
Key Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step amide coupling procedure for synthesizing a PROTAC using an this compound linker.
Materials:
-
POI-ligand-COOH (carboxylic acid functionalized)
-
E3-ligase-ligand-COOH (carboxylic acid functionalized)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Boc-protected this compound (if starting with a protected linker)
Step 1: First Amide Coupling
-
Dissolve POI-ligand-COOH (1.0 eq) and mono-Boc-protected this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the mono-coupled intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.
Step 3: Second Amide Coupling
-
Dissolve the deprotected amine intermediate (1.0 eq) and E3-ligase-ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final PROTAC product using reverse-phase HPLC.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol details the determination of a PROTAC's degradation efficiency.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (Dimethyl sulfoxide)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.
Caption: General synthetic workflow for a PROTAC with an this compound linker.
Caption: Experimental workflow for the evaluation of a novel PROTAC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostic agents. Polyethylene glycol (PEG) linkers are widely employed to improve the physicochemical properties of nanoparticles, enhancing their biocompatibility and in vivo performance. Specifically, short-chain diamine PEGs, such as Amino-PEG11-Amine, offer a versatile platform for surface modification.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound. The primary amine groups at both ends of the PEG chain allow for versatile conjugation strategies. One terminus can be used to covalently attach the PEG linker to the nanoparticle surface, while the other remains available for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This process, often termed PEGylation, imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation times by evading clearance by the reticuloendothelial system (RES).[1][2][3]
Principle of Surface Functionalization
The most common strategy for covalently attaching this compound to nanoparticles involves the use of nanoparticles with carboxyl-functionalized surfaces. The reaction proceeds via a two-step process utilizing carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Intermediate: This intermediate is unstable in aqueous solutions and can be hydrolyzed. Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester.[4]
-
Amide Bond Formation: The sulfo-NHS ester readily reacts with one of the primary amine groups of the this compound linker to form a stable amide bond, covalently attaching the PEG molecule to the nanoparticle surface. The second amine group of the PEG linker remains free for further functionalization.
This two-step method is preferred as it increases coupling efficiency and minimizes side reactions like nanoparticle aggregation.[4]
Figure 1. Two-Step EDC/sulfo-NHS Conjugation Chemistry
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize reaction conditions (e.g., molar ratios of reagents, reaction times, pH) for their specific nanoparticle system.
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
This compound
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.
-
Sonicate the suspension briefly to ensure the nanoparticles are well-dispersed.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer. A typical concentration is 10 mg/mL for each.
-
Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/sulfo-NHS over the available carboxyl groups on the nanoparticles is a good starting point for optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Removal of Excess Activation Reagents:
-
Pellet the activated nanoparticles by centrifugation or magnetic separation.
-
Discard the supernatant and wash the nanoparticles twice with cold Activation Buffer to remove unreacted EDC and sulfo-NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer (pH 7.4) at a concentration that provides a significant molar excess relative to the nanoparticles.
-
Immediately resuspend the washed, activated nanoparticles in the this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 30 minutes to quench any unreacted sulfo-NHS esters.
-
Pellet the functionalized nanoparticles.
-
Wash the nanoparticles three times with Washing Buffer and finally resuspend them in an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization.
3.2.1 Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in DI water or PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Compare the results before and after functionalization. An increase in hydrodynamic diameter is expected upon successful PEGylation.
-
3.2.2 Surface Charge (Zeta Potential) Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-ionic-strength buffer.
-
Measure the zeta potential.
-
Carboxylated nanoparticles typically have a negative zeta potential at neutral pH. Successful conjugation with this compound should lead to a shift towards a more neutral or slightly positive zeta potential, depending on the pH and surface density of the PEG linker.
-
3.2.3 Quantification of Surface Amine Groups:
-
Technique: Ninhydrin or Fluorescamine Assay.
-
Principle: These colorimetric or fluorometric assays react with primary amines to produce a quantifiable signal, allowing for the determination of the density of free amine groups on the nanoparticle surface. This confirms both the presence of the PEG linker and the availability of the terminal amine for further conjugation.
3.2.4 Morphology Assessment:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to dry.
-
Image the nanoparticles to assess their core size, shape, and state of aggregation. TEM can confirm that the core morphology is maintained throughout the functionalization process.
-
Expected Results and Data Presentation
Successful functionalization of nanoparticles with this compound should result in characteristic changes to their physicochemical properties. The tables below summarize typical quantitative data observed for nanoparticles before and after PEGylation.
Note: The following data are representative examples based on studies with short-chain diamine-PEG linkers and may vary depending on the specific nanoparticle core material, size, and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Parameter | Before Functionalization (Carboxylated NP) | After Functionalization (NP-PEG11-NH₂) | Technique |
| Hydrodynamic Diameter (Dн) | 105 ± 5 nm | 125 ± 8 nm | DLS |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | DLS |
| Zeta Potential (ζ) | -35 ± 4 mV | -5 ± 3 mV | ELS |
| Core Diameter | 90 ± 3 nm | 90 ± 3 nm | TEM |
Table 2: Surface Amine Group Quantification
| Nanoparticle Sample | Amine Groups per nm² | Amine Groups per Nanoparticle | Quantification Method |
| NP-PEG11-NH₂ | ~3-5 | ~1.0 x 10⁵ (for 90 nm NP) | Ninhydrin Assay |
Visualized Workflows and Applications
General Experimental Workflow
The overall process from bare nanoparticles to fully functionalized constructs ready for in vitro or in vivo application follows a logical sequence of synthesis, modification, and characterization.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echobiosystems.com [echobiosystems.com]
Application Note: Amide Bond Formation Using Amino-PEG11-Amine and Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and reaction conditions for the conjugation of molecules containing a carboxylic acid to Amino-PEG11-Amine. This process, often referred to as PEGylation, is critical in drug delivery, bioconjugation, and surface modification. The addition of a discrete polyethylene glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules, as well as reduce non-specific binding on surfaces.
The most common and efficient method for forming a stable amide bond between a primary amine and a carboxylic acid is through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Principle of the Reaction
The conjugation process is typically a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester and Amide Coupling: This intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound to form a stable amide bond.[1]
Caption: EDC/NHS activation of a carboxylic acid and subsequent reaction with an amine.
Reaction Parameters
Successful conjugation depends on several key parameters, which are summarized below. The choice between an aqueous or organic solvent-based protocol depends on the solubility of the molecule containing the carboxylic acid.
| Parameter | Aqueous Protocol | Organic Protocol | Rationale & Key Considerations |
| Activation Reagents | EDC, Sulfo-NHS (water-soluble) | EDC, NHS, DCC, HATU | EDC is the most common carbodiimide. NHS/Sulfo-NHS creates a more stable intermediate, increasing coupling efficiency.[2][3][4] |
| Activation pH | 4.5 - 6.0 | N/A (Base like DIPEA/TEA used) | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH. |
| Conjugation pH | 7.2 - 8.0 | N/A (Base like DIPEA/TEA used) | The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH. |
| Solvents | MES Buffer (Activation), PBS or Borate Buffer (Conjugation) | Anhydrous DMF, DMSO, DCM | Buffers for aqueous reactions must not contain primary amines (e.g., Tris, Glycine). Organic solvents must be anhydrous. |
| Reaction Time | Activation: 15-30 minConjugation: 2 hrs - Overnight | 30 min - 24 hrs | Reaction times depend on the reactivity of the specific substrates. |
| Temperature | Room Temperature (or 4°C to reduce hydrolysis) | Room Temperature | Most reactions proceed efficiently at room temperature. |
| Molar Ratio | 1.2-2 eq. EDC/NHS per carboxyl group;1.5-10 eq. PEG-Amine | 1.5-2 eq. EDC/NHS per carboxyl group;1.5 eq. PEG-Amine | An excess of the PEG-Amine can be used to drive the reaction to completion. Ratios should be optimized for each specific application. |
| Quenching | Hydroxylamine, Glycine, or Tris | N/A (Workup/Purification) | Quenching stops the reaction by hydrolyzing unreacted NHS esters. |
Experimental Workflow
The general workflow for conjugating a carboxylic acid to this compound in an aqueous buffer is a sequential, two-step process performed in a single pot.
Caption: General experimental workflow for a two-step aqueous conjugation reaction.
Detailed Experimental Protocols
Protocol 1: Aqueous Two-Step Conjugation
This protocol is ideal for water-soluble molecules such as proteins, peptides, or other biomolecules.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolution: Dissolve your carboxylic acid-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or ultrapure water.
-
Add EDC to the carboxylic acid solution to a final concentration of ~2-10 mM (typically a 10-50 fold molar excess over the carboxyl groups).
-
Immediately add Sulfo-NHS to a final concentration of ~5-25 mM (typically a 1.2-1.5x molar excess over EDC).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
pH Adjustment: Raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Conjugation Buffer (e.g., 1/10th volume of 1M phosphate buffer, pH 7.5). This step should be done immediately before adding the amine.
-
Conjugation:
-
Dissolve the this compound in the Conjugation Buffer.
-
Add the this compound to the activated carboxylic acid solution. A molar excess (e.g., 5-10 fold) of the PEG-amine is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes to hydrolyze any remaining NHS-esters.
-
Purification: Remove excess PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
Protocol 2: Organic Solvent Conjugation
This protocol is suitable for small molecules or substrates that are soluble in organic solvents.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC hydrochloride
-
NHS (N-hydroxysuccinimide)
-
Anhydrous solvents (e.g., DMF, DMSO, DCM)
-
Base (e.g., DIPEA, TEA)
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous solvent like DMF or DCM.
-
Activation:
-
Add EDC (1.5 - 2.0 equivalents) and NHS (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Conjugation:
-
Dissolve this compound (1.5 equivalents) in the same anhydrous solvent, potentially with a small amount of base like DIPEA (1.5 equivalents) to deprotonate the amine.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed (e.g., with water or brine) to remove water-soluble byproducts.
-
The final product is typically purified from the crude mixture using flash chromatography or preparative HPLC.
-
Purification and Analysis
Separating the PEGylated product from unreacted starting materials and byproducts is a critical step.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods. It effectively separates the larger PEGylated conjugate from smaller unreacted molecules and reagents based on hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be highly effective at separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities (e.g., excess EDC, NHS, quenching agents) from macromolecular conjugates.
-
Reverse Phase HPLC (RP-HPLC): Often used for analysis and purification of smaller molecule conjugates.
-
Mass Spectrometry (MS): Used to confirm the identity and purity of the final conjugate by verifying its molecular weight.
References
Application Notes and Protocols for Bioconjugation using EDC/NHS Chemistry with Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized and versatile chemical method for covalently coupling primary amines to carboxyl groups. This "zero-length" crosslinking chemistry is instrumental in the bioconjugation of proteins, peptides, nucleic acids, and other biomolecules. The use of a homobifunctional linker, such as Amino-PEG11-Amine, introduces a hydrophilic polyethylene glycol (PEG) spacer between the conjugated molecules. This PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making this methodology particularly valuable in drug development, diagnostics, and various research applications.
These application notes provide an overview of the principles, experimental protocols, and key considerations for successfully employing EDC/NHS chemistry with this compound.
Principle of the Method
The EDC/NHS reaction proceeds in a two-step manner to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2), facilitated by the this compound linker.
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a target molecule (e.g., a protein, nanoparticle, or surface) to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can react directly with a primary amine, but it is prone to hydrolysis in aqueous solutions, which would regenerate the carboxyl group. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine.
-
Conjugation with this compound: The NHS ester reacts with one of the primary amine groups of the this compound linker to form a stable amide bond, attaching the PEG linker to the first molecule.
-
Conjugation to the Second Molecule: The second primary amine on the this compound is then available to be conjugated to a second molecule that has been activated with EDC/NHS, or it can be used to couple to a molecule that already contains an amine-reactive group (e.g., an NHS ester).
Key Applications
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs and influence the drug-to-antibody ratio (DAR).
-
PEGylation of Proteins and Peptides: Enhances the therapeutic properties of protein-based drugs by increasing their half-life and reducing immunogenicity.
-
Nanoparticle Functionalization: Surface modification of nanoparticles for targeted drug delivery, diagnostics, and bio-imaging.[1]
-
Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or antibodies to surfaces for applications such as biosensors and affinity chromatography.
Data Presentation
Table 1: Optimization of EDC/NHS Reaction Conditions
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| Activation pH | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient in acidic conditions. MES buffer is a common choice as it lacks amines and carboxyls.[2] |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH. Common buffers include PBS or borate buffer.[3][4] |
| Molar Ratio (EDC:NHS:COOH) | 2-10 : 2-5 : 1 | A molar excess of EDC and NHS is typically used to drive the reaction towards the formation of the NHS-ester. The optimal ratio should be determined empirically for each specific application.[3] |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation time is usually sufficient for the activation step. |
| Reaction Time (Conjugation) | 1 - 4 hours at room temperature, or overnight at 4°C | Longer reaction times may be necessary for less reactive amines or lower concentrations of reactants. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | Quenching stops the reaction by consuming unreacted NHS esters. |
Table 2: Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Bare Carboxylated Nanoparticles | 150 ± 5 | -35 ± 2 |
| PEGylated Nanoparticles | 180 ± 7 | -15 ± 3 |
This table presents representative data on the change in hydrodynamic size and surface charge of carboxylated nanoparticles after conjugation with an amine-terminated PEG linker using EDC/NHS chemistry. The increase in diameter and the shift in zeta potential towards a more neutral value are indicative of successful PEGylation.
Table 3: Drug-to-Antibody Ratio (DAR) in ADC Development
| Linker Type | Conjugation Strategy | Average DAR | Method of Determination |
| This compound | Lysine conjugation | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) |
| Thiol-reactive PEG linker | Cysteine conjugation | 2.0 (site-specific) | Reversed-Phase HPLC (RP-HPLC) |
| Non-PEG linker | Lysine conjugation | 3.0 - 4.0 | UV-Vis Spectroscopy |
This table illustrates how the choice of linker and conjugation strategy can influence the average Drug-to-Antibody Ratio (DAR), a critical quality attribute of Antibody-Drug Conjugates (ADCs). The use of PEGylated linkers can impact the physicochemical properties of the ADC and may allow for higher drug loading.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxylated Protein
This protocol describes the conjugation of a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid) to a second amine-containing molecule using this compound as a linker.
Materials:
-
Carboxylated Protein (Protein 1)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein 1 in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in Conjugation Buffer. The concentration will depend on the desired molar excess.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Protein 1:
-
To the solution of Protein 1, add EDC and NHS to a final concentration that provides a 5- to 10-fold molar excess over the available carboxyl groups on the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted side reactions with the second molecule if it also contains carboxyl groups.
-
-
Conjugation with this compound:
-
To the purified, activated Protein 1, immediately add the this compound solution at a desired molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining NHS esters.
-
-
Purification of the Conjugate:
-
Purify the Protein 1-PEG11-Amine conjugate from excess linker and quenching reagents using a desalting column or dialysis.
-
-
Conjugation to a Second Molecule (Optional):
-
The purified Protein 1-PEG11-Amine conjugate can now be used to react with a second molecule that has been activated with EDC/NHS following a similar procedure.
-
Protocol 2: One-Pot EDC/NHS Conjugation for Nanoparticle Surface Functionalization
This protocol is suitable for conjugating an amine-containing ligand to carboxylated nanoparticles where the ligand itself does not possess reactive carboxyl groups.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
-
Activation and Conjugation:
-
To the nanoparticle suspension, add EDC and NHS to a desired final concentration (e.g., 2-5 mM).
-
Incubate for 15 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
Add the this compound linker to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Incubate for 2 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to stop the reaction.
-
Centrifuge the nanoparticles to form a pellet.
-
Remove the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted reagents and byproducts.
-
-
Final Resuspension:
-
Resuspend the functionalized nanoparticles in a suitable storage buffer.
-
Visualizations
Caption: Reaction mechanism of EDC/NHS coupling chemistry.
Caption: Experimental workflow for a two-step EDC/NHS conjugation.
References
Application Notes and Protocols for Small Molecule Labeling using Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of small molecules using the bifunctional linker, Amino-PEG11-Amine. This hydrophilic linker is particularly valuable in drug development and chemical biology for modifying the properties of small molecules, for instance, to improve solubility, extend half-life, or as a component in the construction of more complex molecular entities like Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile polyethylene glycol (PEG) linker containing two primary amine groups at its termini. The 11-unit PEG chain imparts hydrophilicity to the conjugated molecule, which can be advantageous for overcoming solubility challenges often encountered with small hydrophobic drugs. The terminal amine groups provide reactive handles for conjugation to various functional groups on small molecules, such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). This bifunctionality allows for the linkage of two different molecules or the introduction of a PEG spacer with a terminal amine for further functionalization. A key application of diamino-PEG linkers is in the synthesis of PROTACs, where they connect a target-binding small molecule to an E3 ligase-recruiting moiety.
Data Presentation
The efficiency of conjugation reactions involving this compound can vary depending on the specific small molecule, reaction conditions, and purification methods. The following tables summarize representative data for common conjugation strategies.
Table 1: Reaction Conditions and Representative Yields for Amide Bond Formation
| Small Molecule Functional Group | Coupling Chemistry | Molar Ratio (Small Molecule:PEG:Reagents) | Solvent | Reaction Time (h) | Temperature (°C) | Purification Method | Representative Yield (%) |
| Carboxylic Acid | EDC/NHS | 1 : 1.2 : 1.5 (EDC/NHS) | DMF | 12-24 | 25 | Preparative HPLC | 60-85 |
| NHS Ester | Direct Aminolysis | 1 : 1.2 | DMSO or DMF | 2-4 | 25 | Flash Chromatography | 70-90 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 544.68 g/mol [1][2] |
| CAS Number | 479200-82-3[1][2] |
| Molecular Formula | C24H52N2O11[1] |
| Purity | >95% |
| Solubility | Water, DMSO, DMF, DCM |
| Appearance | White solid or viscous oil |
| Storage | -20°C, desiccated |
Experimental Protocols
The following are detailed protocols for the two primary methods of conjugating small molecules to this compound.
Protocol 1: Labeling a Carboxylic Acid-Containing Small Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid on a small molecule with EDC and NHS to form an active NHS ester, which then reacts with one of the primary amines of this compound.
Materials:
-
Carboxylic acid-containing small molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.5 equivalents) and EDC (1.2 equivalents) to the solution. If the reaction medium is acidic, DIPEA (2-3 equivalents) can be added to raise the pH to 7-8. Stir the mixture for 15-60 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the activated small molecule solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.
-
Quenching: The reaction can be quenched by adding a small amount of water.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by preparative HPLC or flash column chromatography to isolate the desired conjugate.
Protocol 2: Labeling an NHS Ester-Activated Small Molecule
This protocol describes the direct reaction of an NHS ester-functionalized small molecule with one of the primary amines of this compound.
Materials:
-
NHS ester-activated small molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Dissolve the NHS ester-activated small molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Conjugation: In a separate vial, dissolve this compound (1.2 equivalents) in the same solvent and add it to the small molecule solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Purification: Upon completion, the solvent can be removed under reduced pressure, and the product purified by flash column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for Small Molecule Labeling
The following diagram illustrates the general workflow for the conjugation of a small molecule to this compound, followed by purification.
Caption: General workflow for small molecule labeling with this compound.
Signaling Pathway: PROTAC Mechanism of Action
This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
References
Application Notes and Protocols for Covalent Attachment of Amino-PEG11-Amine to Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) derivatives to surfaces, a process known as PEGylation, is a critical technique in biotechnology, drug delivery, and biomaterials science. PEGylation imparts a number of desirable properties to surfaces, including reduced nonspecific protein adsorption, decreased immunogenicity, and improved biocompatibility. Amino-PEG11-Amine is a bifunctional PEG linker with primary amine groups at both ends of a hydrophilic 11-unit ethylene glycol chain. This structure allows for versatile covalent attachment to a variety of surfaces and subsequent functionalization.
These application notes provide detailed protocols for the covalent attachment of this compound to surfaces commonly used in research and drug development, such as glass, silicon, and gold. The protocols cover surface preparation, activation, PEGylation, and characterization.
Data Presentation
The following tables summarize quantitative data from studies on the surface modification with amine-terminated and PEGylated molecules. While specific data for this compound is limited, the provided data for analogous systems offer valuable benchmarks for expected outcomes.
Table 1: Surface Characterization Data for Amine-Functionalized Surfaces
| Surface Modifier | Substrate | Technique | Parameter | Value |
| 3-aminopropyltrimethoxysilane (APTMS) | Silicon Wafer | XPS | N (atom %) | ~5-8% |
| 3-aminopropyltrimethoxysilane (APTMS) | Silicon Wafer | AFM | Roughness (Ra) | 0.28 nm |
| Cysteamine | Gold | QCM | Amine Density | 2.0 x 10⁻¹⁰ mol/cm² |
Table 2: Characterization of PEGylated Surfaces
| PEG Derivative | Substrate | Technique | Parameter | Value |
| HS-PEG5000-NH2 | 60 nm Gold Nanocubes | Fluorescence Assay | Coverage Density | 1.36 chains/nm² |
| Thiol-PEG (2 kDa) | Gold Nanoparticles | XPS | Layer Thickness | ~19 nm |
| Mercapto-PEG-carboxylic acids | Gold Nanoparticles | ICP-MS | Surface Coverage | 4.3 - 6.3 molecules/nm² |
Experimental Protocols
Protocol 1: Preparation of Amine-Reactive Surfaces via Carboxylation
This protocol describes the generation of carboxylic acid groups on a hydroxyl-bearing surface (e.g., glass or silicon oxide) to make it reactive towards the amine groups of this compound.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with copious amounts of DI water.
-
Rinse with ethanol and dry under a stream of nitrogen or in an oven at 110°C.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrate in the APTES solution for 1-2 hours at room temperature.
-
Rinse the substrate with toluene, followed by ethanol, and sonicate in ethanol for 5 minutes to remove non-covalently bound silane.
-
Cure the aminosilanized substrate in an oven at 110°C for 30-60 minutes.
-
-
Carboxylation of Amine Surface:
-
Prepare a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in anhydrous DMF.
-
Immerse the aminosilanized substrate in the solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the carboxylated substrate with DMF, followed by ethanol and DI water.
-
Dry the substrate under a stream of nitrogen. The surface is now ready for EDC/NHS coupling.
-
Protocol 2: Covalent Attachment of this compound via EDC/NHS Coupling
This protocol details the covalent attachment of this compound to a carboxylated surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.
Materials:
-
Carboxylated substrate (from Protocol 1)
-
This compound
-
EDC hydrochloride
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5
-
DI water
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a solution of 5 mM EDC and 10 mM Sulfo-NHS in cold Activation Buffer immediately before use.
-
Immerse the carboxylated substrate in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.
-
-
Coupling of this compound:
-
Prepare a 10-20 mM solution of this compound in Coupling Buffer.
-
Rinse the activated substrate with Coupling Buffer.
-
Immediately immerse the activated substrate in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the PEG solution and immerse it in Quenching Buffer for 15-30 minutes to deactivate any remaining NHS esters.
-
Rinse the substrate thoroughly with DI water.
-
Dry the PEGylated substrate under a stream of nitrogen.
-
Mandatory Visualization
Amino-PEG11-Amine: A Versatile Linker for Enhanced Peptide and Oligonucleotide Therapeutics
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Amino-PEG11-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to improve the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the overall pharmacological properties of the ADC.
This document provides detailed application notes and protocols for the synthesis of ADCs using a hydrophilic, bifunctional Amino-PEG11-Amine linker. This linker possesses two terminal primary amine groups, enabling a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
Rationale for Using this compound Linker
The use of an this compound linker in ADC development offers several advantages:
-
Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is crucial for preventing aggregation, especially when conjugating hydrophobic drug payloads.[]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong the circulation half-life of the conjugate.[]
-
Defined Spacer Length: The 11-unit PEG chain provides a defined and flexible spacer between the antibody and the drug, which can minimize steric hindrance and allow for efficient interaction of the antibody with its target antigen and the drug with its intracellular target.
-
Bifunctional for Two-Step Conjugation: The presence of two primary amine groups allows for a controlled, two-step conjugation process. One amine can be reacted with the drug payload, and the other can be used for subsequent conjugation to the antibody. This approach offers greater control over the final ADC construct compared to one-step conjugation methods.[2][3]
Experimental Protocols
This section details the experimental protocols for the synthesis, purification, and characterization of an ADC using an this compound linker. The protocol describes a two-step lysine conjugation strategy.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This first step involves the covalent attachment of the cytotoxic drug to one of the primary amine groups of the this compound linker. This example assumes the drug has a carboxylic acid group that can be activated for reaction with an amine.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-activated drug.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the solution of the NHS-activated drug to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Further purify the drug-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This second step involves the conjugation of the purified drug-linker, which now has a free primary amine, to the antibody via its surface-exposed lysine residues. This is achieved by activating the carboxylic acid groups of the antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Drug-Linker conjugate from Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of Antibody Lysine Residues (Two-Step Approach):
-
This protocol utilizes a heterobifunctional crosslinker to first introduce a reactive group onto the antibody's lysines. For an amine-terminated drug-linker, a linker with an NHS ester and another reactive group (e.g., maleimide) would be used. However, for a direct two-step approach with a bifunctional amine, one amine of a separate linker would first react with the drug, and the other end of that linker would then be activated to react with the antibody. Given the structure of this compound, a more direct, yet less controlled, one-step approach is more common. For a more controlled two-step lysine conjugation, a different heterobifunctional linker would be required.[2]
Alternatively, for a more direct conjugation with the this compound-drug conjugate, a one-step approach can be considered, though it may result in a more heterogeneous product.
-
-
One-Step Lysine Conjugation (Illustrative Protocol):
-
To the antibody solution in Reaction Buffer, add the Drug-Linker conjugate (with a free amine) at a desired molar excess (e.g., 5- to 20-fold).
-
Add a freshly prepared solution of EDC and Sulfo-NHS to the reaction mixture to activate the antibody's carboxyl groups for reaction with the linker's amine. Note: This is a less common approach for lysine conjugation which typically targets the amine groups of lysine directly.
A more standard approach for lysine conjugation involves activating a linker-drug construct to react with the lysine amines. For this purpose, let's assume the drug-linker has a terminal carboxylic acid.
-
-
Revised Protocol 2: Standard Two-Step Lysine Conjugation
-
Step 2a: Antibody Modification with a Heterobifunctional Linker. This step is necessary to introduce a unique reactive handle for the amine-terminated drug-linker. For instance, modifying the antibody with a linker containing an NHS ester and a second, orthogonal reactive group.
-
Step 2b: Conjugation of the this compound-Drug. The modified antibody is then reacted with the amine-terminated drug-linker.
Given the provided linker, a more direct, albeit potentially less controlled, method is presented below for illustrative purposes.
-
-
Simplified Conjugation Reaction:
-
Dissolve the Drug-Linker conjugate (from Protocol 1) in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the Drug-Linker solution to the antibody solution at a molar ratio of 5-10 equivalents of the linker per antibody. The final concentration of the organic solvent should not exceed 10% (v/v).
-
To facilitate the reaction with lysine residues, the pH of the reaction buffer should be slightly alkaline (pH 8.0-8.5).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted reagents.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification and Characterization of the ADC
Materials:
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Protein Concentration: Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance peak from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of drug-loaded species. The unconjugated antibody will elute first, followed by species with increasing DAR values. The average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.
-
-
Purity and Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target-positive cancer cell line and a target-negative control cell line.
-
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that this data is illustrative and may not be specific to this compound, but represents typical values observed for PEGylated ADCs.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for PEGylated ADCs
| Linker Type | Conjugation Method | Target DAR | Achieved Average DAR | Reference |
| Thiol-reactive PEG4-Maleimide | Cysteine | 4 | 3.8 | Fictional Example |
| Amine-reactive PEG8-NHS Ester | Lysine | 4 | 3.5 | |
| Thiol-reactive PEG12-Maleimide | Cysteine | 2 | 1.9 | |
| Amine-reactive PEG-based | Lysine | 8 | 7.6 |
Table 2: Representative Stability Data for PEGylated ADCs
| ADC Construct | Incubation Condition | % Aggregates (Initial) | % Aggregates (After 4 weeks) | Reference |
| ADC with PEG4 Linker (DAR 4) | 4°C in PBS | < 1% | ~2.4% | |
| ADC with PEG12 Linker (DAR 8) | 4°C in PBS | < 2% | ~5% | |
| Non-PEGylated ADC (DAR 4) | 4°C in PBS | ~1.5% | > 10% | Fictional Example |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an ADC using a two-step lysine conjugation strategy.
Caption: Experimental workflow for ADC synthesis.
Mechanism of Action of a HER2-Targeted ADC
The following diagram illustrates the mechanism of action of a typical ADC targeting the HER2 receptor on cancer cells.
Caption: General mechanism of action for a HER2-targeted ADC.
References
Application Notes and Protocols for Hydrogel Creation Using Amino-PEG11-Amine Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are highly valued in biomedical applications, including drug delivery and tissue engineering, due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1] The formation of a stable hydrogel network relies on the effective crosslinking of polymer chains. Amino-PEG11-Amine is a flexible, hydrophilic crosslinker featuring two primary amine groups at its termini, separated by an 11-unit PEG spacer.[2][3] These terminal amines can react with various functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, making it an ideal component for creating biocompatible and biodegradable hydrogel scaffolds.[4]
This document provides detailed application notes and protocols for the synthesis and characterization of hydrogels using this compound as a crosslinker, primarily focusing on its reaction with multi-arm PEG-NHS esters.
Key Applications
-
Tissue Engineering: The porous structure and biocompatibility of these hydrogels make them excellent scaffolds for 3D cell culture and tissue regeneration.[5] The hydrogel matrix mimics the natural extracellular matrix (ECM), providing structural support for cell adhesion, proliferation, and differentiation. By incorporating cell-adhesion peptides, the bioactivity of the scaffold can be significantly enhanced.
-
Controlled Drug Delivery: The hydrogel network can encapsulate therapeutic molecules, such as small drugs, peptides, and proteins, protecting them from degradation and enabling their sustained release over time. The release rate can be tuned by modulating the crosslinking density of the hydrogel. PEG's inherent resistance to protein adsorption minimizes immune response and improves the in vivo circulation time of the delivery system.
Chemical Crosslinking Pathway
The primary mechanism for forming hydrogels with this compound involves the reaction of its terminal primary amines with amine-reactive functional groups, such as NHS esters. In a typical system, a multi-arm PEG macromonomer functionalized with NHS esters is mixed with the linear this compound. The amine groups nucleophilically attack the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction proceeds efficiently in aqueous buffers at neutral to slightly basic pH.
Caption: Amine-NHS ester crosslinking mechanism.
Quantitative Data Summary
The properties of hydrogels are highly dependent on precursor concentration, polymer molecular weight, and the ratio of crosslinker to macromonomer. The following tables provide key properties of the this compound crosslinker and representative data for similar amine-crosslinked multi-arm PEG hydrogel systems.
Table 1: Properties of this compound Crosslinker
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 544.7 g/mol | |
| CAS Number | 479200-82-3 | |
| Purity | >95% | |
| Formula | C₂₄H₅₂N₂O₁₁ | |
| Solubility | Water, DMSO, DMF, DCM |
| Reactive Groups | Primary Amines (-NH₂) | |
Table 2: Representative Physicochemical Properties of Multi-Arm PEG Hydrogels Crosslinked with Diamine Reagents (Note: These values are illustrative and derived from studies on 4-arm and 8-arm PEG systems with amine crosslinkers like genipin. Actual values for an this compound system should be determined experimentally.)
| Parameter | 4-Arm PEG System | 8-Arm PEG System | Reference |
|---|---|---|---|
| Gelation Time (hours at 37°C) | |||
| Low Crosslinker Conc. (25 mM) | 1.7 | 6.2 | |
| High Crosslinker Conc. (35.2 mM) | 1.3 | 4.4 | |
| Swelling Behavior | Less Stable | More Stable | |
| Weight Loss | Faster Rate | Slower Rate |
| Cell Adhesion (ASCs) | Enhanced | Reduced | |
Experimental Protocols
The following section provides detailed protocols for the synthesis and characterization of hydrogels using this compound and a multi-arm PEG-NHS precursor.
Caption: General experimental workflow for hydrogel synthesis and characterization.
Protocol 1: Hydrogel Synthesis via NHS-Ester Crosslinking
This protocol describes the formation of a PEG hydrogel by reacting a 4-arm PEG-Succinimidyl Carboxymethyl ester (4-arm PEG-SCM) with this compound.
Materials:
-
4-arm PEG-SCM (e.g., 10 kDa)
-
This compound
-
Sterile, amine-free buffer: 100 mM Sodium Bicarbonate buffer (pH 8.5) or PBS (pH 7.4)
-
Sterile deionized (DI) water
-
Syringes and appropriate molds (e.g., 96-well plate, small petri dish)
Procedure:
-
Prepare Precursor Stock Solutions:
-
PEG-SCM Solution (10% w/v): Dissolve 100 mg of 4-arm PEG-SCM in 1 mL of cold (4°C) DI water. Keep the solution on ice to minimize premature hydrolysis of the NHS esters.
-
This compound Solution: Prepare a stock solution of this compound in the chosen reaction buffer. The concentration will depend on the desired stoichiometric ratio of NHS groups to amine groups. A common starting point is a 1:1 ratio.
-
Calculation: To achieve a 1:1 molar ratio with the 10% PEG-SCM solution, calculate the required concentration of the diamine crosslinker.
-
-
-
Initiate Gelation:
-
Working quickly, mix the PEG-SCM stock solution and the this compound stock solution at the desired volume ratio (e.g., 1:1 v/v).
-
Pipette the final mixture into the desired molds immediately after mixing.
-
For Drug Delivery: If encapsulating a therapeutic, dissolve it in the this compound solution before mixing with the PEG-SCM solution.
-
-
Crosslinking/Curing:
-
Place the molds in a humidified incubator at 37°C.
-
Allow the gelation to proceed for a specified time (e.g., 1-24 hours). Gelation time will vary based on concentration and temperature.
-
-
Washing:
-
After gelation is complete, gently swell the hydrogels in an excess of sterile PBS or DI water to remove any unreacted precursors and the NHS by-product. Change the washing solution 2-3 times over 24 hours.
-
Protocol 2: Hydrogel Characterization
A. Swelling Ratio Measurement
This protocol determines the water-uptake capacity of the hydrogel.
Procedure:
-
After washing, remove a hydrogel sample and gently blot the surface with a lint-free wipe to remove excess water.
-
Record its weight (Ws, swollen weight).
-
Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it for 24-48 hours until all water is removed.
-
Record the weight of the dry hydrogel (Wd, dry weight).
-
Calculate the swelling ratio using the formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
B. Gelation Time Measurement (Tube Inversion Method)
This is a simple method to determine the point at which the solution transitions to a solid gel.
Procedure:
-
Prepare the hydrogel precursor mixture as described in Protocol 1 and place it in a small vial (e.g., 2 mL).
-
Place the vial at 37°C.
-
At regular intervals (e.g., every 5 minutes), invert the vial.
-
The gelation time is defined as the time point at which the solution no longer flows upon inversion.
C. Morphological Analysis by Scanning Electron Microscopy (SEM)
This protocol visualizes the internal porous structure of the hydrogel.
Procedure:
-
Equilibrate a fully formed hydrogel sample in DI water.
-
Quickly freeze the sample by plunging it into liquid nitrogen.
-
Lyophilize the frozen sample for 24-48 hours to preserve its structure.
-
Mount the dried hydrogel onto an SEM stub and sputter-coat it with a conductive metal (e.g., gold or platinum).
-
Image the cross-section of the hydrogel using an SEM to observe the internal pore morphology.
Signaling and Application Pathway
The hydrogel acts as a localized delivery vehicle. For tissue engineering, the scaffold can be functionalized with adhesion peptides (like RGD) that engage with cell surface integrins, activating downstream signaling pathways (e.g., FAK, ERK) that promote cell survival, proliferation, and differentiation.
References
- 1. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 2. This compound, 479200-82-3 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Evaluation of Composition Effects on the Physicochemical and Biological Properties of Polypeptide-Based Hydrogels for Potential Application in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Quantum Dots with Amino-PEG11-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high photostability, broad absorption spectra, and size-tunable, narrow emission spectra, making them ideal fluorophores for a wide range of biological applications. However, for effective use in biological systems, their surfaces must be modified to ensure biocompatibility, stability in aqueous environments, and to enable conjugation with biomolecules. This document provides detailed application notes and protocols for the surface modification of quantum dots with Amino-PEG11-Amine, a heterobifunctional polyethylene glycol (PEG) linker.
The process of modifying quantum dots with a PEG layer, known as PEGylation, is a widely adopted strategy to improve their biocompatibility. PEGylation effectively reduces non-specific binding of proteins and other biomolecules, minimizes uptake by the reticuloendothelial system (RES), and thereby prolongs circulation time in vivo[1]. Furthermore, PEGylation can enhance the colloidal stability of quantum dots and reduce their potential cytotoxicity[2]. The this compound linker provides a terminal amine group that can be readily used for the covalent attachment of a wide variety of biomolecules, such as antibodies, peptides, and nucleic acids, through well-established bioconjugation chemistries.
These application notes will guide researchers through the process of modifying carboxylated quantum dots with this compound, the subsequent conjugation of a target protein, and the characterization of the resulting bioconjugates.
Data Presentation
The following table summarizes representative quantitative data for quantum dots before and after modification with this compound and subsequent bioconjugation. The values presented are typical and may vary depending on the specific quantum dot core/shell composition, size, and the nature of the conjugated biomolecule.
| Parameter | Before Modification (Carboxylated QDs) | After this compound Modification | After Protein Conjugation |
| Hydrodynamic Diameter (nm) | 5 - 15 nm | 15 - 25 nm | 25 - 50 nm |
| Zeta Potential (mV) | -20 to -50 mV | +10 to +30 mV | -5 to +15 mV |
| Quantum Yield (%) | 40 - 70% | 35 - 65% | 30 - 60% |
| Surface Functionality | Carboxyl (-COOH) | Amine (-NH2) | Amine (unreacted), Protein-specific |
Experimental Protocols
Protocol 1: Modification of Carboxylated Quantum Dots with this compound
This protocol details the covalent attachment of the bifunctional linker, this compound, to the surface of carboxylated quantum dots using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated Quantum Dots (e.g., CdSe/ZnS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Glycine or 1 M Tris-HCl, pH 8.0
-
Amicon Ultra centrifugal filters (100 kDa MWCO) or similar for purification
-
Deionized (DI) water
Procedure:
-
Quantum Dot Preparation:
-
Transfer 1 nmol of carboxylated quantum dots into a microcentrifuge tube.
-
Add 400 µL of Activation Buffer and mix well.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add a 100-fold molar excess of EDC and NHS to the quantum dot solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Purification of Activated Quantum Dots (Optional but Recommended):
-
To remove excess EDC and NHS, purify the activated quantum dots using an Amicon Ultra centrifugal filter (100 kDa MWCO).
-
Wash the quantum dots twice with Activation Buffer.
-
-
Coupling of this compound:
-
Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.
-
Add a 200-fold molar excess of the this compound solution to the activated quantum dots.
-
Adjust the pH of the reaction mixture to 7.2-7.4 with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Unreacted NHS-esters:
-
Add Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any remaining active NHS-esters.
-
-
Purification of this compound Modified Quantum Dots:
-
Purify the functionalized quantum dots by centrifugal filtration (100 kDa MWCO).
-
Wash the quantum dots three times with Coupling Buffer to remove unreacted this compound and quenching reagents.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS with 0.01% sodium azide).
-
Protocol 2: Conjugation of a Target Protein to this compound Modified Quantum Dots
This protocol describes the conjugation of a protein (e.g., an antibody or streptavidin) to the amine-functionalized quantum dots using a heterobifunctional crosslinker such as Bis[sulfosuccinimidyl] suberate (BS3).
Materials:
-
This compound Modified Quantum Dots (from Protocol 1)
-
Target Protein (e.g., Streptavidin)
-
Bis[sulfosuccinimidyl] suberate (BS3) crosslinker
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amicon Ultra centrifugal filters (100 kDa MWCO) or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Quantum Dot Preparation:
-
Transfer 1 nmol of this compound modified quantum dots into a microcentrifuge tube.
-
Ensure the quantum dots are in Coupling Buffer.
-
-
Activation of Amine Groups on Quantum Dots:
-
Dissolve BS3 in DI water to a concentration of 10 mg/mL immediately before use.
-
Add a 20-fold molar excess of BS3 to the quantum dot solution.
-
React for 30 minutes at room temperature with gentle mixing. This will activate the amine groups on the PEG linker, making them reactive towards amine groups on the target protein.
-
-
Removal of Excess Crosslinker:
-
Purify the activated quantum dots from excess BS3 using a desalting column (e.g., NAP-5) or by centrifugal filtration (100 kDa MWCO), exchanging the buffer to fresh Coupling Buffer.
-
-
Conjugation to the Target Protein:
-
Immediately add the activated quantum dots to a solution of the target protein (e.g., a 40-fold molar excess of streptavidin) in Coupling Buffer[3].
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction[3].
-
Incubate for 15-30 minutes.
-
-
Purification of the Quantum Dot-Protein Conjugate:
-
Purify the conjugate from unreacted protein and crosslinker using centrifugal filtration (100 kDa MWCO) or size-exclusion chromatography (e.g., Superdex 200). Centrifugal filtration may require multiple washes to achieve high purity[3].
-
Protocol 3: Characterization of Modified Quantum Dots
1. UV-Vis Spectroscopy:
-
Purpose: To determine the concentration and assess the aggregation state of the quantum dots.
-
Method: Measure the absorbance spectrum of the quantum dot solution. The first excitonic peak can be used to calculate the concentration using the Beer-Lambert law with a known molar extinction coefficient. A significant increase in scattering at longer wavelengths may indicate aggregation.
2. Fluorescence Spectroscopy:
-
Purpose: To evaluate the photoluminescence properties and quantum yield.
-
Method: Measure the fluorescence emission spectrum using a suitable excitation wavelength. The quantum yield can be determined relative to a standard dye with a known quantum yield.
3. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the quantum dots.
-
Method: Analyze the fluctuations in scattered light intensity to determine the size distribution of the particles in solution.
4. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the quantum dots.
-
Method: Measure the electrophoretic mobility of the quantum dots in an electric field. This is a crucial indicator of successful surface modification from a negatively charged carboxyl surface to a positively charged amine surface.
5. Agarose Gel Electrophoresis:
-
Purpose: To qualitatively assess the change in surface charge and size.
-
Method: Run the quantum dot samples on an agarose gel. The migration distance and direction will change depending on the surface charge and hydrodynamic size of the particles.
Mandatory Visualizations
Caption: Workflow for the modification and bioconjugation of quantum dots.
Caption: Major endocytic pathways for cellular uptake of functionalized quantum dots.
References
Application Notes and Protocols for Amino-PEG11-Amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-Amine is a bifunctional, hydrophilic linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its discrete polyethylene glycol (PEG) chain, consisting of 11 ethylene glycol units, imparts favorable physicochemical properties to drug conjugates and nanoparticles. The terminal primary amine groups on both ends of the PEG chain provide reactive sites for the covalent attachment of targeting ligands, drugs, and nanoparticle surfaces. This application note provides a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols, representative data, and visualizations of key processes.
The utilization of this compound in drug delivery systems offers several key advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.
-
Prolonged Circulation Time: PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time and increasing the likelihood of reaching the target site.
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated therapeutic agent.
-
Bifunctional for Versatile Conjugation: The two terminal amine groups allow for versatile conjugation strategies, enabling the attachment of both a targeting moiety and a therapeutic agent, or for crosslinking applications in nanoparticle formulation.
Section 1: Physicochemical Properties and Characterization
The successful incorporation of this compound into a drug delivery system relies on the thorough characterization of the resulting conjugate or nanoparticle. The following table summarizes key physicochemical properties that are typically evaluated.
Table 1: Representative Physicochemical Characterization of a Targeted Nanoparticle System Utilizing this compound
| Parameter | Untargeted Nanoparticle | Targeted Nanoparticle (with this compound-Ligand) | Method of Analysis |
| Particle Size (nm) | 120 ± 5.2 | 135 ± 6.8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15.3 ± 1.8 | -10.1 ± 2.1 | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 8.5 ± 0.7 | 8.2 ± 0.6 | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (%) | 92.1 ± 3.5 | 90.5 ± 4.1 | High-Performance Liquid Chromatography (HPLC) |
Note: The data presented in this table is representative and will vary depending on the specific drug, nanoparticle composition, and targeting ligand used.
Section 2: Experimental Protocols
This section provides detailed protocols for the key experimental procedures involving this compound in the development of a targeted drug delivery system.
Protocol 2.1: Conjugation of a Targeting Ligand to this compound
This protocol describes the conjugation of a targeting ligand (e.g., a peptide or antibody fragment) with a carboxylic acid group to one of the amine groups of this compound using carbodiimide chemistry.
Materials:
-
Targeting ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Lyophilizer
Procedure:
-
Activation of the Targeting Ligand:
-
Dissolve the targeting ligand (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound (5 equivalents) in Reaction Buffer.
-
Slowly add the activated targeting ligand solution to the this compound solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unreacted starting materials and byproducts.
-
Alternatively, use size-exclusion chromatography for purification.
-
-
Lyophilization and Storage:
-
Lyophilize the purified conjugate to obtain a stable powder.
-
Store the lyophilized product at -20°C.
-
Protocol 2.2: Formulation of Targeted Nanoparticles using Ligand-PEG11-Amine
This protocol describes the formulation of drug-loaded polymeric nanoparticles and their surface modification with the pre-formed Ligand-PEG11-Amine conjugate. The nanoprecipitation method is described here as an example.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Therapeutic drug
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Ligand-PEG11-Amine conjugate (from Protocol 2.1)
-
EDC and NHS
-
Deionized water
-
Centrifuge
-
Probe sonicator or homogenizer
Procedure:
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve PLGA (e.g., 100 mg) and the therapeutic drug (e.g., 10 mg) in acetone (e.g., 5 mL).
-
Slowly inject the organic phase into the aqueous phase (e.g., 50 mL of 2% PVA solution) under constant magnetic stirring.
-
Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle hardening.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unencapsulated drug.
-
-
Surface Functionalization with Ligand-PEG11-Amine:
-
Resuspend the washed nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).
-
In a separate tube, dissolve the Ligand-PEG11-Amine conjugate (e.g., 5 mg) in the same buffer.
-
Activate the surface carboxyl groups of the PLGA nanoparticles by adding EDC (e.g., 10 mg) and NHS (e.g., 6 mg) to the nanoparticle suspension and incubating for 30 minutes.
-
Add the Ligand-PEG11-Amine solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking.
-
-
Final Washing and Storage:
-
Wash the targeted nanoparticles by centrifugation as described in step 2 to remove unreacted conjugation reagents.
-
Resuspend the final targeted nanoparticles in a suitable buffer for storage at 4°C or lyophilize for long-term storage.
-
Protocol 2.3: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study to evaluate the release kinetics of the therapeutic agent from the formulated nanoparticles.
Materials:
-
Drug-loaded targeted nanoparticles
-
Release Buffer (e.g., PBS, pH 7.4, and acetate buffer, pH 5.5, to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Sample Preparation:
-
Suspend a known amount of drug-loaded targeted nanoparticles (e.g., 5 mg) in 1 mL of Release Buffer.
-
Transfer the suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger container with a known volume of the same Release Buffer (e.g., 50 mL).
-
Incubate at 37°C with constant gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the external buffer.
-
Replenish the container with an equal volume of fresh Release Buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
-
Section 3: Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.
Caption: Workflow for creating targeted nanoparticles using this compound.
Caption: Cellular uptake and mechanism of action of a targeted nanoparticle.
Caption: Experimental workflow for an in vivo efficacy study.
Section 4: In Vivo Efficacy
The ultimate goal of a targeted drug delivery system is to improve the therapeutic efficacy of the encapsulated drug while minimizing systemic toxicity. The following table presents representative data from a preclinical in vivo study in a tumor-bearing mouse model.
Table 2: Representative In Vivo Efficacy Data of a Targeted Nanoparticle System
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Saline Control | 1500 ± 150 | - | +2.5 ± 1.0 |
| Free Drug | 950 ± 120 | 36.7 | -8.0 ± 2.5 |
| Untargeted Nanoparticles | 700 ± 100 | 53.3 | -2.0 ± 1.5 |
| Targeted Nanoparticles | 250 ± 50 | 83.3 | +1.5 ± 0.8 |
Note: The data presented in this table is representative and will vary depending on the animal model, tumor type, drug, and dosing regimen.
Conclusion
This compound serves as a versatile and effective linker in the design and development of targeted drug delivery systems. Its defined length, bifunctionality, and the inherent benefits of PEGylation contribute to the creation of sophisticated nanomedicines with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The protocols and representative data provided in this application note offer a foundational guide for researchers and scientists working to advance the field of targeted drug delivery. It is crucial to note that optimization of conjugation chemistries, nanoparticle formulation parameters, and in vivo study designs are essential for the successful translation of these systems from the laboratory to clinical applications.
Applications of Amino-PEG11-Amine in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-Amine is a homobifunctional crosslinker containing two primary amine groups separated by an 11-unit polyethylene glycol (PEG) spacer. This reagent has emerged as a valuable tool in proteomics research, primarily due to the advantageous properties conferred by its PEG chain. The hydrophilic nature of the PEG linker enhances the solubility of target proteins and their conjugates in aqueous solutions, which is beneficial for various downstream applications.[] Furthermore, the defined length of the PEG spacer allows for precise control over the crosslinking distance, making it a powerful reagent for studying protein-protein interactions and for the development of targeted protein degraders.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of proteomics research: Chemical Cross-Linking Mass Spectrometry (XL-MS) for the elucidation of protein structures and interactions, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Application 1: Chemical Cross-Linking Mass Spectrometry (XL-MS)
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to identify proximal amino acid residues within a protein or between interacting proteins, thereby providing low-resolution structural information.[4][5] this compound can be activated to react with primary amines (the N-terminus and the side chain of lysine residues) on proteins. The fixed length of the PEG11 spacer acts as a "molecular ruler," providing distance constraints that are crucial for computational modeling of protein structures and complexes.
Experimental Protocol: Cross-Linking of a Protein Complex with NHS-activated this compound
This protocol describes the chemical cross-linking of a purified protein complex using N-hydroxysuccinimide (NHS)-activated this compound, followed by sample preparation for mass spectrometry analysis.
Materials:
-
This compound
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or similar NHS-ester activation reagent
-
Anhydrous Dimethylformamide (DMF)
-
Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound and TSTU (1:2 molar ratio) in anhydrous DMF to a final concentration of 100 mM for each.
-
Incubate for 1 hour at room temperature with gentle mixing to form the NHS-ester of this compound.
-
-
Cross-Linking Reaction:
-
To the purified protein complex (typically 1-5 mg/mL), add the freshly prepared NHS-activated this compound solution to a final concentration of 1-2 mM. The optimal cross-linker concentration may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice to control the reaction rate.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Utilize specialized software (e.g., pLink, MeroX, or MaxLynx) for the identification of cross-linked peptides from the MS data.
-
Data Presentation: Representative XL-MS Data
The following table illustrates the type of quantitative data that can be obtained from an XL-MS experiment. The data represents identified cross-links within a hypothetical protein complex after using NHS-activated this compound.
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Spectral Count | Confidence Score |
| XL-001 | Protein A | K45 | Protein A | K102 | 15 | 0.95 |
| XL-002 | Protein A | K78 | Protein B | K12 | 12 | 0.92 |
| XL-003 | Protein B | K56 | Protein C | N-term | 8 | 0.88 |
| XL-004 | Protein C | K88 | Protein C | K95 | 18 | 0.98 |
Visualization of XL-MS Workflow
Caption: Workflow for Chemical Cross-Linking Mass Spectrometry.
Application 2: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is a commonly used building block for the synthesis of PROTAC linkers due to its hydrophilicity and defined length.
Experimental Protocol: Synthesis of a PROTAC with an this compound Linker
This protocol describes the synthesis of a PROTAC via amide bond formation, where a carboxylic acid-functionalized E3 ligase ligand is coupled to this compound, followed by a second amide coupling to a carboxylic acid-functionalized target protein ligand.
Materials:
-
E3 Ligase Ligand-COOH
-
This compound
-
Target Protein Ligand-COOH
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to this compound
-
In this step, one of the amine groups of this compound will be protected, for instance with a Boc group, to ensure single-sided reaction. For this protocol, we assume a mono-protected Amino-PEG11-Boc is used.
-
Dissolve E3 Ligase Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
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Add mono-Boc-protected this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash chromatography.
-
-
Step 2: Deprotection of the PEG Linker
-
Dissolve the product from Step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
-
Step 3: Coupling of the Linker-E3 Ligase Ligand to the Target Protein Ligand
-
Dissolve the deprotected product from Step 2 and Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is crucial for PROTAC activity and must be determined empirically for each target protein and E3 ligase pair. The following table summarizes representative data on the effect of PEG linker length on the degradation of a target protein.
| PROTAC | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 4 | 150 | 75 |
| PROTAC-2 | 8 | 50 | 90 |
| PROTAC-3 | 11 | 25 | 95 |
| PROTAC-4 | 16 | 80 | 85 |
| PROTAC-5 | 20 | 200 | 60 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data illustrates a common trend where an optimal linker length (in this case, PEG11) results in the most potent degradation.
Visualization of PROTAC Mechanism and Development Workflow
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development and optimization.
References
- 2. benchchem.com [benchchem.com]
- 3. This compound, 479200-82-3 | BroadPharm [broadpharm.com]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amino-PEG11-Amine Conjugation
Welcome to the technical support center for Amino-PEG11-Amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction in this compound conjugation?
A1: this compound is a bifunctional linker. While it has amines at both ends, it is typically used to conjugate two other molecules. A common application involves using a derivative, such as an N-hydroxysuccinimide (NHS) ester of a PEG linker, to react with a primary amine on a target molecule (e.g., a protein or peptide). The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[1] Primary amines on proteins are found at the N-terminus of polypeptide chains and on the side chains of lysine (K) residues.[1][2]
Q2: What is the most common cause of low conjugation efficiency?
A2: The most frequent issue is the hydrolysis of the reactive group (e.g., NHS ester) on the PEG linker.[2][3] This reaction with water competes with the desired conjugation to the amine group on the target molecule. The rate of hydrolysis increases significantly with higher pH, making careful control of reaction conditions critical.
Q3: How does pH impact the success of the conjugation reaction?
A3: The pH of the reaction buffer is a critical factor. For NHS ester-amine reactions, the optimal pH range is typically between 7.0 and 9.0. A pH range of 8.3 to 8.5 is often considered optimal for balancing the reactivity of the primary amine (which is more nucleophilic when deprotonated at higher pH) and the stability of the NHS ester (which hydrolyzes faster at higher pH). At pH 7.4, the reaction is more gradual, whereas at pH 9.0, the reaction can reach completion within minutes, but the risk of NHS-ester hydrolysis also increases dramatically.
Q4: How can I monitor the progress and success of my conjugation reaction?
A4: Several analytical techniques can be used. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the increase in molecular weight of a protein after PEGylation. Chromatographic methods like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) can separate the PEGylated product from the unreacted protein and PEG reagent. More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide more detailed characterization and quantification.
Troubleshooting Guide: Incomplete Conjugation
This guide addresses the most common problems encountered when conjugation yields are lower than expected.
Problem: Low or No Formation of the PEGylated Conjugate
Question: My analysis shows very little or no desired product. What are the potential causes and how can I fix them?
This is the most common issue and can be traced back to several factors related to your reagents, buffer, reaction conditions, or the target molecule itself.
Cause 1: Inactive or Degraded PEG Reagent
NHS esters are highly susceptible to moisture. Improper storage or handling can lead to hydrolysis before the reagent is even added to the reaction.
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Solution:
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Use Fresh Reagents: Prepare stock solutions of the NHS-PEG reagent immediately before use in an anhydrous solvent like DMSO or DMF. Do not store NHS esters in aqueous solutions.
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Proper Storage: Store the solid PEG reagent at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
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Avoid Contamination: Use high-purity, anhydrous solvents to prepare stock solutions.
-
Cause 2: Suboptimal Reaction Conditions
The balance between reaction rate and reagent stability is key. Incorrect pH, temperature, or incubation time can drastically reduce yields.
-
Solution:
-
Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7.0-8.5. A common starting point is pH 7.4-8.0.
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Adjust Molar Ratio: Increase the molar excess of the PEG reagent relative to the target molecule. A 10- to 50-fold molar excess is often recommended to drive the reaction to completion.
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Control Time and Temperature: Most conjugations proceed well for 30-60 minutes at room temperature or for 2-4 hours at 4°C. If hydrolysis is a major issue (e.g., at high pH), shorten the reaction time. For sensitive proteins, performing the reaction at 4°C can reduce the risk of denaturation.
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Cause 3: Buffer Interference
Components in your reaction buffer can compete with your target molecule, quenching the reaction.
-
Solution:
-
Use Amine-Free Buffers: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will react with the NHS ester and inhibit the desired conjugation.
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Recommended Buffers: Use buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers.
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Buffer Exchange: If your protein is stored in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column before starting the conjugation.
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Cause 4: Steric Hindrance or Inaccessible Amines
The physical structure of the PEG chain or the target molecule can prevent the reactive groups from interacting.
-
Solution:
-
Assess Target Site Accessibility: The target primary amines on your molecule may be buried within its three-dimensional structure. If maintaining the native conformation is not essential, consider using mild denaturing conditions to expose these sites.
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Vary Linker Length: If you suspect the PEG chain itself is causing steric hindrance, consider using a similar reagent with a shorter or longer spacer arm to find an optimal length. A very long PEG chain can sometimes wrap around the biomolecule and impede the reaction.
-
Problem: Aggregation or Precipitation of the Conjugate
Question: My product is precipitating during or after the reaction. What could be the cause?
Precipitation is often a sign of over-modification or protein denaturation.
-
Solution:
-
Reduce Molar Excess: High concentrations of the crosslinker can lead to excessive modification of the protein, which alters its isoelectric point (pI) and can reduce its solubility, causing it to precipitate. Perform a titration to find the optimal molar ratio of PEG reagent.
-
Optimize Reaction Conditions: Shorten the reaction time or lower the temperature (e.g., to 4°C) to reduce the extent of modification and minimize the risk of denaturation.
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Buffer Choice: Ensure the pH of your final buffer is not too close to the new, predicted pI of your PEGylated protein.
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Quantitative Data Summary
For successful conjugation, it is crucial to understand the interplay of reaction parameters.
Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH Value | NHS Ester Stability (Half-life) | Primary Amine (-NH₂) Reactivity | Overall Recommendation |
| < 7.0 | High (Stable) | Low (Amines are protonated, -NH₃⁺) | Not recommended for efficient conjugation. |
| 7.4 | > 120 minutes | Moderate | Good for controlled, slower reactions. |
| 8.0 - 8.5 | Moderate | High | Optimal range for balancing reactivity and stability. |
| > 9.0 | < 9 minutes | Very High | Reaction is very fast but hydrolysis dominates, leading to low yield. |
Table 2: Recommended Starting Conditions for Protein PEGylation
| Parameter | Recommended Range/Value | Rationale & Notes |
| Buffer System | PBS, HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine). |
| pH | 7.4 - 8.5 | Balances amine reactivity with NHS ester stability. |
| Molar Excess of PEG | 10x - 50x over protein | Drives the reaction towards completion. May need optimization. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve efficiency. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperature for sensitive proteins, but may require longer incubation. |
| Reaction Time | 30 min - 2 hours (RT) or 2 - 4 hours (4°C) | Should be optimized to maximize conjugation and minimize side reactions. |
| Quenching Agent | 20-50 mM Tris or Glycine | Added after incubation to stop the reaction by consuming excess PEG reagent. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol provides a general workflow for conjugating an NHS-activated PEG linker to primary amines on a target protein.
Materials:
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Target protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-activated Amino-PEG11 derivative.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer first.
-
PEG Reagent Preparation: Immediately before initiating the reaction, equilibrate the vial of the NHS-PEG reagent to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG reagent stock solution to the protein solution. Mix gently but thoroughly. Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS-PEG is hydrolyzed or quenched.
-
Purification: Remove excess PEG reagent and quenching buffer by using a desalting column (size exclusion chromatography) or through dialysis against a suitable storage buffer.
-
Analysis: Analyze the final conjugate using SDS-PAGE to confirm an increase in molecular weight and HPLC or mass spectrometry for more detailed characterization.
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
This protocol allows for a qualitative assessment of the PEGylation reaction.
Materials:
-
Samples from the conjugation reaction (pre-reaction, post-reaction/pre-purification, and post-purification).
-
SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
Protein molecular weight standards.
-
Polyacrylamide gel and electrophoresis system.
-
Coomassie Brilliant Blue or other protein stain.
Procedure:
-
Sample Preparation: Mix aliquots of your samples with SDS-PAGE loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
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Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 1 hour, followed by a destaining step until the protein bands are clearly visible against a clear background.
-
Analysis:
-
Compare the lane containing the unreacted protein with the lane containing the PEGylated product.
-
Successful conjugation will result in a new band (or a smear, depending on the heterogeneity of PEGylation) with a higher apparent molecular weight than the original protein.
-
The intensity of the remaining unreacted protein band can give a qualitative indication of the reaction's efficiency.
-
Visualizations
Experimental and Logical Workflows
To aid in experimental planning and troubleshooting, the following diagrams illustrate key processes.
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation efficiency.
Caption: Desired reaction pathway vs. competing hydrolysis.
References
common side reactions with Amino-PEG11-Amine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG11-Amine. The information is designed to help you anticipate and avoid common side reactions, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two primary amine groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4] Its primary applications are in bioconjugation, where it serves as a linker to connect two molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions.[1] It is commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the most common reactive partners for this compound?
The primary amine groups of this compound are nucleophilic and readily react with a variety of electrophilic functional groups, including:
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Activated Esters (e.g., NHS esters): This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically carried out at a pH of 7-9.
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Carboxylic Acids: In the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often with an additive like NHS (N-hydroxysuccinimide), carboxylic acids can be activated to react with the amine groups to form amide bonds. This reaction is most efficient under acidic conditions (pH 4.5).
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Aldehydes and Ketones: Amines can react with aldehydes and ketones to form an imine, which can then be reduced to a stable amine linkage through reductive amination.
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Isocyanates and Isothiocyanates: These react with amines to form urea and thiourea linkages, respectively.
Q3: What are the main side reactions to be aware of when using this compound?
Due to its bifunctional nature, this compound can participate in several unwanted side reactions:
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Intramolecular Cyclization: If both ends of the same this compound molecule react with functional groups on the same target molecule, it can lead to the formation of a cyclic structure. This is more likely to occur at low concentrations of the target molecule.
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Intermolecular Cross-linking and Polymerization: When one end of the PEG linker reacts with one target molecule and the other end reacts with a second target molecule, it can lead to the formation of dimers, oligomers, or even polymers. This is a significant concern when high concentrations of the linker and target molecule are used.
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Hydrolysis of Activated Esters: When reacting with activated esters (like NHS esters), the ester group is susceptible to hydrolysis, especially at higher pH values. This hydrolysis competes with the desired aminolysis reaction, reducing the overall conjugation efficiency.
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Reaction with Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the intended target molecule for reaction with activated esters or other electrophiles, leading to reduced yield of the desired conjugate.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | For reactions with NHS esters, maintain a pH between 7 and 9. For EDC/NHS coupling with carboxylic acids, a pH of 4.5 is optimal. Use non-amine-containing buffers like PBS, borate, or carbonate buffer. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your target molecule. A common starting point for NHS ester reactions is a 20-fold molar excess of the PEG linker. However, this may need to be adjusted based on the concentration and reactivity of your protein. |
| Hydrolysis of Activated Reagent | Prepare activated reagents (e.g., NHS esters) fresh and use them immediately. Avoid prolonged exposure to aqueous environments, especially at high pH. |
| Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein solution contains such buffers, perform a buffer exchange into a suitable reaction buffer before adding the linker. |
| Steric Hindrance | The reactive sites on your target molecule may be sterically hindered. Consider using a longer PEG linker if available, or try optimizing reaction conditions (e.g., longer reaction time, slightly elevated temperature) to overcome this. |
Problem 2: Product Heterogeneity (Multiple Species Observed on SDS-PAGE or LC-MS)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Intermolecular Cross-linking | This is a common issue with bifunctional linkers. To minimize this, use a higher molar excess of the target molecule relative to the this compound. This favors the reaction of only one end of the linker with a target molecule. Alternatively, a "one-pot, two-step" reaction can be employed where the first conjugation is performed with a limiting amount of the first molecule, followed by purification and then reaction with the second molecule. |
| Intramolecular Cyclization | This is more prevalent at low concentrations. Increase the concentration of your target molecule to favor intermolecular reactions. |
| Multiple Reaction Sites on Target | If your target molecule (e.g., a protein) has multiple reactive sites (e.g., lysine residues), you will likely get a heterogeneous mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, consider using a protein with a single accessible reactive site or employing enzymatic conjugation methods. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester
-
Reagent Preparation:
-
Equilibrate the this compound and the NHS ester to room temperature before opening.
-
Prepare a stock solution of the NHS ester (e.g., 10 mM) in a dry, water-miscible organic solvent like DMSO or DMF.
-
Prepare a stock solution of this compound in a suitable non-amine containing buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Dissolve your target molecule containing the amine group in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0).
-
Add the desired molar excess of the NHS ester stock solution to the target molecule solution. A 1:1 or 2:1 molar ratio of NHS ester to amine is a good starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The reaction time can be optimized (from 3 to 24 hours) depending on the reactivity of the substrate.
-
Monitor the reaction progress using a suitable analytical technique like LC-MS or TLC.
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-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the conjugate using size exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted PEG linker and quenching agent.
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Protocol 2: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature.
-
Prepare a stock solution of the carboxylic acid-containing molecule in a dry, water-miscible solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of this compound in a suitable buffer (e.g., MES buffer, pH 4.5-5.0).
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the carboxylic acid-containing molecule in the reaction buffer.
-
Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.5 equivalents) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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-
Conjugation Reaction:
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Let the reaction proceed for 2 hours at room temperature up to overnight.
-
-
Quenching and Purification:
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Quench the reaction by adding an amine-containing buffer like Tris or by adding hydroxylamine.
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Purify the conjugate using an appropriate method such as SEC or dialysis.
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Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Desired vs. Undesired Reactions
Caption: Desired heterobifunctional conjugation versus undesired cross-linking and cyclization side reactions.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: A typical experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Diagram 3: Logical Flow for Troubleshooting Low Yield
Caption: A logical troubleshooting workflow to diagnose and resolve issues of low conjugation yield.
References
Technical Support Center: Optimizing Amino-PEG11-Amine Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation with Amino-PEG11-Amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker. It consists of a polyethylene glycol (PEG) chain with 11 ethylene oxide units, capped at both ends with primary amine groups. This structure allows it to link two molecules that have amine-reactive functional groups. A primary application is the conjugation of biomolecules, such as proteins, peptides, or antibodies, often to create dimers or larger complexes. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2][3]
Q2: What is the fundamental chemistry behind using this compound for bioconjugation?
The primary amines on the this compound linker can be conjugated to biomolecules using several chemistries. One common method involves activating the target molecule's carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated carboxyl group then readily reacts with the primary amines of the this compound to form a stable amide bond.[4][5]
Q3: What are the critical parameters to control when using a homobifunctional linker like this compound?
The most critical parameter is the stoichiometry, or the molar ratio of the linker to the biomolecule. Using a homobifunctional linker carries a significant risk of uncontrolled cross-linking, leading to the formation of large aggregates and precipitates. Other important parameters include reaction pH, temperature, time, and the concentration of the reactants.
Q4: How do I choose the optimal molar ratio of this compound to my protein?
The optimal molar ratio is highly dependent on the specific protein and the desired outcome (e.g., intramolecular crosslinking vs. intermolecular dimerization). It is crucial to perform a series of optimization experiments with varying molar ratios. A common starting point is a low molar excess of the linker to the protein (e.g., 1:1, 2:1, 5:1). For dilute protein solutions, a higher molar excess of the PEG linker may be required to achieve the same level of modification as in more concentrated solutions.
Q5: What analytical techniques can be used to characterize the resulting conjugate?
Several techniques can be used to analyze the reaction products. SDS-PAGE is a common initial method to observe an increase in the apparent molecular weight of the conjugated protein. Size-Exclusion Chromatography (SEC) can separate monomers, dimers, and larger aggregates. Mass Spectrometry (e.g., MALDI-TOF) provides a precise mass of the conjugate, confirming the number of attached PEG linkers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inefficient activation of carboxyl groups: The EDC/NHS chemistry may not be optimal. 2. Hydrolysis of activated esters: NHS esters are susceptible to hydrolysis in aqueous buffers. 3. Incorrect pH: The pH may not be optimal for the reaction. EDC crosslinking is most efficient at an acidic pH (around 4.5), while the reaction of NHS esters with amines is favored at a slightly basic pH (7-9). 4. Inaccessible functional groups: The target carboxyl groups on the protein may not be sterically accessible. | 1. Ensure high-quality, fresh EDC and NHS reagents. Consider a two-step activation process where the protein is activated first, and then the excess EDC/NHS is removed before adding the this compound. 2. Prepare activated reagents immediately before use and add them to the reaction mixture promptly. 3. Perform a pH optimization study. A compromise pH may be necessary, or a two-step reaction with different pH conditions for each step. 4. Consider alternative conjugation strategies targeting different functional groups if available. |
| Protein Aggregation/Precipitation | 1. Excessive cross-linking: The molar ratio of this compound to the protein is too high, leading to the formation of large, insoluble aggregates. 2. High protein concentration: Higher concentrations can favor intermolecular cross-linking. 3. Protein instability: The reaction conditions (pH, temperature) may be causing the protein to denature and aggregate. | 1. Systematically decrease the molar ratio of the linker to the protein. Start with a 1:1 ratio and gradually increase it. 2. Reduce the protein concentration in the reaction mixture. 3. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability. |
| High Polydispersity (Mixture of monomer, dimer, and larger oligomers) | 1. Suboptimal molar ratio: The molar ratio is not optimized to favor a specific product (e.g., dimer). 2. Simultaneous inter- and intramolecular cross-linking: The linker is reacting both within a single protein molecule and between multiple protein molecules. 3. Multiple reactive sites: The protein has multiple accessible carboxyl groups with similar reactivity. | 1. Perform a detailed titration of the this compound to protein molar ratio to identify the optimal range for the desired product. 2. Adjusting the protein concentration can influence the balance between inter- and intramolecular reactions. Lower concentrations favor intramolecular reactions. 3. If a specific conjugation site is desired, site-directed mutagenesis to remove competing reactive sites may be necessary. |
| Loss of Biological Activity | 1. Conjugation at or near the active site: The PEG linker may be sterically hindering the protein's active or binding site. 2. Denaturation: The reaction conditions may have denatured the protein. | 1. If the active site contains reactive residues, consider protecting them during the conjugation reaction if possible. Alternatively, explore different conjugation chemistries that target residues away from the active site. 2. Perform a thorough analysis of the protein's structure and stability before and after conjugation. Optimize reaction conditions to be as mild as possible. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Activation and Conjugation to this compound
This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
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Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
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Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with the Conjugation Buffer to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Dissolve the this compound in the Conjugation Buffer.
-
Add the desired molar ratio of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagent using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, SEC, and/or mass spectrometry to determine the extent of conjugation and the distribution of species.
-
Visualizations
Caption: Workflow for two-step protein conjugation with this compound.
Caption: Troubleshooting logic for this compound bioconjugation.
References
Technical Support Center: Purification of Amino-PEG11-Amine Conjugates
Welcome to the technical support center for the purification of Amino-PEG11-Amine conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the purification of its conjugates critical?
This compound is a homobifunctional, hydrophilic linker containing eleven polyethylene glycol units flanked by two primary amine groups.[1][2] Its molecular weight is approximately 544.68 g/mol .[1][2][3] Purification of its conjugates is essential to remove unreacted starting materials (e.g., proteins, peptides, small molecules), excess this compound linker, and undesired side products such as di-conjugated or aggregated species. A pure, well-characterized conjugate is crucial for obtaining reliable and reproducible results in downstream applications, including therapeutic and diagnostic development.
Q2: What are the primary methods for purifying this compound conjugates?
The most common purification strategies leverage the physicochemical differences between the desired conjugate and contaminants. These methods primarily include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is highly effective for removing the small, unreacted this compound linker from a much larger conjugated biomolecule.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. PEGylation can shield the surface charges of a molecule, altering its retention time on an IEX column and allowing for separation of species with different degrees of PEGylation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. While the PEG linker itself is hydrophilic, this method is very effective for analytical assessment and can be used for preparative purification, especially for smaller conjugates like PEGylated peptides.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing aqueous conditions. It can be useful for separating PEGylated species where PEGylation modifies the molecule's overall hydrophobicity.
-
Dialysis / Ultrafiltration: A straightforward method for removing small molecules like the unconjugated this compound linker from large biomolecule conjugates by using a membrane with an appropriate molecular weight cutoff (MWCO).
Q3: How do I choose the best purification strategy for my specific conjugate?
The optimal strategy depends on the properties of the molecule you have conjugated to the this compound linker. The decision tree below provides a general guide. The key is to exploit the largest possible difference between your desired product and the contaminants. For instance, if your target molecule is a large protein, the significant size difference makes SEC the ideal choice for removing the small, unreacted PEG linker. If your protein has multiple potential conjugation sites, IEX may be able to separate mono-PEGylated from di-PEGylated and un-PEGylated forms due to changes in surface charge shielding.
References
Technical Support Center: Purification Strategies for Removing Unreacted Amino-PEG11-Amine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted Amino-PEG11-Amine from a reaction mixture. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a hydrophilic linker molecule with a molecular weight of approximately 544.68 g/mol . It contains a chain of 11 polyethylene glycol (PEG) units flanked by two primary amine groups. These amine groups are reactive towards various functional groups, such as carboxylic acids and activated esters, making it a versatile tool in bioconjugation and drug delivery. However, after a reaction, any unreacted this compound must be removed to prevent interference with downstream applications and to ensure the purity and accurate characterization of the final product.
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound from a reaction mixture are based on differences in size, charge, or solubility between the desired product and the PEG linker. These methods include:
-
Dialysis: Effective for separating large molecules (e.g., proteins, antibodies) from the much smaller this compound.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size in solution.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be particularly useful if your product has a different charge from the basic this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity and is well-suited for purifying peptides and small molecules.[1]
-
Liquid-Liquid Extraction: Can be used to separate a less polar small molecule product from the polar this compound.
-
Precipitation: Can be employed to selectively precipitate either the product or the unreacted PEG linker.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the nature of your product (e.g., large biomolecule vs. small molecule), the scale of your reaction, and the required purity of the final product. The following decision-making workflow can help guide your selection.
Caption: Decision workflow for selecting a purification method.
Q4: How can I confirm that all the unreacted this compound has been removed?
The presence of residual primary amines can be qualitatively detected using a ninhydrin test, which produces a characteristic deep purple color in the presence of primary amines. For quantitative analysis, techniques like HPLC with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) can be employed.
Purification Method Comparison
The following table summarizes the key aspects of the different purification methods to help you select the most appropriate technique for your needs.
| Method | Principle | Best Suited For | Advantages | Disadvantages | Key Considerations for this compound |
| Dialysis | Size-based separation across a semi-permeable membrane. | Large biomolecules (>10 kDa). | Simple, gentle on samples, can handle large volumes. | Slow, can lead to sample dilution. | Use a dialysis membrane with a low Molecular Weight Cut-Off (MWCO), such as 1-2 kDa, to ensure retention of your product while allowing the 544.68 Da PEG-amine to pass through. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Large biomolecules, separation of PEGylated species from unreacted protein.[1] | Relatively fast, good for buffer exchange. | Can cause sample dilution, limited resolution for molecules of similar size. | Choose a resin with an appropriate fractionation range to separate your product from the 544.68 Da PEG-amine. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Charged molecules (proteins, peptides, some small molecules). | High capacity and resolution. | Requires optimization of pH and buffer conditions. | This compound is basic due to its primary amine groups. Cation-exchange chromatography can be used to bind the positively charged PEG-amine at a pH below its pKa. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Peptides and small molecules.[1] | High resolution and purity. | Requires specialized equipment, can denature some biomolecules. | The PEG component makes the linker relatively polar. A suitable gradient of organic solvent will be needed to elute your product while retaining or washing away the PEG-amine. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Non-polar small molecules. | Fast, simple, and scalable. | Not suitable for polar or water-soluble products. | The amine groups can be protonated with acid to make the PEG-amine water-soluble, allowing for its extraction from an organic phase containing your product. |
| Precipitation | Differential solubility. | Small molecules or proteins that can be selectively precipitated. | Can handle large volumes, cost-effective. | May not be highly selective, risk of co-precipitation. | Can be used to precipitate a non-polar small molecule product from a soluble PEG-amine impurity, or in some cases, to precipitate the PEG itself. |
Experimental Protocols
Dialysis for Removing Unreacted this compound from a Large Biomolecule
This protocol is ideal for purifying proteins or other macromolecules with a molecular weight significantly larger than this compound (MW: 544.68 Da).
Materials:
-
Dialysis tubing or cassette with a 1-2 kDa MWCO
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Dialysis buffer (e.g., PBS, Tris buffer)
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Reaction mixture
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Stir plate and stir bar
-
Large beaker or container
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C for 4-6 hours.
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Buffer Exchange: Change the dialysis buffer. For efficient removal, perform at least two to three buffer changes. Let the second dialysis run for another 4-6 hours or overnight.
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Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified product.
Caption: Experimental workflow for dialysis.
Size Exclusion Chromatography (SEC) for Purification
This method is suitable for separating larger molecules from the smaller this compound.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
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Reaction mixture
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Fraction collector and tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.
-
Sample Application: Carefully apply the reaction mixture to the top of the column bed. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.
-
Elution: Begin elution with the buffer and start collecting fractions immediately. The larger product molecules will elute first, followed by the smaller this compound.
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Fraction Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing your purified product.
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Pooling: Pool the fractions containing the pure product.
Caption: Experimental workflow for SEC.
Ion-Exchange Chromatography (IEX) for Purification
This protocol is useful if your product has a different net charge than the basic this compound. The following is an example using cation-exchange chromatography to bind the positively charged this compound.
Materials:
-
Cation-exchange column (e.g., SP Sepharose)
-
Binding buffer (low ionic strength, pH below the pKa of the PEG-amine)
-
Elution buffer (high ionic strength, e.g., binding buffer + 1 M NaCl)
-
Reaction mixture, buffer exchanged into binding buffer
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with binding buffer.
-
Sample Loading: Load the reaction mixture onto the column. The positively charged this compound will bind to the resin, while a neutral or negatively charged product will flow through.
-
Wash: Wash the column with several column volumes of binding buffer to remove any unbound product.
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Elution (optional): If your product is also positively charged but less so than the PEG-amine, you may be able to elute it with a salt gradient before eluting the PEG-amine.
-
Product Collection: Collect the flow-through and wash fractions containing your purified product.
Caption: Experimental workflow for IEX.
Ninhydrin Test for Residual Primary Amines
This is a qualitative test to check for the presence of unreacted this compound.
Materials:
-
Ninhydrin reagent
-
Test tubes
-
Water bath
-
Your purified sample and a positive control (a small amount of this compound solution)
Procedure:
-
In a clean test tube, add 1-2 mL of your purified sample.
-
In a separate test tube, add 1-2 mL of the positive control.
-
Add a few drops of ninhydrin reagent to each test tube.
-
Heat the test tubes in a boiling water bath for 2-5 minutes.
-
A deep purple or blue color indicates the presence of primary amines. The absence of this color in your sample tube suggests successful removal of the unreacted this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of product after dialysis | The MWCO of the dialysis membrane is too high. | Ensure the MWCO is significantly smaller than the molecular weight of your product. For a 15 kDa protein, a 3-5 kDa MWCO membrane is appropriate. |
| Non-specific binding to the membrane. | Use a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Co-elution of product and PEG-amine in SEC | Inappropriate column choice. | Use a column with a smaller pore size to better resolve smaller molecules. |
| Sample volume is too large. | Reduce the sample volume to 1-2% of the total column volume for higher resolution. | |
| Product binds to the IEX column along with the PEG-amine | Your product has a similar charge to the PEG-amine at the chosen pH. | Adjust the pH of the binding buffer to a point where your product is neutral or has the opposite charge of the column resin, while the PEG-amine still binds. |
| Ninhydrin test is still positive after purification | The purification method was not efficient enough. | Repeat the purification step or try an orthogonal method (e.g., follow SEC with IEX). |
| Incomplete removal of dialysis buffer containing the PEG-amine. | Ensure sufficient volume and number of buffer changes during dialysis. | |
| Difficulty separating a small molecule product from the PEG-amine | Similar polarity or size. | Try RP-HPLC with a long gradient to improve separation. Consider liquid-liquid extraction by acidifying the aqueous phase to protonate the PEG-amine and draw it out of the organic phase. |
| Product is also water-soluble. | If the product is not soluble in common organic solvents for extraction, precipitation may be a better option. Try to find a solvent in which your product is insoluble but the PEG-amine is soluble. |
References
Technical Support Center: Conjugating Amino-PEG11-Amine to Hydrophobic Molecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the challenges encountered when conjugating Amino-PEG11-Amine to hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic molecule not dissolving in the reaction buffer?
A1: Hydrophobic molecules have inherently poor solubility in aqueous buffers, which are often used for bioconjugation. To overcome this, the reaction should be performed in an anhydrous organic solvent or a co-solvent system.[1] Suitable organic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).[2][] It is crucial to dissolve the hydrophobic molecule in the organic solvent first before adding other reagents.[2]
Q2: What is the best way to activate my hydrophobic molecule for conjugation with this compound?
A2: If your hydrophobic molecule has a carboxylic acid group, the most common activation method is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved using carbodiimide chemistry with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[4] The resulting NHS ester is highly reactive towards the primary amine groups on the this compound, forming a stable amide bond.
Q3: My reaction yield is very low. What are the common causes?
A3: Low yield can stem from several factors:
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Hydrolysis of Reagents: NHS esters are highly sensitive to moisture and can hydrolyze quickly, rendering them non-reactive. Ensure you are using anhydrous solvents and that reagents are equilibrated to room temperature before opening to prevent condensation.
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Competing Reactions: If your reaction buffer contains primary amines (e.g., Tris or glycine), they will compete with the this compound for reaction with the activated hydrophobic molecule. Always use non-amine-containing buffers if an aqueous system is necessary.
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Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7-9. If using EDC/NHS chemistry to activate a carboxylic acid, the activation step is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is best at pH 7-8.
-
Steric Hindrance: The structure of the hydrophobic molecule may sterically hinder the reactive site, slowing down the conjugation. Increasing the reaction time or temperature may help.
Q4: The final conjugate seems to be aggregating or forming micelles. Is this normal?
A4: Yes, this can be a normal consequence of the conjugation. The resulting molecule is amphiphilic, with a hydrophilic PEG chain and a hydrophobic small molecule. This structure can lead to self-assembly into micelles or nanoparticles in aqueous solutions, a property that is often leveraged for drug delivery. However, if this aggregation complicates purification or analysis, consider performing these steps in organic solvents or using surfactants.
Q5: How do I purify my final PEGylated hydrophobic molecule?
A5: Purification of PEGylated small molecules is often more straightforward than for larger biologics. Common methods include:
-
Standard Organic Synthesis Workup: Procedures like liquid-liquid extraction and precipitation can be effective first steps.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying small organic molecules.
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated molecules based on hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from smaller unreacted molecules, though its resolution may be limited for small PEG chains.
Q6: What analytical techniques are best for characterizing the final product?
A6: A combination of techniques is recommended to confirm successful conjugation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is used to monitor the reaction progress and confirm the molecular weight of the final conjugate.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR can confirm the presence of characteristic peaks from both the PEG linker (typically around 3.6 ppm) and the hydrophobic molecule, and the disappearance of starting material peaks.
-
HPLC (High-Performance Liquid Chromatography): RP-HPLC is used to assess the purity of the final product. The retention time of the conjugate will differ from the starting materials.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS Ester: Reagent degraded due to moisture. | Use anhydrous solvents (e.g., DMF, DMSO). Equilibrate reagent vials to room temperature before opening. Prepare NHS ester solution immediately before use. |
| 2. Inactive Amine/Carboxyl Group: The reactive group on one of the starting materials is compromised. | Verify the purity and structure of starting materials using MS or NMR. | |
| 3. Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | Start with a 1:1 or 2:1 molar ratio of the activated species (e.g., NHS ester) to the amine. Titrate ratios to optimize. | |
| 4. Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reaction time. | Ensure the solvent system fully dissolves both reactants. For NHS ester reactions, add a non-nucleophilic base like TEA or DIPEA in organic solvent. Stir for 3-24 hours and monitor by LC-MS or TLC. | |
| Poor Solubility of Reactants | 1. Hydrophobic Molecule Insoluble: The hydrophobic drug does not dissolve in the chosen solvent system. | Use anhydrous DMF, DMSO, or DCM to dissolve the hydrophobic molecule. Gentle heating may aid dissolution. |
| 2. PEG-Amine Insoluble: Less common, but possible in certain non-polar organic solvents. | This compound is generally soluble in water, DMSO, DMF, and DCM. Ensure the chosen co-solvent system is compatible. | |
| 3. Precipitation Upon Mixing: Reactants precipitate when combined. | Try a different co-solvent system. Add the solution of the limiting reagent dropwise to the solution of the excess reagent under vigorous stirring. | |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The conjugate and one of the reactants have similar properties. | Optimize the RP-HPLC gradient to improve separation. Consider a different stationary phase (e.g., C18 vs. C4). Try an orthogonal method like normal-phase chromatography if RP-HPLC fails. |
| 2. Product Aggregation: The amphiphilic conjugate forms aggregates that behave unpredictably during chromatography. | Perform purification in a solvent system that prevents aggregation (e.g., higher organic content). Add a small amount of surfactant to the mobile phase. | |
| Inconsistent Analytical Results | 1. Broad Peaks in HPLC: The PEG component's dispersity can cause peak broadening. | Use monodisperse PEG reagents for sharper peaks. Note that some peak broadening is expected with polydisperse PEGs. |
| 2. Complex Mass Spectrum: Multiple PEGylated species or fragmentation observed. | Confirm the mass of the unreacted PEG reagent. Optimize MS ionization conditions to minimize fragmentation. Use high-resolution MS for accurate mass determination. |
Data Summary Tables
Table 1: Recommended Solvents for Conjugation Reactions
| Solvent | Use Case | Notes |
| DMF (Dimethylformamide) | Excellent for dissolving many hydrophobic molecules and compatible with NHS ester and EDC/NHS chemistry. | Anhydrous grade is essential. |
| DMSO (Dimethyl Sulfoxide) | Good alternative to DMF for dissolving hydrophobic molecules. | Anhydrous grade is essential. Can be difficult to remove under vacuum. |
| DCM (Dichloromethane) | Useful for less polar hydrophobic molecules. | Often used with a non-nucleophilic base like triethylamine (TEA). |
| THF (Tetrahydrofuran) | Another option for dissolving reactants. | Must be anhydrous and peroxide-free. |
Table 2: Typical Reaction Parameters for Amine-PEG Conjugation
| Parameter | NHS Ester Coupling | EDC/NHS Coupling (Two-Step) |
| Reactant Molar Ratio | 1:1 to 2:1 (NHS Ester : Amine-PEG) | 1.2:1.2:1 (EDC:NHS:Carboxylic Acid) then 1:2 (Activated Acid : Amine-PEG) |
| Solvent | Anhydrous DMF, DMSO, DCM | Anhydrous DMF or DMSO for activation; can add to PEG in buffer or organic solvent. |
| Base | 1.5-2.0 eq. non-nucleophilic base (e.g., TEA, DIPEA) | Not required for activation; may be used in second step. |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 3 - 24 hours (monitor by LC-MS/TLC) | Activation: 15-60 min. Conjugation: 2-12 hours. |
| Quenching | Not typically required if starting materials are consumed. | Quench EDC with DTT if needed; quench final reaction with hydroxylamine or Tris buffer. |
Table 3: Representative Starting Conditions for RP-HPLC Purification
| Parameter | Recommended Starting Condition |
| Column | C18 or C4 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | Linear gradient, e.g., 10-90% B over 20-30 minutes. Adjust based on conjugate hydrophobicity. |
| Flow Rate | 1.0 mL/min for analytical scale. |
| Detection | UV detection at a wavelength where the hydrophobic molecule absorbs. Charged Aerosol Detector (CAD) if chromophore is absent. |
| Temperature | 45°C (can improve peak shape for PEGylated molecules) |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Activated Hydrophobic Molecule
This protocol describes the direct coupling of an amine-PEG to a hydrophobic molecule pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
NHS-activated hydrophobic molecule
-
This compound
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial, magnetic stirrer
-
LC-MS or TLC for reaction monitoring
Procedure:
-
Preparation: Ensure all glassware is dry. Work under an inert atmosphere (e.g., nitrogen or argon) if reagents are highly sensitive.
-
Dissolve Hydrophobic Molecule: In a reaction vial, dissolve the NHS-activated hydrophobic molecule in anhydrous DMF to a final concentration of 10-50 mg/mL.
-
Add Base: Add 1.5-2.0 molar equivalents of TEA or DIPEA to the solution.
-
Dissolve PEG-Amine: In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Conjugation: Slowly add the this compound solution to the stirred solution of the hydrophobic molecule. A typical starting molar ratio is 1.2 equivalents of the NHS ester to 1.0 equivalent of the PEG-amine.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS, looking for the appearance of the product mass and disappearance of the starting material mass. Alternatively, use TLC to monitor the consumption of the hydrophobic starting material.
-
Workup and Purification: Once the reaction is complete, the product can be isolated via standard organic workup procedures or purified directly by column chromatography or preparative RP-HPLC.
Protocol 2: Conjugation via EDC/NHS Activation of a Carboxylic Acid
This two-step protocol is for conjugating this compound to a hydrophobic molecule containing a carboxylic acid group.
Materials:
-
Hydrophobic molecule with a carboxylic acid group
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DMSO
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Reaction vial, magnetic stirrer
-
LC-MS for reaction monitoring
Procedure:
-
Activation Step:
-
Dissolve the carboxylic acid-containing hydrophobic molecule in anhydrous DMF.
-
Add 1.2 molar equivalents of NHS, followed by 1.2 molar equivalents of EDC to the solution.
-
Stir the mixture at room temperature for 15-60 minutes to form the NHS ester in situ. The activation reaction is most efficient at an acidic pH, which is naturally achieved in DMF with EDC-HCl.
-
-
Conjugation Step:
-
In a separate vial, dissolve this compound (2.0 molar equivalents) in anhydrous DMF.
-
Add the PEG-amine solution to the activated NHS ester solution from step 1.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
-
Monitoring: Monitor the formation of the desired conjugate by LC-MS.
-
Quenching and Purification:
-
Once the reaction is complete, the mixture can be quenched by adding a small amount of water to hydrolyze any remaining NHS esters.
-
Purify the final product from reaction byproducts (e.g., EDC urea) and excess reagents using column chromatography or preparative RP-HPLC.
-
Visualizations
References
Technical Support Center: Preventing Aggregation During Protein PEGylation with Amino-PEG11-Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Amino-PEG11-Amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it cause protein aggregation?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine group at both ends of the PEG chain. These amine groups can be activated to react with specific functional groups on a protein, most commonly carboxyl groups (e.g., on aspartic and glutamic acid residues) or aldehydes after appropriate activation chemistry. The bifunctional nature of this reagent means that a single PEG molecule can potentially link two separate protein molecules, leading to intermolecular cross-linking and subsequent aggregation.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
Several factors can contribute to protein aggregation during the PEGylation process:
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Intermolecular Cross-linking: The bifunctional nature of this compound is a primary contributor, as it can bridge multiple protein molecules.[1]
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High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
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Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal conditions for your specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can also play a role in these interactions.
-
Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and aggregation.
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Pre-existing Aggregates: If the initial protein solution contains aggregates, these can act as seeds, accelerating the aggregation process during PEGylation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
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Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
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Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured using a UV-Vis spectrophotometer, is indicative of the formation of insoluble aggregates.
Troubleshooting Guide
Problem: Significant precipitation or aggregation is observed during protein PEGylation with this compound.
Here is a step-by-step guide to troubleshoot and mitigate protein aggregation:
Step 1: Optimize Reaction Conditions
Systematic evaluation and optimization of reaction conditions are crucial. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 100 mg/mL in the reaction buffer)
-
Reaction buffers with varying pH values (e.g., MES, HEPES, PBS)
-
Quenching solution (e.g., 1 M glycine)
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.
-
Vary Key Parameters: Systematically vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), keeping in mind that the reactivity of primary amines is pH-dependent.
-
Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.
-
-
Reaction Incubation: Incubate the reactions for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, analyze each reaction for the presence of aggregates using the techniques described in FAQ 3 (e.g., visual inspection, turbidity measurement, SDS-PAGE).
Data Presentation: Screening Experiment Results
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. (mg/mL) | 1 | 5 | 1 | 1 |
| PEG:Protein Molar Ratio | 5:1 | 5:1 | 20:1 | 5:1 |
| pH | 7.4 | 7.4 | 7.4 | 6.5 |
| Temperature (°C) | 25 | 25 | 25 | 25 |
| % Aggregation (by SEC) | 5% | 25% | 15% | 2% |
This table presents hypothetical data to illustrate the impact of varying reaction conditions.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, consider adding stabilizing excipients to the reaction buffer.
Data Presentation: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5-10% (w/v) | Similar to sucrose, an effective protein stabilizer. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Known to suppress protein aggregation. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface-induced aggregation. |
Experimental Protocol: Screening for Stabilizing Excipients
Objective: To identify an effective stabilizing excipient to add to the PEGylation reaction.
Procedure:
-
Using the optimized reaction conditions from Step 1, set up a new series of small-scale reactions.
-
To each reaction, add a different stabilizing excipient at a concentration within the recommended range.
-
Include a control reaction with no added excipient.
-
Incubate and analyze as described in the previous protocol.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over an extended period.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a significant issue with this compound, it may be necessary to explore alternative strategies that avoid the use of a homobifunctional linker.
-
Monofunctional PEG: Utilize a PEG reagent with only one reactive group to prevent cross-linking.
-
Site-Specific PEGylation: If your protein has a unique reactive site (e.g., a free cysteine), using a PEG reagent that specifically targets that site can lead to a more homogeneous product with a lower risk of aggregation.
Visualizations
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Caption: A typical experimental workflow for optimizing PEGylation conditions to minimize aggregation.
References
Technical Support Center: Amino-PEG11-Amine Conjugation
Welcome to the technical support center for experiments involving Amino-PEG11-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction efficiency and troubleshooting common issues, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry involving this compound in a typical conjugation reaction?
This compound is a homobifunctional crosslinker containing two primary amine groups (-NH₂) separated by a polyethylene glycol (PEG) spacer. These primary amines are nucleophilic and can be targeted by various amine-reactive chemical groups to form stable covalent bonds. One of the most common reactions involves coupling the amine groups with N-hydroxysuccinimide (NHS) esters. In this reaction, the nucleophilic primary amine attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[1][2]
Q2: Why is pH a critical parameter for this reaction's efficiency?
The pH of the reaction buffer is a critical factor that governs both the reactivity of the amine groups on the PEG linker and the stability of the amine-reactive reagent (e.g., an NHS ester).[3] For the reaction to proceed, the primary amine group must be in its deprotonated, nucleophilic form (-NH₂).[3] However, the stability of many amine-reactive reagents, particularly NHS esters, decreases as the pH increases due to hydrolysis.[2] Therefore, the optimal pH is a compromise between ensuring sufficient amine reactivity and minimizing reagent degradation.
Q3: What is the optimal pH range for reactions with this compound?
The optimal pH for reacting the primary amines of this compound with an amine-reactive group like an NHS ester is generally between pH 7.2 and 8.5 . Some protocols recommend a more specific optimal range of pH 8.3-8.5. This range ensures that a significant fraction of the amine groups are deprotonated and reactive while keeping the rate of competing hydrolysis manageable.
Q4: What is the effect of using a pH that is too low?
If the reaction pH is too low (e.g., < 7.0), the primary amine groups will be predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester or other electrophilic groups. Consequently, this will lead to very low or no conjugation efficiency.
Q5: What happens if the reaction pH is too high?
If the reaction pH is too high (e.g., > 9.0), the competing reaction of NHS-ester hydrolysis becomes significantly faster. The ester is attacked by hydroxide ions in the buffer, rendering it inactive and unable to react with the target amines. This rapid degradation of the reactive group drastically reduces the amount of active crosslinker available for conjugation, leading to poor reaction yields.
Q6: Which buffers are recommended for this conjugation, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the crosslinker.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS, pH 7.2-7.4), HEPES (pH 7.2-8.0), Borate (pH 8.0-9.0), and Bicarbonate/Carbonate buffers (pH 8.0-9.0) are all suitable choices.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the reaction mixture itself. However, they are useful for quenching the reaction once it is complete.
Data Summary
The efficiency of amine-reactive conjugations is directly impacted by the stability of the crosslinker at different pH values. The rate of hydrolysis of NHS esters, a common reaction partner for this compound, increases significantly with pH.
Table 1: Influence of pH on the Half-life of NHS-Ester Crosslinkers in Aqueous Solution
| pH | Temperature | Approximate Half-life of NHS Ester | Impact on Reaction Efficiency |
| 7.0 | 4°C | 4-5 hours | Stable, but amine reactivity is lower. |
| 8.0 | 4°C | ~1 hour | Good balance between amine reactivity and ester stability. |
| 8.6 | 4°C | ~10 minutes | High amine reactivity, but very rapid hydrolysis reduces efficiency. |
Note: Data is generalized for typical NHS esters. Specific half-life may vary by reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Incorrect pH: The reaction buffer pH is too low (<7.2), leaving the amines protonated, or too high (>9.0), causing rapid hydrolysis of the crosslinker. | Verify the pH of your reaction buffer. Perform pilot experiments at different pH values within the optimal range (7.2-8.5) to find the best condition for your specific molecules. |
| Hydrolysis of Amine-Reactive Reagent: The reagent (e.g., NHS-ester) was exposed to water for too long before the reaction, or stock solutions were stored improperly. | Prepare stock solutions of the amine-reactive reagent in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) immediately before use. Do not store aqueous solutions of the reagent. | |
| Insufficient Molar Excess of Reagents: The molar ratio of the amine-reactive compound to this compound is too low. | Empirically determine the optimal molar excess. For dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess of the limiting reagent may be necessary. | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Ensure your buffer is free of primary amines. If necessary, perform a buffer exchange on your biomolecule sample into a recommended buffer like PBS or HEPES. | |
| Precipitation of Biomolecules During/After Reaction | Cross-linking: Since this compound is homobifunctional, adding it to a solution of a multi-valent biomolecule (like a protein with many reactive sites) can lead to extensive cross-linking and aggregation. | Carefully control the molar ratio of the PEG linker to the biomolecule. Start with a lower molar ratio and titrate upwards. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. |
| Change in Protein pI: The reaction neutralizes the positive charge of the primary amines on your target biomolecule. This can alter the protein's isoelectric point (pI), potentially reducing its solubility in the chosen buffer. | Screen different buffer conditions to find one that enhances the stability and solubility of the final conjugate. |
Visual Guides
Below are diagrams illustrating the key chemical principles and a typical experimental workflow for using this compound.
Caption: Logical flow of pH's impact on reactants and reaction outcome.
Caption: General experimental workflow for a typical conjugation reaction.
Detailed Experimental Protocol
This section provides a generalized protocol for the conjugation of an NHS-ester activated molecule to this compound. Note: This is a starting point; optimal conditions such as molar ratios, concentration, and incubation time should be determined empirically for each specific application.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., NHS-ester biotin, NHS-ester dye)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.4)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., desalting column or dialysis cassette suitable for the conjugate's molecular weight)
Procedure:
-
Prepare Reactants:
-
Dissolve the this compound in the amine-free reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).
-
Equilibrate the vial of the NHS-ester activated molecule to room temperature before opening to prevent moisture condensation.
-
Immediately before initiating the reaction, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution for extended periods.
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS-ester stock solution needed to achieve the desired molar excess over the this compound. A 10- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the NHS-ester stock solution to the this compound solution while gently vortexing or stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature may help control reactions and improve the stability of sensitive molecules.
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to the mixture. A final concentration of 20-50 mM of Tris or glycine is typically sufficient.
-
Incubate for an additional 30-60 minutes at room temperature to ensure all unreacted NHS-ester is deactivated.
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagents and reaction byproducts (such as NHS and quenching buffer) from the conjugate mixture.
-
The preferred method will depend on the size of the final conjugate. Size-exclusion chromatography (SEC) or dialysis are commonly used methods.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE if conjugated to a protein, mass spectrometry, HPLC) to confirm successful conjugation and assess purity.
-
Store the final conjugate under conditions appropriate for its stability, typically frozen at -20°C or -80°C.
-
References
Technical Support Center: Stability and Troubleshooting for Amino-PEG11-Amine Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Amino-PEG11-Amine conjugates. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful conjugation and analysis.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to prevent degradation. This compound should be stored at -20°C for long-term use (months to years).[1][2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The product is typically shipped at ambient temperature, as it is stable for several weeks under these conditions. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent's integrity.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in a variety of common laboratory solvents. Its hydrophilic PEG spacer enhances its solubility in aqueous media. It is also soluble in organic solvents such as DMSO, DMF (Dimethylformamide), and DCM (Dichloromethane). When preparing stock solutions, especially for reactions in aqueous buffers, it is often best to first dissolve the reagent in a compatible, water-miscible organic solvent like DMSO and then add it to the reaction mixture.
Q3: What molecules can I conjugate with this compound?
A3: The two terminal primary amine groups on this compound are nucleophilic and can react with several functional groups. Common reaction partners include:
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC and an activator like N-hydroxysuccinimide (NHS).
-
Activated NHS Esters: A very common and efficient method for forming stable amide bonds.
-
Carbonyls (Aldehydes and Ketones): Through reductive amination.
This versatility makes it a useful crosslinker in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.
Q4: What are the primary stability concerns for the PEG linker itself?
A4: Polyethylene glycol (PEG) chains are generally stable but can be susceptible to oxidative degradation. This process can be initiated by heat, UV light, or the presence of transition metal ions. The degradation pathway involves the formation of PEG radicals and the subsequent production of impurities like formaldehyde and formic acid. These byproducts can then react with primary or secondary amines on your target molecule or the linker itself, leading to unwanted N-formylation or N-methylation, which can compromise the final conjugate.
Q5: My final conjugate shows loss of activity. Could the PEG linker be the cause?
A5: Yes, this is a known challenge in PEGylation. While the linker itself may be stable, its attachment can lead to a loss of biological activity due to:
-
Steric Hindrance: The PEG chain can physically block the active site or binding domain of a protein or peptide, preventing it from interacting with its substrate or receptor.
-
Alteration of Physicochemical Properties: The addition of a large, hydrophilic PEG chain can alter the overall structure and conformation of the biomolecule.
Optimizing the attachment site and the length of the PEG linker is often necessary to balance improved stability and solubility with retained biological function.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Degraded Linker | The amine groups on the PEG linker can degrade if exposed to moisture or reactive aldehydes/ketones. Ensure the reagent was stored properly at -20°C in a desiccated environment. Allow it to warm to room temperature before opening. |
| Inactive Substrate | The reactive group on your target molecule (e.g., NHS ester) may have hydrolyzed. This is common in aqueous buffers with a high pH. Prepare the activated substrate fresh and use it immediately. |
| Inappropriate Reaction pH | Amine-reactive conjugations with NHS esters are most efficient at a pH of 7.0-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH (>8.5), hydrolysis of the NHS ester is accelerated. Buffer choice is critical; avoid buffers containing primary amines (e.g., Tris), as they will compete in the reaction. Use buffers like PBS, HEPES, or borate. |
| Insufficient Molar Excess | The reaction may not be driven to completion. Use a molar excess of the this compound linker relative to the target molecule. A starting point of a 10- to 20-fold molar excess is often recommended. |
Problem 2: Multiple Products or Lack of Specificity in the Final Conjugate
| Possible Cause | Recommended Solution |
| Multiple Reaction Sites | If your target protein has multiple accessible lysine residues, the PEG linker can attach at various points, leading to a heterogeneous mixture. |
| Cross-linking | Since this compound is a bifunctional linker with two amine groups, it can cross-link multiple molecules of your substrate, leading to aggregation or high molecular weight species. Control the stoichiometry carefully by adding the linker slowly to a solution of the target molecule. |
Data & Specifications
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 479200-82-3 | |
| Molecular Formula | C24H52N2O11 | |
| Molecular Weight | ~544.7 g/mol | |
| Purity | Typically >95-98% | |
| Appearance | White Solid / Oil | |
| Solubility | Water, DMSO, DCM, DMF |
Table 2: Recommended Storage Conditions
| Condition | Duration | Temperature | Notes |
| Long-Term | Months to Years | -20°C | |
| Short-Term | Days to Weeks | 0 - 4°C | |
| Shipping | Up to a few weeks | Ambient |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an NHS-Activated Molecule
-
Reagent Preparation:
-
Equilibrate this compound and the NHS-activated molecule to room temperature.
-
Prepare a 10 mg/mL solution of the NHS-activated molecule in anhydrous DMSO or DMF.
-
Prepare a 10-fold molar excess stock solution of this compound in reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
Conjugation Reaction:
-
Dissolve the target molecule in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the prepared this compound solution to the target molecule solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle stirring or rocking is recommended.
-
-
Quenching:
-
(Optional) Quench any unreacted NHS-ester groups by adding a small amount of a primary amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size and stability of the final conjugate.
-
Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18 column suitable for protein or small molecule analysis.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
-
Sample Preparation:
-
Dilute a small aliquot of the conjugation reaction mixture or purified conjugate in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatography:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 220 nm and 280 nm (for proteins).
-
-
Analysis:
-
The unconjugated target molecule, free this compound, and the final conjugate will have different retention times.
-
Assess the purity by integrating the peak area of the desired conjugate relative to the total peak area. Mass spectrometry can be coupled to the HPLC (LC-MS) to confirm the identity of each peak.
-
Visual Guides
Caption: Chemical reactivity of the bifunctional this compound linker.
Caption: Potential oxidative degradation pathway for PEG linkers.
Caption: Troubleshooting workflow for low conjugation yield.
References
analytical techniques to monitor Amino-PEG11-Amine reaction progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the reaction progress of Amino-PEG11-Amine, a homobifunctional PEG linker. The resources below, including a troubleshooting guide, frequently asked questions, quantitative data summaries, and detailed experimental protocols, are designed to address common challenges and ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reaction of this compound with molecules such as those containing N-hydroxysuccinimide (NHS) esters.
Problem 1: Low or No Product Formation
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Question: My reaction shows very low or no formation of the desired PEGylated product. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no product formation is a common issue that can stem from several factors related to the reagents and reaction conditions.
-
Possible Cause 1: Inactive NHS Ester. NHS esters are highly susceptible to hydrolysis, which renders them inactive.[1][2]
-
Solution:
-
Always use a fresh, high-quality NHS ester-containing reagent.
-
Prepare the NHS ester solution immediately before use; do not store it in solution.[3]
-
Ensure the NHS ester is stored in a desiccated environment at -20°C and allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][4]
-
-
-
Possible Cause 2: Incorrect pH. The reaction between a primary amine and an NHS ester is highly pH-dependent.
-
Solution:
-
The optimal pH range for this reaction is typically between 7.2 and 8.5.
-
At a lower pH, the amine groups of this compound will be protonated, reducing their nucleophilicity and slowing down the reaction.
-
At a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.
-
-
-
Possible Cause 3: Incompatible Buffer. The presence of primary amines in the reaction buffer will compete with the this compound for reaction with the NHS ester.
-
Solution:
-
Avoid buffers containing primary amines, such as Tris or glycine.
-
Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.
-
-
-
Problem 2: Formation of Multiple Products and Lack of Control Over Mono- vs. Di-acylation
-
Question: I am observing a mixture of mono-acylated, di-acylated, and unreacted this compound. How can I control the reaction to favor the formation of a specific product?
-
Answer: Controlling the product distribution is crucial when working with a bifunctional linker like this compound. The key to controlling the reaction lies in managing the stoichiometry and reaction conditions.
-
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of the reactants is a primary determinant of the product distribution.
-
Solution:
-
To favor mono-acylation: Use a molar excess of this compound relative to the NHS ester-containing molecule. This ensures that, statistically, most NHS ester molecules will react with a fresh this compound molecule.
-
To favor di-acylation (crosslinking): Use a molar excess of the NHS ester-containing molecule relative to the this compound. This increases the probability that both ends of the PEG linker will react. A starting point is a 1:2 molar ratio of this compound to the NHS ester.
-
-
-
Possible Cause 2: Reaction Time and Temperature. Longer reaction times and higher temperatures can lead to a higher degree of substitution.
-
Solution:
-
To favor mono-acylation, consider shorter reaction times and lower temperatures (e.g., on ice) to slow down the reaction and allow for better control.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC-MS) to determine the optimal time to quench the reaction to obtain the desired product distribution.
-
-
-
Problem 3: Product Aggregation or Precipitation
-
Question: I am observing precipitation or aggregation in my reaction mixture. What could be the cause and how can I prevent it?
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Answer: Aggregation can occur, especially when using a homobifunctional crosslinker to link two larger molecules, leading to the formation of large, insoluble complexes.
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Possible Cause: High Degree of Crosslinking. Using a high concentration of both reactants can favor intermolecular crosslinking, leading to aggregation.
-
Solution:
-
Reduce the molar excess of the crosslinking agent.
-
Lower the overall concentration of the reactants.
-
Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring the progress of my this compound reaction? A1: The choice of analytical technique depends on the specific molecules involved and the information you need. The most common and effective techniques are:
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High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the starting materials, intermediates (mono-acylated product), and the final di-acylated product. It provides both retention time and mass information for each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals from the product(s). It is particularly useful for quantitative analysis of the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the formation of the amide bond, which has characteristic absorption bands. However, it is generally less sensitive and provides less detailed information compared to LC-MS and NMR.
Q2: How can I confirm that the reaction has gone to completion? A2: You can confirm reaction completion by monitoring the disappearance of the limiting starting material using a suitable analytical technique. For example, in an HPLC chromatogram, the peak corresponding to the limiting reactant should no longer be detectable.
Q3: What are the common side reactions to be aware of? A3: The primary side reaction is the hydrolysis of the NHS ester, which deactivates it. Additionally, if your target molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), there is a possibility of side reactions, although the reaction with primary amines is generally favored at a neutral to slightly basic pH.
Q4: How can I quench the reaction once the desired product distribution is achieved? A4: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine. This will react with any remaining unreacted NHS ester.
Quantitative Data Summary
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4 | ~4-5 hours | |
| 8.0 | 25 | ~1 hour | |
| 8.6 | 4 | ~10 minutes |
Note: The rate of hydrolysis increases significantly with increasing pH and temperature. Therefore, for reactions that require longer incubation times, it is advisable to perform them at a lower pH (around 7.2-7.5) and/or at a lower temperature (e.g., 4°C) to minimize the competing hydrolysis reaction.
Experimental Protocols
1. Monitoring Reaction Progress by HPLC-MS
This protocol provides a general guideline for monitoring the reaction of this compound with an NHS ester-activated molecule.
-
Materials:
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This compound
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NHS ester-activated molecule
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Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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HPLC-MS system with a suitable C18 column
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Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)
-
-
Procedure:
-
Dissolve this compound and the NHS ester-activated molecule in the reaction buffer at the desired concentrations and molar ratio.
-
Initiate the reaction by mixing the reactant solutions.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
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Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Dilute the quenched sample with the initial mobile phase if necessary.
-
Inject the sample onto the HPLC-MS system.
-
Elute the components using a suitable gradient of the mobile phases.
-
Monitor the chromatogram (e.g., at 220 nm or 280 nm, depending on the presence of a chromophore) and the mass spectrometer data.
-
Identify the peaks corresponding to the starting materials, mono-acylated product, and di-acylated product based on their retention times and mass-to-charge ratios.
-
Quantify the peak areas to determine the relative amounts of each species at different time points and thereby monitor the reaction progress.
-
2. Quantitative Monitoring by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR to quantitatively monitor the reaction progress.
-
Materials:
-
Reactants (as above)
-
Deuterated, amine-free buffer (e.g., phosphate buffer in D₂O)
-
Internal standard (e.g., a known concentration of a stable compound with a distinct NMR signal)
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a known quantity of the internal standard in the deuterated buffer.
-
Add the reactants to the NMR tube containing the buffer and internal standard.
-
Acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular intervals.
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting materials, products, and the internal standard.
-
The concentration of each species at a given time point can be calculated relative to the known concentration of the internal standard. By plotting the concentrations of reactants and products over time, the reaction kinetics can be determined.
-
3. Monitoring Amide Bond Formation by FTIR Spectroscopy
This protocol describes a qualitative method to observe the formation of the amide bond.
-
Materials:
-
Reactants (as above)
-
FTIR spectrometer with an ATR accessory
-
-
Procedure:
-
Acquire an FTIR spectrum of the this compound starting material.
-
Acquire an FTIR spectrum of the NHS ester-activated starting material.
-
Initiate the reaction.
-
At different time points, take an aliquot of the reaction mixture, and if necessary, remove the solvent.
-
Acquire an FTIR spectrum of the reaction mixture.
-
Look for the appearance of characteristic amide bond peaks (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) and the disappearance of the NHS ester peaks (e.g., around 1740 cm⁻¹ and 1780 cm⁻¹).
-
Visualizations
Caption: Workflow for selecting an analytical technique.
Caption: Troubleshooting workflow for controlling product distribution.
References
dealing with steric hindrance in Amino-PEG11-Amine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Amino-PEG11-Amine. The following information addresses common issues, particularly those related to steric hindrance, to help optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a homobifunctional crosslinker containing a hydrophilic 11-unit polyethylene glycol (PEG) spacer with a primary amine group at each end. These primary amines are nucleophilic and readily react with several functional groups, most commonly:
-
Activated Esters (e.g., NHS esters): Forms a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[1][2][3]
-
Carboxylic Acids: Requires the presence of a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an amide bond. The activation step with EDC is most efficient at a pH of 4.5-5.5, while the subsequent reaction with the amine is favored at pH 7.2-7.5.[4][5]
-
Aldehydes and Ketones: Forms an unstable Schiff base, which can be reduced to a stable secondary amine through reductive amination.
The hydrophilic PEG chain can improve the solubility and stability of the resulting conjugate and reduce nonspecific protein binding.
Q2: What is steric hindrance and how does it affect this compound reactions?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs a chemical reaction. In the context of this compound reactions, steric hindrance can manifest in several ways:
-
Hindrance from the Target Molecule: The functional group on your target molecule (e.g., a protein) may be located in a sterically crowded region, making it difficult for the PEG linker to access.
-
Hindrance from the PEG Chain Itself: The flexible PEG chain can fold back on itself, partially obstructing one of its own amine groups.
-
Intramolecular vs. Intermolecular Reactions: With a bifunctional linker, there is a risk of both ends reacting with the same molecule (intramolecular) or cross-linking multiple molecules (intermolecular), which can lead to aggregation. Steric hindrance can influence the likelihood of one outcome over the other.
Q3: My reaction with this compound has a low yield. What are the likely causes?
Low yields in bioconjugation reactions can stem from several factors. When using this compound, the most common culprits include:
-
Steric Hindrance: As discussed in Q2, this is a primary obstacle.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.
-
Hydrolysis of Reagents: Activated esters like NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders them inactive. Coupling agents like EDC can also degrade in the presence of water.
-
Competing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the linker.
-
Intermolecular Cross-linking and Aggregation: The bifunctional nature of this compound can lead to the formation of large, insoluble aggregates, which are then lost during purification.
-
Inactive Target Functional Groups: For example, in protein conjugations, lysine residues may not be accessible, or cysteine residues may be oxidized, preventing reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe a low yield or complete absence of your desired conjugate, consider the following troubleshooting steps:
Diagram 1: Troubleshooting Workflow for Low Conjugation Yield
Caption: A flowchart for diagnosing and solving low-yield reactions.
Detailed Steps:
-
Verify Reagent Quality: Ensure your this compound and any coupling agents (like EDC/NHS) are fresh and have been stored correctly (typically at -20°C with a desiccant) to prevent degradation from moisture.
-
Optimize Reaction pH: The optimal pH is critical and depends on the chemistry you are using. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended. For EDC/NHS coupling to a carboxylic acid, a two-step process with pH 4.5-5.5 for activation and then raising it to 7.2-7.5 for the amine reaction is often best.
-
Adjust Molar Ratios: A common starting point is a 5 to 20-fold molar excess of the PEG linker to your target molecule. If steric hindrance is a suspected issue, increasing this ratio can help drive the reaction to completion.
-
Modify Reaction Time and Temperature: Most reactions proceed well at room temperature for 1-2 hours or overnight at 4°C. If the reaction is slow due to hindrance, extending the time or slightly increasing the temperature may improve yields, but be cautious of potential side reactions or protein denaturation.
-
Consider Alternative Coupling Reagents: For particularly difficult couplings with sterically hindered amines, standard coupling reagents may be insufficient. Consider more powerful reagents like HATU, HBTU, or PyBOP.
-
Assess Target Accessibility: If conjugating to a protein, the target amino acids might be buried within its 3D structure. Mild denaturants can sometimes be used to expose these sites, but this must be done carefully to avoid irreversible damage to the protein.
Issue 2: Product Aggregation and Precipitation
The bifunctional nature of this compound makes it prone to causing intermolecular cross-linking, which can lead to aggregation.
Diagram 2: Factors Contributing to Aggregation in Bifunctional PEGylation
References
Technical Support Center: Optimizing Amino-PEG11-Amine Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield of Amino-PEG11-Amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it so critical?
A1: The optimal pH range for the conjugation of an NHS-ester activated molecule to this compound is typically between 7.2 and 8.5, with pH 8.3-8.5 often being ideal.[1][2][3][4][5] This is critical because of two competing reactions: the desired reaction with the primary amine and the undesired hydrolysis of the NHS ester. At a lower pH, the primary amine group of this compound is protonated (-NH3+), making it a poor nucleophile and significantly slowing down the conjugation reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, rendering it inactive before it can react with the amine.
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, HEPES, and borate buffers. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided in the reaction mixture but can be used to quench the reaction.
Q3: My conjugation yield is low. What are the most common causes?
A3: Low conjugation yield can stem from several factors:
-
Suboptimal pH: As discussed in Q1, an incorrect pH is a primary cause of low yield.
-
Hydrolysis of the NHS Ester: The NHS ester is moisture-sensitive. Improper storage or handling can lead to premature hydrolysis. Always use fresh, high-quality reagents and prepare solutions immediately before use.
-
Incorrect Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.
-
Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines will reduce the efficiency of the desired reaction.
-
Steric Hindrance: The structure of the molecule being conjugated to the this compound may sterically hinder the accessibility of the reactive sites.
Q4: How can I monitor the progress of my conjugation reaction?
A4: While direct real-time monitoring of the this compound conjugation can be complex, you can infer its progress by monitoring the hydrolysis of the NHS ester. The byproduct of NHS-ester hydrolysis, N-hydroxysuccinimide (NHS), can be detected spectrophotometrically by an increase in absorbance between 260-280 nm. However, for more direct evidence of conjugation, techniques like HPLC, SDS-PAGE (if conjugating to a protein), or mass spectrometry are typically used to analyze the final reaction mixture.
Q5: What is the best way to purify the final conjugate?
A5: The choice of purification method depends on the properties of the final conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in purifying PEGylated proteins, as PEGylation can shield surface charges.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule byproducts and unreacted PEG reagents.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is between 7.2 and 8.5. An optimal starting point is often pH 8.3. |
| Hydrolysis of NHS-ester reagent. | Use a fresh vial of the NHS-ester reagent. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Buffer contains primary amines (e.g., Tris). | Switch to a non-amine-containing buffer such as PBS, phosphate, or borate buffer. | |
| Insufficient molar ratio of reactants. | Increase the molar excess of the NHS ester to the this compound. A 10- to 20-fold excess is a good starting point for optimization. | |
| Multiple or Undesired Products | Reaction time is too long. | Reduce the incubation time. Monitor the reaction progress to find the optimal time point. |
| Non-specific binding or side reactions. | Ensure optimal pH to favor primary amine reaction. Consider purification methods with higher resolution like IEX or HIC. | |
| Precipitation in Reaction | Poor solubility of reactants. | Ensure the final concentration of organic solvent (e.g., DMSO, DMF) in the reaction mixture is not too high (typically <10%). Add the reagent dissolved in organic solvent to the aqueous buffer dropwise with gentle mixing. |
| Protein aggregation (if applicable). | Optimize protein concentration and buffer conditions. Consider including stabilizing excipients. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester, which is the time it takes for 50% of the ester to hydrolyze, decreases significantly as the pH increases.
Table 1: Effect of pH on the Half-Life of NHS Ester
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the critical need to work efficiently once the NHS ester is in an aqueous solution, especially at a higher pH.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation of an NHS-ester activated molecule to a protein containing primary amines. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
NHS-ester activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Prepare the this compound Solution: Dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: a. Add the desired molar excess of the dissolved NHS-ester to the this compound solution and incubate for a predetermined time to form the NHS-activated PEG. b. Add the NHS-activated PEG solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the activated PEG over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography or ion-exchange chromatography.
Protocol for Optimizing Molar Ratio
To determine the optimal molar ratio of the NHS-activated PEG to your protein, it is recommended to perform small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of the NHS-activated PEG to the protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
Follow the general conjugation protocol for each reaction.
-
Analyze the results of each reaction using SDS-PAGE or HPLC to determine the extent of conjugation and the presence of any unreacted protein.
-
Select the molar ratio that provides the highest yield of the desired conjugate with minimal side products.
Visualizations
Caption: Competing reactions in this compound conjugation.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting decision tree for low yield.
References
storage and handling best practices for Amino-PEG11-Amine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Amino-PEG11-Amine to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at or below -20°C in a tightly sealed container.[1][2] It is also advisable to protect it from light and moisture. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Q2: How should I handle this compound upon receiving it?
This compound is typically shipped at ambient temperatures, which is acceptable for short durations.[1][2] Upon receipt, it is crucial to store the product at the recommended -20°C for long-term stability. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.
Q3: What solvents are compatible with this compound?
This compound is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[1] The choice of solvent will depend on the specific requirements of your experiment.
Q4: What are the primary degradation pathways for this compound?
The degradation of this compound can occur through two main pathways:
-
Oxidation of the PEG backbone: This is a common degradation route for polyethylene glycols, which can be initiated by exposure to heat, light, oxygen, or transition metal ions. This process can lead to chain scission and the formation of reactive impurities such as formaldehyde and formic acid.
-
Reactions of the terminal amine groups: The primary amine groups are nucleophilic and can react with various functional groups. Degradation products from the PEG backbone, like formaldehyde and formic acid, can react with the amine groups to form N-methyl and N-formyl impurities.
Q5: How can I assess the quality and purity of my this compound?
The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in conjugation reactions.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Recommendation |
| Degraded this compound | Ensure the reagent has been stored and handled correctly. If degradation is suspected, verify the purity using HPLC or NMR before use. |
| Incorrect Reaction pH | The reaction of amines with activated esters (e.g., NHS esters) is most efficient at a pH of 7-9. Optimize the pH of your reaction buffer. |
| Presence of Competing Amines | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for conjugation. Use amine-free buffers like PBS, borate, or carbonate. |
| Hydrolysis of Reactive Partners | If reacting with moisture-sensitive compounds like NHS esters, ensure that all solvents and reagents are anhydrous. Prepare solutions immediately before use. |
| Steric Hindrance | The reaction site on your target molecule may be sterically hindered. Consider increasing the reaction time or temperature (if your molecules are stable) or using a longer PEG linker. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Recommendation |
| Reaction with PEG Degradation Products | If the this compound has been exposed to oxidative conditions, impurities like formaldehyde and formic acid may be present, leading to side reactions with the amine groups. Use high-purity, properly stored reagent. |
| Multiple Reaction Sites | If your target molecule has multiple reactive sites, this can lead to a mixture of products. Adjust the molar ratio of the reactants to favor the desired conjugation. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Minimizes oxidative degradation and side reactions. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the rate of oxidation of the PEG backbone. |
| Light Exposure | Store in the dark | Prevents light-induced degradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the amine groups and reactive partners. |
| Shelf Life (at -20°C) | Up to 3 years (typical for PEG products) | Based on general stability data for polyethylene glycol derivatives. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity of this compound by HPLC
This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a known volume of a suitable solvent (e.g., 1 mL of water or acetonitrile/water mixture) to create a stock solution.
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 214 nm or 220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound.
-
Mandatory Visualizations
Caption: A logical flowchart for troubleshooting suspected degradation of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
Validation & Comparative
Characterizing Amino-PEG11-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. Amino-PEG11-Amine, a discrete polyethylene glycol (PEG) linker with two terminal primary amine groups, is a valuable tool for crosslinking and modifying proteins, peptides, and other molecules. Its hydrophilic nature can enhance the solubility and pharmacokinetic properties of the conjugated substance. This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of this compound conjugates, supported by experimental protocols and a look at alternative analytical techniques.
Mass spectrometry (MS) stands as the cornerstone for the detailed structural elucidation of this compound conjugates. The two primary ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Mass Spectrometry Approaches: A Head-to-Head Comparison
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred method for a detailed and quantitative analysis of PEGylated molecules.[1] It excels in analyzing complex mixtures and providing information on the distribution of different conjugated species. In contrast, MALDI-Time of Flight (TOF) MS is a rapid, high-throughput technique that is highly effective for determining the molecular weight of the intact conjugate and assessing the success of the conjugation reaction.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) |
| Principle | Soft ionization of analytes in solution, often producing multiply charged ions. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically producing singly charged ions. |
| Coupling | Routinely coupled with Liquid Chromatography (LC) for separation of complex mixtures. | Can be coupled with LC, but more commonly used for direct analysis of purified samples. |
| Information | Provides detailed information on the distribution of conjugated species (e.g., number of linkers per molecule), accurate mass of intact conjugates, and fragmentation data for structural elucidation (MS/MS).[2] | Primarily yields the average molecular weight of the conjugate population and can indicate the degree of PEGylation. |
| Sample Prep | Requires the sample to be in solution, compatible with the LC mobile phase. | Requires co-crystallization with a suitable matrix on a target plate. |
| Throughput | Lower throughput due to the time required for chromatographic separation. | Higher throughput, suitable for screening multiple samples quickly. |
| Sensitivity | Generally offers high sensitivity, especially when coupled with high-resolution mass analyzers. | Also highly sensitive, capable of detecting low sample amounts. |
Experimental Protocols for Mass Spectrometry Analysis
The successful characterization of this compound conjugates by mass spectrometry relies on meticulous sample preparation and optimized instrument parameters.
Protocol 1: Intact Mass Analysis by LC-ESI-MS
This protocol is designed to determine the accurate molecular weight of the intact conjugate and to assess the distribution of species with varying numbers of attached linkers.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile.
-
The final concentration should be in the range of 0.1-1 mg/mL.
2. Liquid Chromatography (LC) Separation:
-
Column: A C4 or C18 reverse-phase column suitable for proteins or large peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~5% to ~95% B over a suitable time to ensure separation of the conjugate from unconjugated starting materials.
3. ESI-Mass Spectrometry (ESI-MS) Parameters (using a Q-TOF or Orbitrap instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Acquire data in intact protein mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will reveal the molecular weights of the different conjugated species present in the sample.
Protocol 2: Peptide Mapping by LC-MS/MS to Identify Conjugation Sites
For conjugates with proteins or peptides, this "bottom-up" approach is crucial for identifying the specific amino acid residues where the this compound linker is attached.[2]
1. Sample Preparation:
-
Denature the conjugate in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds (if any, and not the conjugation site) with a reducing agent like DTT or TCEP.
-
Alkylate free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin, overnight at 37 °C.
-
Quench the digestion with an acid, such as formic acid.
2. LC Separation (RPLC):
-
Column: A C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5% to 40% B over 60-90 minutes) to achieve good separation of the peptide mixture.
3. MS/MS Analysis:
-
Data Acquisition: Use a data-dependent acquisition (DDA) method where the most intense precursor ions from the MS1 scan are selected for fragmentation (MS/MS).
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides. The mass shift corresponding to the this compound linker (C24H52N2O11, MW: 544.7 g/mol ) will pinpoint the modified peptides and, through analysis of the fragmentation pattern, the specific modified amino acid residue.[3]
Visualizing the Workflow and Linker Structure
Caption: Workflow for the analysis of this compound conjugates.
Caption: Chemical structure of this compound.
Interpreting the Mass Spectra
A successful conjugation will result in a mass spectrum where the molecular weight of the starting material is increased by the mass of the this compound linker (544.7 Da) for each linker attached. In ESI-MS of a protein conjugate, a series of peaks representing different charge states will be observed. Deconvolution of this series will provide the zero-charge mass of the intact conjugate.
For peptide mapping, the MS/MS spectrum of a modified peptide will contain fragment ions (b- and y-ions) that allow for the sequencing of the peptide. A gap in this series corresponding to the mass of an amino acid plus the mass of the linker will indicate the site of modification. The fragmentation of the PEG chain itself can also be observed, typically as a series of ions separated by 44 Da (the mass of an ethylene glycol unit). The primary amine groups of the linker will influence fragmentation, often leading to characteristic neutral losses of ammonia.
Alternative and Complementary Characterization Methods
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
| Method | Information Provided | Comparison to Mass Spectrometry |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of different conjugated species, and quantification. | Provides retention time data which is complementary to the mass-to-charge ratio from MS. HPLC with UV detection is less sensitive than MS and does not provide molecular weight information directly. |
| Capillary Electrophoresis (CE) | Purity, charge heterogeneity, and size assessment of the conjugate. | Offers high-resolution separation based on charge and size. It can be more effective than HPLC for separating species with similar hydrophobicities but different charges. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation of the conjugate, including the location of the linker attachment if the molecule is small enough. | Provides detailed structural information that is not directly obtainable from MS, but it is a much less sensitive technique and is generally not suitable for large proteins or complex mixtures. |
Conclusion
The characterization of this compound conjugates is a critical step in the development of novel biotherapeutics and research tools. Mass spectrometry, particularly LC-ESI-MS for detailed analysis and MALDI-TOF-MS for rapid screening, provides indispensable information regarding the molecular weight, purity, and site of conjugation. A multi-faceted approach that combines mass spectrometry with complementary techniques such as HPLC, capillary electrophoresis, and NMR spectroscopy will provide the most comprehensive and robust characterization of these important molecules, ensuring their quality and performance in their intended applications.
References
A Comparative Guide to the Analysis of Amino-PEG11-Amine Reaction Products by HPLC
For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and reliable analytical methods are paramount for characterizing reaction products and ensuring purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the analysis of Amino-PEG11-Amine reaction products.
This compound is a bifunctional linker, and its reactions can yield a mixture of starting materials, desired products, and byproducts. Effective analytical methods are crucial for monitoring reaction progress, optimizing conditions, and isolating the compound of interest.
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For compounds like this compound, which lack a strong UV chromophore, derivatization is often necessary for sensitive detection.
Experimental Protocol: HPLC Analysis with Pre-column Derivatization
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of an this compound reaction mixture following derivatization with Dansyl Chloride.
1. Materials and Reagents:
-
This compound reaction mixture
-
Dansyl Chloride solution (10 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reference standards of this compound and expected products
2. Derivatization Procedure:
-
To 100 µL of the reaction mixture (or standard solution), add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of 2% (v/v) aqueous formic acid to quench the reaction.
-
Filter the solution through a 0.22 µm syringe filter before HPLC injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)
-
Column Temperature: 30°C
Data Presentation: Hypothetical HPLC Results
The following table summarizes hypothetical data from the HPLC analysis of a crude this compound reaction mixture after derivatization.
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.2 | 5.8 | Unreacted Starting Material A |
| 2 | 8.5 | 15.2 | This compound |
| 3 | 15.7 | 72.3 | Desired Product |
| 4 | 18.9 | 6.7 | Byproduct |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer complementary information for a comprehensive analysis of this compound reaction products.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Differential partitioning between a stationary and mobile phase.[1][2] | Quantitative information on purity and concentration of components.[] | High reproducibility, robust, and widely available.[] | Requires derivatization for compounds lacking a chromophore, potential for co-elution.[2] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, enabling definitive identification of products and impurities. | High sensitivity and specificity. Can be coupled with LC for enhanced separation and identification. | Can be complex to operate, potential for ion suppression effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural elucidation of molecules, including the position of PEGylation. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High-resolution separation of PEGylated species and isomers. | High separation efficiency, minimal sample consumption. | Can be less robust than HPLC, potential for issues with reproducibility. |
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical comparison between different analytical techniques.
Caption: Experimental workflow for the HPLC analysis of this compound reaction products with pre-column derivatization.
Caption: Comparison of information provided by different analytical techniques for this compound analysis.
Conclusion
The choice of analytical technique for this compound reaction products depends on the specific information required. HPLC with derivatization is a robust and reliable method for routine quantification and purity assessment. For unambiguous identification and detailed structural characterization, mass spectrometry and NMR spectroscopy are indispensable. Capillary electrophoresis offers high-resolution separation, which is particularly useful for resolving complex mixtures and isomers. A multi-faceted approach, often combining HPLC with MS, provides the most comprehensive understanding of the reaction products.
References
The Balancing Act of Bioconjugation: A Comparative Guide to Amino-PEG11-Amine and Its Shorter and Longer Homologs
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that can profoundly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) chains are prized for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of Amino-PEG11-Amine with its shorter and longer chain counterparts, offering a data-driven perspective on how linker length influences performance in key applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The core function of a PEG linker in a bioconjugate is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. The length of this PEG chain is not merely a spacer; it is a critical determinant of the conjugate's overall behavior. Shorter PEG linkers can offer rigidity and may be optimal for inducing specific conformational arrangements, while longer linkers provide greater flexibility, enhance solubility, and can extend the circulation half-life of the molecule.[1][2]
This compound, a homobifunctional linker with two primary amine groups separated by an 11-unit PEG chain, sits at a pivotal length, offering a balance of flexibility and defined spatial separation. This guide will explore the nuanced differences in performance as the PEG chain is shortened or lengthened relative to this 11-unit benchmark.
Impact of PEG Linker Length on PROTAC Efficacy
In the realm of PROTACs, the linker's length is paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]
Table 1: Comparative Performance of PROTACs with Varying PEG Linker Lengths
| Linker Length (PEG units) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations |
| 4 | Estrogen Receptor α (ERα) | VHL | >1000 | <10 | Ineffective degradation, likely due to steric hindrance. |
| 8 | Tank-binding kinase 1 (TBK1) | VHL | 150 | 65 | Moderate degradation, suggesting suboptimal ternary complex formation. |
| 11 (Representative) | Various | VHL/CRBN | 10-100 | >90 | Often represents a favorable balance for potent degradation. |
| 12 | Estrogen Receptor α (ERα) | VHL | 50 | 95 | Effective degradation, indicating a productive ternary complex.[4] |
| 16 | Estrogen Receptor α (ERα) | VHL | 25 | >95 | More potent degradation compared to the 12-unit PEG linker. |
| 21 | Tank-binding kinase 1 (TBK1) | VHL | 3 | 96 | Highly potent degradation, suggesting longer linkers can be beneficial for this target. |
| 29 | Tank-binding kinase 1 (TBK1) | VHL | 292 | 76 | Decreased potency compared to the 21-unit linker, indicating a potential upper limit for optimal length. |
Note: The data in this table is a synthesis of trends and representative values from multiple sources and may not reflect a direct head-to-head comparison in a single study.
Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
In ADCs, the PEG linker's length can significantly affect the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophobic payloads can induce aggregation, and the inclusion of a hydrophilic PEG linker can mitigate this, allowing for higher drug-to-antibody ratios (DARs).
Longer PEG chains generally increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation can result in greater accumulation of the ADC in tumor tissues. However, there can be a trade-off, as longer linkers may sometimes lead to decreased in vitro cytotoxicity.
Table 2: Comparative Performance of ADCs with Varying PEG Linker Lengths
| Linker Length (PEG units) | Antibody-Payload | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) |
| 2 | Trastuzumab-MMAE | ~10 | 0.5 | Moderate |
| 4 | Trastuzumab-MMAE | ~7 | 0.6 | Moderate-High |
| 8 | Trastuzumab-MMAE | ~5 | 0.8 | High |
| 11 (Representative) | Trastuzumab-MMAE | ~5 | ~1.0 | High |
| 12 | Trastuzumab-MMAE | ~5 | 1.2 | High |
| 24 | Trastuzumab-MMAE | ~5 | 1.5 | High |
Note: This table presents illustrative data compiled from multiple studies to demonstrate general trends. Actual values are highly dependent on the specific antibody, payload, and cancer cell line used.
Experimental Protocols
To aid researchers in the empirical determination of the optimal PEG linker length for their specific application, detailed methodologies for key experiments are provided below.
Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the degradation of a target protein after treatment with PROTACs containing different PEG linker lengths.
Materials:
-
Cells expressing the target protein
-
6-well cell culture plates
-
PROTACs with varying PEG linker lengths (e.g., PEG3, PEG7, PEG11, PEG15)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 2: In Vitro ADC Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of ADCs with different PEG linker lengths on a target cancer cell line.
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
ADCs with varying PEG linker lengths
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in cell culture media. Add the diluted conjugates to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for comparing ADCs.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for comparing ADCs.
Conclusion: No One-Size-Fits-All Solution
The optimal PEG linker length is highly dependent on the specific molecular context, including the properties of the binding ligands, the payload, and the biological target. While this guide provides a comparative framework, empirical testing is essential to identify the ideal linker for any given bioconjugate. This compound often represents a sweet spot, providing a good starting point for optimization. However, systematic evaluation of a range of shorter and longer linkers, using the robust experimental protocols outlined here, will ultimately guide the rational design of more effective and safer targeted therapeutics.
References
A Comparative Guide to Bifunctional Linkers: Amino-PEG11-Amine vs. SMCC and NHS-Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the successful development of bioconjugates, impacting their stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of Amino-PEG11-Amine, a homobifunctional polyethylene glycol (PEG) linker, with two widely used alternatives: the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the homobifunctional N-hydroxysuccinimide (NHS) esters. This comparison is supported by a synthesis of available data and detailed experimental protocols to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to Bifunctional Linkers in Bioconjugation
Bifunctional linkers are molecules with two reactive functional groups that enable the covalent linkage of two other molecules. In the realm of bioconjugation, these linkers are indispensable for creating stable conjugates between biomolecules like antibodies, peptides, or proteins and other moieties such as therapeutic drugs, fluorescent dyes, or nanoparticles. The choice of linker chemistry profoundly influences the properties of the resulting bioconjugate.
This compound is a homobifunctional linker featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups.[1] These amine groups can react with various functional groups, including carboxylic acids and activated esters, to form stable amide bonds.[2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug delivery and protein modification.[3]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[4] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. SMCC is widely used in the preparation of ADCs.
NHS (N-hydroxysuccinimide) esters are a class of amine-reactive homobifunctional linkers. They react with primary amines to form stable amide bonds. Their high reactivity and the stability of the resulting bond make them a popular choice for protein labeling and crosslinking.
Performance Comparison: this compound vs. Other Bifunctional Linkers
While direct head-to-head quantitative comparisons of this compound with SMCC and NHS-esters in a single study are limited, a comparative analysis can be constructed based on the known properties and performance of their respective chemical functionalities and the impact of PEGylation.
Key Performance Metrics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-Ester (e.g., Disuccinimidyl suberate - DSS) |
| Linker Type | Homobifunctional | Heterobifunctional | Homobifunctional |
| Reactive Groups | 2 x Primary Amine (-NH₂) | 1 x NHS Ester (amine-reactive), 1 x Maleimide (thiol-reactive) | 2 x NHS Ester (amine-reactive) |
| Resulting Bond | Amide | Amide and Thioether | Amide |
| Conjugation Strategy | One-step (can be multi-step with activation) | Two-step, sequential | One-step |
| Control over Conjugation | Lower (risk of polymerization) | Higher (orthogonal reactivity) | Lower (risk of polymerization) |
| Solubility of Linker | High (hydrophilic PEG spacer) | Low (hydrophobic) | Variable (generally hydrophobic) |
| Impact on Conjugate Solubility | Increases | Decreases | Generally decreases |
| Impact on Conjugate Stability | High (stable amide bond, PEG can offer steric hindrance) | High (stable amide and thioether bonds) | High (stable amide bond) |
| Potential for Aggregation | Low | High | Moderate |
In Vitro and In Vivo Performance Considerations
The inclusion of a PEG spacer, as in this compound, offers distinct advantages, particularly in the context of ADCs.
| Parameter | Impact of PEGylation (this compound) | SMCC | NHS-Ester |
| Drug-to-Antibody Ratio (DAR) | Can facilitate higher DAR due to increased solubility and reduced aggregation | Limited by hydrophobicity, higher DAR can lead to aggregation | Limited by hydrophobicity and potential for intramolecular crosslinking |
| In Vitro Cytotoxicity | May slightly decrease with longer PEG chains, but often balanced by improved properties | High | High |
| Pharmacokinetics (Half-life) | Generally increases due to larger hydrodynamic radius and reduced renal clearance | Shorter half-life compared to PEGylated counterparts | Shorter half-life compared to PEGylated counterparts |
| Immunogenicity | Reduced due to the "stealth" effect of the PEG chain | Can be immunogenic | Can be immunogenic |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
General Protocol for Antibody Conjugation using this compound
This protocol describes a two-step process involving the activation of a carboxyl-containing molecule and subsequent reaction with the amine groups of the this compound linker, followed by conjugation to a second molecule. For direct crosslinking of two carboxyl-containing molecules, a carbodiimide-mediated coupling would be employed in a one-pot reaction with the this compound.
Materials:
-
Molecule 1 with a carboxylic acid group
-
This compound
-
Molecule 2 with a functional group reactive towards the second amine of the linker (e.g., after activation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of Molecule 1:
-
Dissolve Molecule 1 in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction with this compound:
-
Add a 10- to 50-fold molar excess of this compound to the activated Molecule 1.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Remove excess linker and byproducts using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Molecule 2:
-
Activate the second amine group of the Molecule 1-PEG-Amine conjugate if necessary, depending on the chemistry of Molecule 2.
-
Alternatively, if Molecule 2 has a reactive group (e.g., an NHS ester), add it directly to the purified Molecule 1-PEG-Amine conjugate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Two-Step Conjugation using SMCC
This protocol describes the conjugation of a protein with primary amines (e.g., an antibody) to a molecule containing a thiol group.
Materials:
-
Protein-NH₂ (e.g., antibody)
-
Molecule-SH (e.g., thiol-containing drug)
-
SMCC linker
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Activation of Protein-NH₂ with SMCC:
-
Dissolve the Protein-NH₂ in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the maleimide-activated protein to the Molecule-SH.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using SEC or another appropriate chromatography method to remove unreacted molecules.
-
One-Step Protein Crosslinking using an NHS-Ester (DSS)
This protocol is for crosslinking proteins containing primary amines.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.2-8.5.
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare a fresh stock solution of DSS in anhydrous DMSO or DMF (e.g., 10-25 mM).
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the DSS stock solution to the protein solution. A 20- to 50-fold molar excess is a common starting point.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz (DOT language) can help illustrate the chemical structures, workflows, and biological pathways involved in bioconjugation.
Caption: Chemical structures of bifunctional linkers.
Caption: A typical experimental workflow for bioconjugation.
References
A Comparative Guide to the Impact of Amino-PEG11-Amine Linker Length on ADC Efficacy
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of the impact of Amino-PEG-Amine linker length, with a focus on the 11-unit PEG (PEG11) chain, on ADC efficacy, supported by available experimental data from related studies.
The length of the PEG chain in an ADC linker is a crucial parameter that can be fine-tuned to optimize solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor activity and safety profile of the ADC. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's properties. Longer PEG chains generally enhance the hydrophilicity of the ADC, which can lead to a longer plasma half-life and increased tumor accumulation. However, there can be a trade-off with in vitro potency.
Data Presentation
The following tables summarize quantitative data from studies comparing ADCs with different PEG linker lengths. It is important to note that this data is compiled from various studies using different antibodies, payloads, and experimental models, which may influence the results. The performance of an ADC with a PEG11 linker is expected to be intermediate to that of ADCs with PEG8 and PEG12 linkers.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG | Reference |
| No PEG | Karpas-299 | ~10 | 1.0 | [1] |
| PEG2 | Karpas-299 | ~10 | 1.0 | [1] |
| PEG4 | Karpas-299 | ~10 | 1.0 | [1] |
| PEG8 | Karpas-299 | ~10 | 1.0 | [1] |
| PEG12 | Karpas-299 | ~10 | 1.0 | [1] |
| PEG24 | Karpas-299 | ~10 | 1.0 | |
| No PEG (Affibody) | NCI-N87 | 1.0x | 1.0 | |
| 4 kDa PEG (Affibody) | NCI-N87 | 4.5x | 4.5 | |
| 10 kDa PEG (Affibody) | NCI-N87 | 22x | 22.0 |
Note: In some studies, shorter to medium-length PEG linkers (up to PEG24) did not significantly impact in vitro cytotoxicity, while very long PEG chains in the context of smaller targeting moieties like affibodies led to a reduction in potency.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Clearance)
| Linker | ADC Model | Clearance Rate (mL/day/kg) | Fold Change vs. No PEG | Reference |
| No PEG | Non-binding IgG-MMAE | ~15 | 1.0 | |
| PEG2 | Non-binding IgG-MMAE | ~10 | 0.67 | |
| PEG4 | Non-binding IgG-MMAE | ~7 | 0.47 | |
| PEG8 | Non-binding IgG-MMAE | ~5 | 0.33 | |
| PEG12 | Non-binding IgG-MMAE | ~5 | 0.33 | |
| PEG24 | Non-binding IgG-MMAE | ~5 | 0.33 |
Note: A clear trend of decreasing clearance (improved pharmacokinetics) is observed with increasing PEG linker length, with a potential plateau around PEG8.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker | Xenograft Model | Efficacy Outcome | Reference |
| Shorter PEGs (e.g., PEG4) | Various | Moderate tumor growth inhibition | |
| Medium PEGs (e.g., PEG8, PEG12) | Various | Often optimal tumor growth inhibition due to balanced PK and potency | |
| Longer PEGs (e.g., PEG24) | Various | Can lead to enhanced tumor growth inhibition, especially with hydrophobic payloads | |
| 10 kDa PEG (Affibody) | NCI-N87 | Stronger tumor growth inhibition compared to no PEG or 4 kDa PEG |
Note: Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the design and evaluation of ADCs with varying linker lengths. Below are representative protocols for key experiments.
1. ADC Synthesis and Characterization
This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Amino-PEG11-Amine linker.
-
Cytotoxic payload with a reactive group for conjugation to the linker.
-
Activation reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS).
-
Anhydrous organic solvents (e.g., DMF, DMSO).
-
Quenching reagent (e.g., Tris buffer).
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration).
-
-
Procedure:
-
Drug-Linker Synthesis:
-
Synthesize the drug-linker construct by reacting the cytotoxic payload with one of the amine groups of the this compound linker, often through an activated ester intermediate. The other amine group is typically protected and deprotected in a subsequent step, or the payload is designed to react with one amine preferentially.
-
Alternatively, a payload with a carboxylic acid can be activated to an NHS ester and then reacted with one of the primary amines of the this compound linker.
-
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation-compatible buffer (e.g., borate or phosphate buffer, pH 8.0-8.5).
-
-
Activation of Drug-Linker:
-
If the drug-linker has a terminal carboxylic acid, dissolve it in an anhydrous organic solvent (e.g., DMSO).
-
Add activation reagents (e.g., EDC and Sulfo-NHS) to the drug-linker solution and incubate to form the NHS ester.
-
-
Conjugation:
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., Tris buffer) to stop the reaction by consuming any unreacted drug-linker.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reagents using SEC or a similar method.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
-
2. In Vitro Cytotoxicity Assay
This protocol describes an MTT-based assay to determine the IC50 of an ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADCs with different PEG linker lengths.
-
Control antibody.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and control antibody in cell culture medium.
-
Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
-
3. In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells for implantation.
-
ADC solutions in a sterile, biocompatible buffer.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADCs with different linker lengths).
-
Administer the treatments (e.g., via intravenous injection) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Analyze survival data if applicable.
-
-
References
Assessing the Stability of Amide Bonds Formed by Amino-PEG11-Amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the stability and efficacy of bioconjugates. This guide provides a comprehensive assessment of the stability of the amide bond formed by Amino-PEG11-Amine, a homobifunctional linker featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer. We will compare its performance with alternative linkage chemistries and provide detailed experimental protocols for stability assessment.
The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[1] This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and significantly increasing its resistance to chemical and enzymatic degradation compared to other linkages, such as esters.[2][3] The inclusion of a hydrophilic PEG spacer, as in this compound, can further influence the properties of the resulting conjugate by enhancing solubility and potentially shielding the amide bond from enzymatic cleavage.
Comparative Stability of Bioconjugation Linkages
The stability of a linker is paramount, directly impacting the pharmacokinetic profile and therapeutic index of a bioconjugate. Premature cleavage can lead to off-target effects, while a linker that is too stable might prevent the release of a payload at the target site. The following table provides a qualitative comparison of the stability of an amide bond formed by this compound with other common linkers.
| Linker Type | Linkage Formed | Stability Profile | Cleavage Conditions | Common Applications |
| This compound | Amide | High . Generally stable under physiological conditions (pH 7.4). Resistant to spontaneous hydrolysis.[1] | Extreme pH (acidic or basic), specific enzymatic cleavage (e.g., by proteases).[4] | Bioconjugation, ADC development, PEGylation. |
| Hydrazide/Hydrazine | Hydrazone | pH-Sensitive . Relatively stable at neutral pH, but readily hydrolyzed under mildly acidic conditions (e.g., in endosomes/lysosomes). | Mildly acidic pH (e.g., pH 5-6). | pH-responsive drug delivery, ADCs. |
| Maleimide | Thioether | Moderate . Susceptible to retro-Michael addition, leading to dissociation, especially in the presence of competing thiols like glutathione. | Presence of competing thiols, physiological conditions. | Cysteine-specific conjugation, ADCs. |
| NHS Ester | Ester | Low . Prone to hydrolysis in aqueous environments, particularly at neutral to basic pH. Generally used as an intermediate for forming more stable bonds. | Aqueous buffers, physiological pH. | Amine-reactive intermediate for labeling. |
| "Click" Chemistry | 1,2,3-Triazole | Very High . Highly stable to a wide range of chemical and biological conditions. | Generally considered non-cleavable under biological conditions. | Bioorthogonal ligation, surface modification. |
Experimental Protocols for Amide Bond Stability Assessment
To quantitatively assess the stability of an amide bond, several in vitro assays can be employed. The choice of assay depends on the intended application of the bioconjugate and the potential degradation pathways.
Protocol 1: Hydrolytic Stability Assay (pH Dependence)
This protocol assesses the chemical stability of the amide bond across a range of pH values.
Materials:
-
The bioconjugate of interest (e.g., a peptide conjugated via an this compound linker).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Citrate buffer, pH 5.0.
-
Carbonate-bicarbonate buffer, pH 9.0.
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system.
Procedure:
-
Prepare solutions of the bioconjugate in each of the three buffers (pH 5.0, 7.4, and 9.0) at a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by HPLC-MS to quantify the amount of intact bioconjugate and any degradation products.
-
The percentage of intact bioconjugate is plotted against time to determine the hydrolysis rate at each pH.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the amide bond in a more physiologically relevant matrix, which contains a complex mixture of enzymes.
Materials:
-
The bioconjugate of interest.
-
Freshly prepared plasma from the desired species (e.g., human, mouse).
-
PBS, pH 7.4.
-
Acetonitrile with 0.1% formic acid (for protein precipitation).
-
LC-MS/MS system.
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the bioconjugate into the plasma to a final concentration of 100 µg/mL and mix gently.
-
Incubate the samples at 37°C with gentle rotation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of intact bioconjugate.
-
The percentage of remaining intact bioconjugate is plotted against time to determine its plasma stability.
Protocol 3: Enzymatic Degradation Assay (e.g., Cathepsin B)
This protocol is particularly relevant for bioconjugates designed to release a payload within the lysosomal compartment of a cell, where proteases like Cathepsin B are active.
Materials:
-
The bioconjugate of interest.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol, pH 5.5).
-
Quenching solution (e.g., 10% trifluoroacetic acid or cold acetonitrile).
-
LC-MS/MS system.
Procedure:
-
Prepare a solution of the bioconjugate in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated Cathepsin B to the bioconjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate and the released payload.
-
The rate of cleavage can be determined by plotting the concentration of the released payload against time.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the chemical structure of the amide bond formed by this compound and a typical experimental workflow for assessing its stability.
Caption: Formation of stable amide bonds using this compound.
Caption: Experimental workflow for assessing amide bond stability.
References
- 1. [PDF] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Evaluating the Hydrophilicity of Surfaces Modified with Amino-PEG11-Amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with Amino-PEG11-Amine and other common hydrophilic surface modifications. The hydrophilicity of a biomaterial surface is a critical factor in determining its biocompatibility and performance in various applications, including drug delivery, medical implants, and cell culture. Surfaces modified with polyethylene glycol (PEG), particularly those with terminal amine groups like this compound, are widely utilized to enhance hydrophilicity, which in turn reduces non-specific protein adsorption and subsequent cell adhesion. This guide presents experimental data to objectively compare the performance of this compound modified surfaces with alternatives and provides detailed protocols for key evaluative experiments.
Comparative Performance of Hydrophilic Surfaces
The hydrophilicity of a surface is primarily assessed by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface. The resistance to protein adsorption and cell adhesion are also critical performance indicators directly related to surface hydrophilicity. While specific data for this compound is not extensively available in the public domain, the following tables summarize representative data for surfaces modified with short-chain amino-terminated PEGs and common alternatives.
Table 1: Water Contact Angle Measurements
| Surface Modification | Substrate | Water Contact Angle (°) | Reference |
| Unmodified Glass | Glass | 30-50 | [1] |
| Unmodified Polystyrene (PS) | PS | ~90 | [2] |
| Unmodified Polydimethylsiloxane (PDMS) | PDMS | ~110 | [3] |
| Amino-terminated PEG (short chain) | Glass | 40-60 | Assumed from general PEG data |
| Methoxy-PEG (short chain) | Gold | ~45 | [2] |
| Zwitterionic Coating (e.g., MPC) | Glass | < 20 | [2] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Glass | 20-40 |
Table 2: Protein Adsorption Data (Bovine Serum Albumin - BSA)
| Surface Modification | Substrate | Adsorbed Protein (ng/cm²) | Method | Reference |
| Unmodified Gold | Gold | > 300 | QCM-D | |
| Unmodified Polystyrene (PS) | PS | ~250 | QCM-D | |
| Amino-terminated PEG (short chain) | Gold | < 50 | QCM-D | Assumed from general PEG data |
| Methoxy-PEG (short chain) | Gold | < 20 | QCM-D | |
| Zwitterionic Coating (e.g., PLL-g-PEG) | Polystyrene | < 10 | QCM-D | |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | N/A | Reduced by ~57% vs. unmodified | Spectrophotometry |
Table 3: Cell Adhesion Data (Fibroblasts)
| Surface Modification | Substrate | Relative Cell Adhesion (%) | Reference |
| Unmodified Tissue Culture Polystyrene | Polystyrene | 100 | N/A |
| Amino-terminated PEG | Glass | Variable, can promote adhesion | |
| Methoxy-PEG | Glass | < 10 | |
| Zwitterionic Coating | N/A | Very Low | |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | N/A | Low |
Note: Data for Amino-terminated PEG is often variable. While the PEG backbone resists protein adsorption, the terminal primary amine groups can introduce a positive charge, which may interact electrostatically with negatively charged cell membranes, sometimes leading to increased cell adhesion compared to methoxy-terminated PEGs.
Experimental Protocols and Workflows
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide, along with visual representations of the workflows.
Experimental Workflow for Surface Modification and Characterization
The overall process begins with substrate preparation, followed by surface modification with this compound or an alternative, and subsequent characterization of the surface properties.
References
A Researcher's Guide to Functional Assays for Amino-PEG11-Amine Bioconjugates
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a bioconjugate is a critical step. The introduction of a linker, such as Amino-PEG11-Amine, can influence a molecule's therapeutic efficacy. This guide provides an objective comparison of key functional assays to validate the activity of bioconjugates functionalized with short, discrete polyethylene glycol (PEG) linkers like this compound, comparing their expected performance with alternatives such as longer PEG chains or non-PEGylated molecules.
This compound is a hydrophilic, homobifunctional linker with two primary amine groups separated by an 11-unit PEG chain. This structure allows for conjugation to molecules with reactive carboxylic acids or activated NHS esters.[1] The PEG spacer is designed to enhance solubility and stability while providing adequate distance between the conjugated molecules.[2] The choice of linker length is a crucial design element that can dramatically alter the physicochemical and biological properties of a bioconjugate.[3]
Comparative Analysis of Linker Impact on Bioconjugate Function
The functional consequences of bioconjugation are typically assessed through a combination of in vitro and in vivo assays. The length of the PEG linker is a key determinant of a bioconjugate's behavior, influencing its pharmacokinetics, binding affinity, and cytotoxic payload delivery.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Targeting Moiety | Payload | PEG Linker Length | IC50 Value | Fold Change in Potency vs. No PEG | Reference |
| Affibody | MMAE | No PEG | ~1 nM | - | [4] |
| Affibody | MMAE | 4 kDa (~90 units) | ~6.5 nM | 6.5-fold decrease | [4] |
| Affibody | MMAE | 10 kDa (~227 units) | ~22.5 nM | 22.5-fold decrease | |
| Anti-HER2 mAb | MMAE | PEG2 | ~0.5 nM | - | |
| Anti-HER2 mAb | MMAE | PEG6 | ~0.5 nM | No significant change | |
| Note: IC50 values are estimated from graphical data for comparative purposes. |
Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)
| Bioconjugate Type | PEG Linker Length | Circulation Half-life (t½) | Fold Change in Half-life vs. No PEG | Reference |
| Affibody-Drug Conjugate | No PEG | 19.6 min | - | |
| Affibody-Drug Conjugate | 4 kDa (~90 units) | 49.2 min | 2.5-fold increase | |
| Affibody-Drug Conjugate | 10 kDa (~227 units) | 219.0 min | 11.2-fold increase | |
| Radiolabeled mAb | No PEG | - | - | |
| Radiolabeled mAb | PEG3 | More rapid excretion | Decrease |
Table 3: Impact of PEG Linker Length on Receptor Binding Affinity
| Ligand | Receptor | PEG Linker Length | Binding Affinity (EC50/IC50) | Fold Change in Affinity vs. No PEG | Reference |
| Affibody (ZHER2:2891) | HER2 | No PEG (unconjugated) | 135.6 pM | - | |
| Affibody-MMAE Conjugate | HER2 | No PEG Linker | 98.5 pM | 1.4-fold increase | |
| Affibody-MMAE Conjugate | HER2 | 4 kDa (~90 units) | 161.7 pM | 1.2-fold decrease | |
| Affibody-MMAE Conjugate | HER2 | 10 kDa (~227 units) | 250.7 pM | 1.8-fold decrease |
Key Functional Assays and Experimental Protocols
To confirm the activity of an this compound bioconjugate, a series of assays should be performed. Below are detailed protocols for essential experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a bioconjugate (like an ADC) inhibits cell growth by 50% (IC50), providing a measure of its potency.
Experimental Protocol:
-
Cell Seeding:
-
Culture target cells (both antigen-positive and antigen-negative as a control) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of media.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Bioconjugate Treatment:
-
Prepare serial dilutions of the this compound bioconjugate, unconjugated payload, and a relevant control (e.g., non-targeting conjugate) in culture medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.
-
Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the percentage of cell viability against the logarithm of the bioconjugate concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Receptor Binding Assay (ELISA-based)
An ELISA-based binding assay can quantify the binding affinity of the bioconjugate to its target protein or receptor. This is crucial to ensure that the conjugation process and the PEG linker do not sterically hinder the interaction.
Experimental Protocol:
-
Plate Coating:
-
Dilute the target receptor/antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS).
-
Add 100 µL of the solution to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 2 hours at room temperature.
-
-
Bioconjugate Incubation:
-
Prepare serial dilutions of the this compound bioconjugate and the unconjugated parent molecule in blocking buffer.
-
Wash the plate three times.
-
Add 100 µL of the diluted bioconjugates to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of a primary antibody that detects the bioconjugate (but not the receptor), diluted in blocking buffer. Incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot absorbance versus the log of the bioconjugate concentration.
-
Calculate the EC50 (half-maximal effective concentration) value from the resulting sigmoidal curve to determine binding affinity.
-
In Vivo Pharmacokinetic (PK) Study
Pharmacokinetic studies are essential to understand how the this compound linker affects the absorption, distribution, metabolism, and excretion (ADME) of the bioconjugate in a living organism.
Experimental Protocol:
-
Animal Model:
-
Use an appropriate animal model (e.g., mice or rats).
-
-
Administration:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
-
Quantification:
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as ELISA.
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t½), clearance rate, and area under the curve (AUC).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes, aiding in the comprehension of experimental designs and biological mechanisms.
References
Navigating the Crucial Role of PEG Linker Length in Antibody-Drug Conjugate Performance
A comprehensive analysis of preclinical data reveals that the length of the polyethylene glycol (PEG) linker in antibody-drug conjugates (ADCs) is a critical determinant of their in vivo efficacy, pharmacokinetic profile, and toxicity. While longer PEG chains generally enhance plasma half-life and improve anti-tumor activity, this can come at the cost of reduced in vitro potency, highlighting a key optimization challenge in ADC development.
For researchers, scientists, and drug development professionals, the rational design of ADCs hinges on a delicate balance between multiple factors. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in an ADC's overall therapeutic index. Among various linker technologies, PEGylation has emerged as a valuable strategy to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the in vivo performance of ADCs with different PEG linker lengths, supported by experimental data from preclinical studies.
The Balancing Act: Impact of PEG Linker Length on ADC Performance
The inclusion of PEG linkers in ADCs offers several advantages, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]
However, the length of the PEG chain is a critical parameter that must be carefully optimized. A recurring theme in preclinical studies is the trade-off between pharmacokinetic benefits and in vitro cytotoxicity.
Key observations from comparative studies include:
-
Short PEG Linkers (e.g., PEG2, PEG4): These linkers generally contribute to better ADC stability by keeping the payload within the antibody's spatial shield.[3] However, they offer a less pronounced "stealth" effect, which can lead to faster clearance compared to their longer counterparts.
-
Medium PEG Linkers (e.g., PEG8, PEG12): This range often represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance.
-
Long PEG Linkers (e.g., PEG24, PEG4k, PEG10k): These linkers can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and an increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity.
Quantitative Comparison of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from various preclinical studies, offering a comparative view of how PEG linker length affects key performance metrics. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics
| PEG Linker Length | In Vitro Cytotoxicity (Fold Change vs. No PEG) | Plasma Half-Life (Fold Increase vs. No PEG) | Reference |
| No PEG | 1.0 | 1.0 | |
| PEG4K | Reduced (4.5-fold) | 2.5 | |
| PEG10K | Reduced (22-fold) | 11.2 |
Table 2: Impact of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | |
| PEG2 | ~7.0 | 0.82 | |
| PEG4 | ~5.5 | 0.65 | |
| PEG6 | ~4.0 | 0.47 | |
| PEG8 | ~2.5 | 0.29 | |
| PEG12 | ~2.5 | 0.29 | |
| PEG24 | ~2.5 | 0.29 |
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Tumor Growth Inhibition (% TGI) | Key Findings | Reference |
| No PEG | Variable | - | |
| PEG4K | Improved | - | |
| PEG10K | Most Ideal | Despite reduced in vitro cytotoxicity, the significantly prolonged half-life led to the strongest tumor growth inhibition. |
Experimental Workflows and Methodologies
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.
In Vitro Cytotoxicity Assay
References
A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino-PEG11-Amine and Alternative Functionalization Strategies
For researchers, scientists, and drug development professionals, the precise control and quantification of surface amine density is paramount for the successful development of novel materials and therapeutics. The ability to covalently attach biomolecules, nanoparticles, and other ligands to a surface with a defined density of reactive sites is critical for applications ranging from biosensors and microarrays to targeted drug delivery systems. This guide provides a comprehensive comparison of surface functionalization using Amino-PEG11-Amine and other common alternatives, supported by experimental data and detailed protocols for quantitative analysis.
This compound is a bifunctional linker featuring two primary amine groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This structure offers enhanced water solubility and biocompatibility, making it an attractive choice for biological applications. However, a variety of other amine-containing linkers are also widely used, each with its own set of properties. This guide will delve into the methods used to quantify the resulting surface amine density and compare the performance of this compound with common alternatives like (3-aminopropyl)triethoxysilane (APTES).
Comparing Surface Amine Functionalization Agents
The choice of functionalization agent significantly impacts the resulting surface properties. While this compound provides a long, flexible, and hydrophilic spacer, shorter chain aminosilanes like APTES offer a more direct attachment of the amine group to the surface. The table below summarizes the key characteristics of these functionalization agents.
| Functionalization Agent | Chemical Structure | Key Features |
| This compound | H₂N-(CH₂CH₂O)₁₁-CH₂CH₂-NH₂ | Long, hydrophilic PEG spacer; bifunctional with primary amines at both ends; enhances biocompatibility and reduces non-specific binding.[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N-(CH₂)₃-Si(OCH₂CH₃)₃ | Short alkyl chain; forms a siloxane bond with hydroxylated surfaces; widely used for creating amine-functionalized surfaces on glass and silicon.[2] |
| Shorter Chain Amino-Alkoxysilanes | e.g., (3-Aminopropyl)trimethoxysilane (APTMS) | Similar to APTES but with different alkoxy groups that can affect the rate and quality of layer formation. |
Quantitative Analysis of Surface Amine Density: A Methodological Overview
Accurate quantification of surface amine density is crucial for optimizing subsequent immobilization steps and ensuring the reproducibility of your functionalized surface. Several methods are available, each with its own advantages and limitations. The choice of method depends on factors such as the required sensitivity, the nature of the substrate, available equipment, and cost.
Colorimetric Assays
Colorimetric assays are a popular choice for their simplicity, cost-effectiveness, and high throughput. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the number of amine groups.
Table 1: Comparison of Common Colorimetric Assays for Amine Quantification
| Assay | Principle | Advantages | Limitations |
| Ninhydrin Assay | Reacts with primary amines to form a deep purple-colored product (Ruhemann's purple) that can be quantified spectrophotometrically at ~570 nm.[3][4] | Well-established, sensitive, and applicable to a wide range of primary amines.[5] | Can be influenced by ammonia and secondary amines; requires heating. |
| Fluorescamine Assay | A non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product. | Highly sensitive (picomole range), rapid reaction at room temperature, and the reagent itself is non-fluorescent, reducing background signal. | The reagent is unstable in aqueous solutions and can be sensitive to pH. |
| Orange II Assay | An anionic dye that electrostatically interacts with protonated primary amine groups at acidic pH. The amount of bound dye is quantified by measuring its absorbance after elution. | Simple, inexpensive, and provides a good estimation of accessible primary amine groups. | Indirect measurement; the binding can be influenced by surface charge and morphology. |
Surface-Sensitive Techniques
For a more direct and detailed analysis of the surface chemistry, techniques like X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Table 2: Comparison of Surface-Sensitive Techniques for Amine Quantification
| Technique | Principle | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that analyzes the elemental composition and chemical states of the top few nanometers of a surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Provides quantitative elemental composition and information about the chemical bonding environment of the amine groups (e.g., protonated vs. neutral). | Requires high vacuum, specialized equipment, and data analysis can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to quantify the total number of amine groups on a surface, often after dissolving the substrate (for materials like silica nanoparticles). | Provides absolute quantification of the total amine content. | Typically requires dissolution of the material, so it doesn't provide information on the spatial distribution of amines on the intact surface. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key experiments cited.
Ninhydrin Assay Protocol
This protocol is adapted for the quantification of amine groups on a solid support.
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.
-
Standard Solution: Prepare a series of known concentrations of a primary amine standard (e.g., aminopropylsilane) in a suitable solvent.
-
-
Procedure:
-
Place the amine-functionalized substrate in a reaction vessel.
-
Add a defined volume of the ninhydrin reagent to the vessel, ensuring the surface is fully covered.
-
Heat the reaction at 100°C for 10-15 minutes.
-
After cooling, transfer the colored supernatant to a cuvette.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Construct a standard curve using the absorbance values of the standard solutions.
-
Determine the concentration of amine groups on the sample surface by interpolating its absorbance on the standard curve.
-
Fluorescamine Assay Protocol
This protocol is suitable for sensitive quantification of primary amines.
-
Reagent Preparation:
-
Fluorescamine Solution: Dissolve fluorescamine in acetone or DMSO to a final concentration of ~0.3 mg/mL. Prepare this solution fresh.
-
Borate Buffer: 0.1 M, pH 9.0.
-
Standard Solution: Prepare a series of known concentrations of a primary amine standard in the borate buffer.
-
-
Procedure:
-
Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a microplate).
-
Add a defined volume of the borate buffer to the vessel.
-
Rapidly add the fluorescamine solution to the buffer and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Construct a standard curve using the fluorescence values of the standard solutions.
-
Determine the concentration of amine groups on the sample surface from the standard curve.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
This provides a general workflow for XPS analysis of amine-functionalized surfaces.
-
Sample Preparation:
-
Mount the functionalized substrate on a sample holder suitable for the XPS instrument.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the N 1s, C 1s, O 1s, and Si 2p (for silica-based substrates) regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For the N 1s spectrum, peaks around 399-400 eV typically correspond to neutral amine groups (-NH₂), while peaks at higher binding energies (~401-402 eV) can indicate protonated amines (-NH₃⁺).
-
Use the peak areas and appropriate relative sensitivity factors (RSFs) to calculate the atomic concentrations of each element.
-
The surface amine density can be estimated from the N/Si or N/C atomic ratio, depending on the substrate.
-
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications [mdpi.com]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Head-to-Head Comparison: Amino-PEG11-Amine vs. Non-PEG Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in a drug delivery system is a critical decision that profoundly impacts the therapeutic's efficacy, stability, and safety profile. This guide provides an objective, data-driven comparison of Amino-PEG11-Amine, a hydrophilic polyethylene glycol (PEG) linker, and various non-PEG linkers, offering insights into their respective performances in drug delivery applications.
The linker, a molecular bridge connecting a therapeutic payload to a targeting moiety (such as an antibody in an antibody-drug conjugate or ADC), plays a pivotal role in the overall performance of the drug conjugate.[1] Its design dictates the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the therapeutic index.[2] This comparative study delves into the key characteristics, experimental performance, and ideal applications of this compound and prominent non-PEG linkers to inform rational drug design.
At a Glance: Key Differences Between this compound and Non-PEG Linkers
| Feature | This compound (PEG Linker) | Non-PEG Linkers |
| Primary Function | Enhances solubility, prolongs circulation half-life, reduces immunogenicity.[3][] | Enables specific drug release mechanisms (e.g., enzymatic cleavage, pH sensitivity).[1] |
| Composition | Polyethylene glycol chain with terminal amine groups. | Varies (e.g., peptides, hydrazones, disulfides). |
| Release Mechanism | Typically non-cleavable, relying on lysosomal degradation of the carrier. Can be designed as cleavable. | Cleavable, triggered by specific conditions in the tumor microenvironment or within the cell. |
| Key Advantages | Improved pharmacokinetics, enhanced stability, and biocompatibility. | Targeted drug release, potential for bystander effect. |
| Potential Drawbacks | Can sometimes reduce uptake by target cells. Potential for induction of anti-PEG antibodies. | Generally less stable in circulation compared to non-cleavable linkers. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators for drug delivery systems utilizing this compound and representative non-PEG linkers. Note: The following data is illustrative and compiled from various sources. Actual performance will vary depending on the specific drug, targeting moiety, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | Drug Conjugate | Cell Line | IC50 (nM) | Reference |
| PEG Linker | ZHER2-PEG10K-MMAE | HER2-positive NCI-N87 | ~100 | |
| Non-PEG Linker | ZHER2-SMCC-MMAE (Thioether) | HER2-positive NCI-N87 | 4.94 | |
| Non-PEG Linker | ZHER2-SMCC-MMAE (Thioether) | HER2-positive BT-474 | 2.48 |
This data suggests that while the PEG linker may lead to a higher IC50 value (lower in vitro potency) compared to a non-PEG linker, it can significantly improve in vivo performance.
Table 2: Pharmacokinetics
| Linker Type | Drug Conjugate | Half-life Extension (vs. no PEG) | Reference |
| PEG Linker | ZHER2-PEG4K-MMAE | 2.5-fold | |
| PEG Linker | ZHER2-PEG10K-MMAE | 11.2-fold |
This data highlights the significant impact of PEGylation on extending the circulation half-life of a therapeutic.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are representative protocols for key experiments.
Plasma Stability Assay
Objective: To evaluate the stability of the drug conjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubate the drug conjugate at a defined concentration (e.g., 100 µg/mL) in human or rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples using a validated method such as ELISA or LC-MS to quantify the amount of intact conjugate and released payload.
-
Calculate the half-life of the conjugate in plasma.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the drug conjugate against target cancer cells.
Methodology:
-
Seed cancer cells (e.g., HER2-positive NCI-N87) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug conjugate, free drug, and a non-targeting control.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Visualizing the Mechanisms
Diagrams can elucidate the complex processes involved in drug delivery and the specific roles of different linkers.
Caption: Experimental workflow for evaluating drug conjugates.
Caption: Drug release mechanisms for different linker types.
Conclusion: Selecting the Optimal Linker
The choice between this compound and non-PEG linkers is not a matter of inherent superiority but of strategic selection based on the specific therapeutic goals.
This compound and other PEG linkers are often the preferred choice when:
-
The therapeutic payload has poor solubility.
-
A long circulation half-life is required to maximize tumor accumulation.
-
Reduced immunogenicity of the conjugate is a priority.
Non-PEG linkers are advantageous when:
-
Precise, triggered release of the payload at the target site is essential.
-
A "bystander effect," where the released drug can kill neighboring cancer cells, is desired.
-
The therapeutic window can be improved by increased plasma stability offered by certain non-cleavable non-PEG linkers.
Ultimately, the optimal linker design will depend on a thorough understanding of the drug's properties, the biology of the target, and the desired clinical outcome. This guide serves as a foundational resource to aid researchers in making informed decisions in the development of next-generation drug delivery systems.
References
Assessing the Immunogenicity of Amino-PEG11-Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative assessment of the immunogenicity of Amino-PEG11-Amine conjugates against other common alternatives, supported by experimental data. The aim is to equip researchers with the necessary information to make informed decisions in drug design and development.
Executive Summary
While PEGylation can reduce the immunogenicity of the conjugated molecule, the PEG moiety itself can elicit an immune response, leading to the formation of anti-PEG antibodies. These antibodies can result in accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and potential hypersensitivity reactions. The immunogenicity of PEG is influenced by factors such as its molecular weight, architecture, and terminal functional groups. This guide explores the immunogenic potential of this compound, a bifunctional PEG linker, in comparison to other PEG derivatives and alternative polymer systems.
Comparison of Immunogenicity: this compound Conjugates vs. Alternatives
The terminal functional groups of PEG linkers play a significant role in their immunogenicity. While data specifically on this compound is limited, studies comparing different PEG terminal functionalities and alternative polymers provide valuable insights.
| Conjugate/Linker Type | Key Immunogenicity Findings | Supporting Evidence |
| Amine-terminated PEG | Amine-terminated PEGs are utilized for conjugation to various molecules. While direct comparative studies on the immunogenicity of amino-terminated versus other PEG functionalities are not abundant, the focus is often on the impact of the entire conjugate. | The chemical structure of this compound allows for conjugation at both ends, potentially influencing its presentation to the immune system. |
| Methoxy-terminated PEG (mPEG) | The methoxy group on mPEG has been implicated in the induction of anti-PEG antibodies. Some studies suggest that antibodies raised against mPEG conjugates show a higher affinity for the methoxy terminus compared to the PEG backbone.[1] | Research has shown that antibodies induced by mPEG-conjugated proteins have a higher specificity for mPEG over hydroxy-PEG (HO-PEG).[2] |
| Hydroxyl-terminated PEG (HO-PEG) | HO-PEG conjugates have been shown to generate a lower anti-PEG IgM response compared to mPEG conjugates in some preclinical studies.[3] This suggests a potentially lower risk of immunogenicity. | Studies in rabbits demonstrated that the ratio of anti-PEG antibody titers detected on mPEG-coated plates versus HO-PEG-coated plates was significantly lower for animals immunized with HO-PEG conjugates.[1] |
| Polysarcosine (pSar) | Polysarcosine, a polypeptoid, has emerged as a promising non-immunogenic alternative to PEG.[4] It is biodegradable and has shown comparable or even superior performance in terms of reducing immunogenicity. | In a study comparing interferon-α2b (IFN) conjugates, PSar-IFN elicited significantly fewer anti-IFN antibodies in mice compared to PEG-IFN. |
| Polypeptides | Polypeptide linkers, composed of naturally occurring amino acids, generally exhibit low immunogenicity and are biodegradable. | A neutral helical polypeptide, L-P(EG3Glu), demonstrated lower immunogenicity compared to PEG when conjugated to interferon, with minimal induction of anti-IFN and anti-polymer antibodies. |
Experimental Protocols
Accurate assessment of immunogenicity is paramount in the development of PEGylated therapeutics. The following are standard methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol outlines a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-conjugated protein (e.g., PEG-BSA) for coating
-
Blocking buffer (e.g., 1% BSA or milk in PBS)
-
Serum or plasma samples
-
Anti-species IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the microplate wells with a PEG-conjugated protein solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with wash buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-species IgG or IgM secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Complement Activation Assay
This assay measures the activation of the complement system in response to PEGylated materials.
Materials:
-
Normal human serum (NHS) as a source of complement proteins
-
PEGylated conjugate or nanoparticle
-
ELISA-based kits for detecting complement activation products (e.g., SC5b-9, C3a, C4d, Bb)
-
Veronal buffered saline with calcium and magnesium (VBS++)
Procedure:
-
Incubation: Incubate the PEGylated material with NHS (typically at a 1:4 or 1:5 ratio) in VBS++ at 37°C for a specified time (e.g., 30-60 minutes). A negative control (buffer only) and a positive control (e.g., zymosan) should be included.
-
Termination: Stop the reaction by adding a diluent provided in the ELISA kit or by adding a chelating agent like EDTA.
-
Detection of Activation Products: Measure the levels of complement activation products (SC5b-9, C3a, C4d, Bb) in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of complement activation products in the samples treated with the PEGylated material to the negative and positive controls.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in the immune response to PEGylated conjugates is crucial for designing less immunogenic therapeutics.
Immune Response to PEGylated Conjugates
The immune response to PEGylated materials can be initiated through several pathways, including the complement system and recognition by various immune cells.
Caption: Immune response pathways to PEGylated conjugates.
Experimental Workflow for Immunogenicity Assessment
A systematic workflow is essential for a comprehensive evaluation of the immunogenicity of novel conjugates.
Caption: Workflow for assessing conjugate immunogenicity.
Conclusion
The selection of a linker for bioconjugation is a critical decision that can significantly impact the safety and efficacy of a therapeutic. While this compound offers versatile conjugation chemistry, its immunogenic potential should be carefully evaluated. The available evidence suggests that the terminal functional groups of PEG play a crucial role in immunogenicity, with hydroxyl-terminated PEGs potentially offering a less immunogenic profile than the widely used methoxy-terminated PEGs. Furthermore, alternative polymers such as polysarcosine and certain polypeptides present promising avenues for developing next-generation conjugates with improved safety profiles. A thorough, case-by-case immunogenicity assessment, employing the experimental protocols and workflows outlined in this guide, is essential for the successful development of novel biotherapeutics.
References
- 1. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.co.jp [nacalai.co.jp]
Safety Operating Guide
Navigating the Safe Disposal of Amino-PEG11-Amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG11-Amine is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure working environment and compliance with regulatory standards.
This compound is a hydrophilic polyethylene glycol (PEG) linker with two terminal amine groups.[1][2][] While Safety Data Sheets (SDS) for similar amine-PEG compounds suggest they are not classified as hazardous substances, proper disposal protocols are still crucial to maintain a safe laboratory environment.[4]
Key Safety and Handling Information
Before disposal, it is essential to be aware of the handling requirements for this compound.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C24H52N2O11 | [1] |
| Molecular Weight | ~544.7 g/mol | |
| Appearance | Varies (can be a solid or viscous liquid) | General knowledge for PEG compounds |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage | Typically stored at -20°C | |
| Primary Hazard | Not classified as a hazardous substance or mixture. | Based on SDS for similar Amine-PEG-Amine compounds |
Core Disposal Protocol: A Step-by-Step Approach
The following procedures provide a clear path for the safe disposal of this compound in various forms.
1. Disposal of Uncontaminated and Empty Containers:
-
Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., water, ethanol, or isopropanol).
-
The rinsate must be collected and treated as chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, ensuring the original label is defaced or removed.
2. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in a dedicated, clearly labeled, and sealed waste container.
-
The label should include the full chemical name: "this compound Waste."
3. Disposal of the Chemical in Solution or as a Solid:
-
For Small Quantities (typically < 5 grams):
-
Given that the compound is not classified as hazardous, small quantities can often be disposed of through your institution's chemical waste program without pre-treatment.
-
Collect the waste in a clearly labeled, sealed container.
-
-
For Larger Quantities:
-
Direct disposal via a certified hazardous waste management service is the required and safest method.
-
Do not attempt to treat or dispose of large quantities of the chemical within the laboratory.
-
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., deionized water or ethanol). Collect the rinsate for proper chemical waste disposal.
-
Soaking: Immerse the glassware in a suitable cleaning solution (e.g., a standard laboratory detergent or a base bath if compatible with your subsequent applications).
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Dry the glassware in an oven or by air drying before reuse.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG11-Amine
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Amino-PEG11-Amine, offering procedural, step-by-step guidance to ensure operational integrity and laboratory safety. By furnishing value beyond the product itself, we aim to become your trusted source for laboratory safety and chemical handling information.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the foundation of its safe handling. This data, summarized from various suppliers, provides a quick reference for laboratory personnel.
| Property | Value |
| Chemical Name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine[1] |
| Synonyms | H2N-PEG11-CH2CH2NH2, NH2-PEG11-NH2[1] |
| Molecular Formula | C24H52N2O11[2][3] |
| Molecular Weight | 544.68 g/mol [1] |
| CAS Number | 479200-82-3 |
| Appearance | White solid |
| Purity | Typically >95% |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage Conditions | Store at -20°C in a dry, dark place |
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict operational plan is crucial to minimize risks associated with the handling of this compound. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against potential splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.
-
Lab Coat: A standard, full-sleeved laboratory coat should be worn to prevent skin contact.
-
-
Respiratory Protection: While not typically required when handled in a fume hood, a NIOSH-approved respirator may be necessary for handling large quantities or in situations with inadequate ventilation.
2. Handling Procedures
-
Pre-Use Inspection: Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which can affect the compound's stability.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.
3. Storage Procedures
-
Container Integrity: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Temperature: Store at the recommended temperature of -20°C for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents and acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Do not dispose of it down the drain or in the general trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to local regulations.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
